Mmc(tmz)-toc
Description
Properties
Molecular Formula |
C72H98N20O19S2 |
|---|---|
Molecular Weight |
1611.8 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4S,7R,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1S)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxymethyl)-10-[3-[(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)amino]propanoyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C72H98N20O19S2/c1-42(94)54(38-93)81-69(108)56-40-113-112-39-55(68(107)79-52(32-45-16-18-48(96)19-17-45)66(105)80-53(34-47-33-46-13-7-8-14-49(46)76-47)67(106)78-50(15-9-10-21-73)64(103)84-61(43(2)95)71(110)83-56)82-65(104)51(31-44-11-5-4-6-12-44)77-57(97)35-88-23-25-89(36-59(99)100)27-29-91(30-28-90(26-24-88)37-60(101)102)58(98)20-22-74-70(109)62-63-85-86-87(3)72(111)92(63)41-75-62/h4-8,11-14,16-19,33,41-43,50-56,61,76,93-96H,9-10,15,20-32,34-40,73H2,1-3H3,(H,74,109)(H,77,97)(H,78,106)(H,79,107)(H,80,105)(H,81,108)(H,82,104)(H,83,110)(H,84,103)(H,99,100)(H,101,102)/t42-,43+,50+,51-,52+,53-,54+,55-,56-,61-/m1/s1 |
InChI Key |
DCXKMTSSDYQWQM-PKSROJISSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)C(=O)CCNC(=O)C7=C8N=NN(C(=O)N8C=N7)C)CC(=O)O)C(=O)N[C@@H](CO)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)C(=O)CCNC(=O)C7=C8N=NN(C(=O)N8C=N7)C)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Mmc(tmz)-toc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of Mmc(tmz)-toc, a novel peptide-drug conjugate (PDC) designed for targeted delivery of the alkylating agent temozolomide (TMZ). All quantitative data is summarized for clarity, and detailed experimental protocols derived from published literature are provided. Visual diagrams are included to illustrate the molecular structure and signaling pathways.
Molecular Structure and Composition
This compound is a complex molecule engineered for targeted cancer therapy. It is comprised of three key functional components:
-
Tyr3-octreotate (TOC): A synthetic somatostatin analog that exhibits high binding affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. This component serves as the targeting moiety, guiding the conjugate to cancer cells.
-
Temozolomide (TMZ): A well-established oral alkylating agent used in the treatment of various cancers. Within the conjugate, it acts as the cytotoxic payload.
-
Multimodality Chelator (MMC): A linker that not only connects the TOC and TMZ moieties but also possesses the capability to chelate radiometals (e.g., 67/68Ga). This feature allows for non-invasive imaging and tracking of the drug conjugate in vivo.
The molecular formula of this compound is C72H98N20O19S2.[1]
Below is a diagram illustrating the conceptual structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its components.
| Parameter | Value | Cell Line / Condition | Reference |
| Molecular Formula | C72H98N20O19S2 | N/A | [1] |
| Calculated Molecular Weight | 1611.80 g/mol | N/A | [1] |
| Equilibrium Dissociation Constant (Kd) of 67/natGa-MMC(TMZ)-TOC | 5.98 ± 0.96 nmol/L | BON1-SSTR2 cells | [1] |
| Equilibrium Dissociation Constant (Kd) of 67/natGa-DOTA-TOC | 4.68 ± 0.7 nmol/L | BON1-SSTR2 cells | [1] |
| Tumor Uptake of 68Ga-MMC(TMZ)-TOC (SSTR2-positive) | 5.92 ± 0.82 %IA/g | HCT116-SSTR2 xenografts | |
| Tumor Uptake of 68Ga-MMC(TMZ)-TOC (SSTR2-negative) | 0.38 ± 0.09 %IA/g | HCT116 wild-type xenografts | |
| Tumor Uptake of 68Ga-MMC(TMZ)-TOC | 3.68 ± 0.88 %IA/g | NCI-H69 xenografts (endogenous SSTR2) | |
| Treatment Concentration (in vitro cytotoxicity) | 2 µmol/L | BON1-SSTR2 cells |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis and subsequent conjugation.
Step 1: Solid-Phase Synthesis of TOC
-
Tyr3-octreotate (TOC) is synthesized using standard Fmoc/tBu solid-phase peptide synthesis chemistry.
Step 2: Synthesis of the MMC(TMZ) Intermediate
-
The synthesis of the MMC(TMZ) intermediate is performed in solution phase. A reactive TMZ analogue is produced by converting the amide of a precursor into an activated para-nitrophenol ester.
Step 3: Conjugation of MMC(TMZ) to Resin-Bound TOC
-
An NHS-ester of the MMC(TMZ) intermediate is prepared in situ via aminium-based activation.
-
This activated intermediate is then conjugated to the N-terminus of the resin-bound TOC.
Step 4: Deprotection, Oxidation, and Purification
-
Protecting groups are removed from the chelator and peptide side chains in a single step.
-
Thiol groups are oxidized to form the final peptide-drug conjugate (PDC).
-
The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Binding Affinity Assay
Cell Line: BON1-SSTR2 (SSTR2-positive)
-
Cells are incubated with increasing concentrations of 67/natGa-MMC(TMZ)-TOC for 2 hours at 37°C.
-
Nonspecific binding is determined by co-incubation with a large excess of octreotide.
-
After incubation, cells are washed to remove unbound conjugate.
-
The radioactivity associated with the cells is measured to calculate the equilibrium dissociation constant (Kd).
In Vitro Cytotoxicity Assay (Colony Formation)
Cell Lines: BON1 (SSTR2-negative) and BON1-SSTR2 (SSTR2-positive)
-
Cells are treated with 2 µmol/L this compound or 10 µmol/L TMZ for 4-6 hours per day for 5 consecutive days.
-
Following treatment, cells are seeded at a low density and allowed to grow and form colonies for 14 days.
-
Colonies are then stained and counted to assess the long-term survival and reproductive capability of the cells after treatment.
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is a receptor-dependent process that ultimately leads to DNA damage and cell death.
-
Targeting and Binding: this compound circulates in the bloodstream and selectively binds to SSTR2 on the surface of tumor cells via its TOC moiety.
-
Internalization: Upon binding, the entire conjugate is internalized into the tumor cell.
-
Payload Release: Inside the cell, the TMZ payload is released from the MMC linker.
-
Activation of TMZ: TMZ is a prodrug that spontaneously hydrolyzes at physiological pH to the active metabolite, 5-(3-methyl-(triazen-1-yl)-imidazole)-4-carboximide (MTIC).
-
DNA Alkylation: MTIC further breaks down to yield a highly reactive methyldiazonium cation. This cation transfers a methyl group to DNA bases, primarily at the O6 position of guanine.
-
DNA Damage and Cell Death: The resulting O6-methylguanine lesion, if not repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks during subsequent rounds of DNA replication. This triggers a DNA damage response, leading to cell cycle arrest and apoptosis. This compound has been shown to reduce MGMT levels, further enhancing its cytotoxic effect.
The following diagram illustrates the signaling pathway of this compound.
Experimental Workflow for In Vivo Studies
In vivo evaluation of this compound often involves radiolabeling for imaging and biodistribution studies.
References
A Deep Dive into the SSTR2 Targeting Specificity of Mmc(tmz)-toc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the somatostatin receptor subtype-2 (SSTR2) targeting specificity of Mmc(tmz)-toc, a novel peptide-drug conjugate (PDC) designed for the targeted delivery of the alkylating agent temozolomide (TMZ) to neuroendocrine tumors (NETs). This document details the quantitative data supporting its high affinity and selectivity, the experimental protocols used for its validation, and the underlying molecular mechanisms.
Executive Summary
This compound is a promising therapeutic agent that leverages the high expression of SSTR2 on NETs to deliver a cytotoxic payload, thereby minimizing off-target toxicity.[1][2][3][4][5] It is a derivative of the clinically approved radiotracer 68Ga-DOTA-TOC, modified to carry temozolomide. Extensive in vitro and in vivo studies have demonstrated that this compound retains the excellent receptor-binding properties of its parent molecule, exhibiting high affinity and specificity for SSTR2. This targeted delivery leads to receptor-mediated internalization, DNA damage, and cytotoxicity in SSTR2-positive cells.
Quantitative Analysis of SSTR2 Targeting
The SSTR2 targeting specificity of this compound has been rigorously quantified through a series of in vitro and in vivo experiments. The key findings are summarized in the tables below.
In Vitro Binding Affinity and Cellular Uptake
The binding affinity of this compound to SSTR2 was determined using saturation binding assays, while cellular uptake was assessed in cell lines with varying SSTR2 expression levels.
| Parameter | Value | Cell Line/Model | Notes |
| Equilibrium Dissociation Constant (Kd) | 5.98 ± 0.96 nmol/L | SSTR2-positive cells | Comparable to the high affinity of 67/natGa-DOTA-TOC (4.68 ± 0.7 nmol/L). |
| Cellular Uptake (High SSTR2) | 9.57 - 12.67% | HCT116-SSTR2 cells | Similar uptake percentage to 67Ga-DOTA-TOC. |
| Cellular Uptake (Moderate SSTR2) | 1.37 - 2.75% | IMR-32 cells | Uptake correlates with SSTR2 expression levels. |
| Cellular Uptake (Low SSTR2) | 1.19 - 2.72% | NCI-H69 cells | Demonstrates targeting even in tumors with lower receptor density. |
| Uptake Inhibition | >90% reduction | HCT116-SSTR2 cells | In the presence of a 100-fold excess of octreotide, confirming receptor-mediated uptake. |
| Internalization | >60% | Various SSTR2-positive cell lines | Indicates efficient intracellular delivery of the TMZ payload. |
In Vivo Biodistribution
Biodistribution studies in xenograft models demonstrate the preferential accumulation of this compound in SSTR2-positive tumors and its clearance profile.
| Tissue/Organ | Uptake (%IA/g) | Animal Model | Time Point | Notes |
| SSTR2-Positive Tumor | 5.92 ± 0.82 | HCT116-SSTR2 Xenograft | 1 hour post-injection | >15-fold higher uptake compared to SSTR2-negative tumors. |
| SSTR2-Negative Tumor | 0.38 ± 0.09 | HCT116-WT Xenograft | 1 hour post-injection | Low uptake indicates minimal contribution from non-specific mechanisms like the enhanced permeability and retention (EPR) effect. |
| NCI-H69 Tumor (endogenous SSTR2) | 3.68 ± 0.88 | NCI-H69 Xenograft | 1 hour post-injection | Demonstrates selective targeting of tumors with endogenous SSTR2 expression. |
| Kidneys | 4.53 ± 0.48 | HCT116-SSTR2 Xenograft | Not Specified | Indicates rapid renal clearance. |
| Blood | 0.35 ± 0.15 | HCT116-SSTR2 Xenograft | Not Specified | Low retention in blood suggests minimal systemic exposure of normal tissues. |
Experimental Protocols
Detailed methodologies for the key experiments that validate the SSTR2 targeting specificity of this compound are provided below.
Synthesis of this compound
The synthesis involves a multi-step process:
-
Solid-Phase Peptide Synthesis: The TOC (TATE octreotide) peptide is synthesized using standard Fmoc/tBu chemistry.
-
Chelator Conjugation: The NHS-ester of the Mmc(tmz) intermediate is prepared and conjugated to the N-terminus of the resin-bound TOC.
-
Deprotection and Oxidation: Protecting groups are removed from the chelator and peptide side chains, followed by oxidation of thiol groups to form the final peptide-drug conjugate.
-
Purification: The crude product is purified by high-performance liquid chromatography (HPLC).
Radiolabeling
For in vitro and in vivo studies, this compound is radiolabeled with Gallium-67 (67Ga) or Gallium-68 (68Ga).
-
Reaction: this compound is dissolved in sodium acetate buffer (pH 4.2) and incubated with 67Ga or 68Ga at 95°C for 15 minutes.
-
Purification: The radiolabeled product is purified using a Sep-Pak C-18 column.
-
Quality Control: Radiochemical yield and purity are determined using methods like RP-HPLC.
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd).
-
Cell Preparation: Membranes from SSTR2-expressing cells are prepared.
-
Incubation: Increasing concentrations of 67/natGa-Mmc(tmz)-toc are incubated with the cell membranes.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: The Kd is calculated by non-linear regression analysis of the saturation binding curve.
Cellular Uptake and Internalization Assay
This assay quantifies the receptor-mediated uptake and internalization of the conjugate.
-
Cell Culture: SSTR2-positive and negative cells are cultured to confluence.
-
Incubation: Cells are incubated with 67Ga-Mmc(tmz)-toc at 37°C for a specified time. For blocking experiments, a 100-fold excess of a non-labeled SSTR2 agonist (e.g., octreotide) is added.
-
Washing: Cells are washed with ice-cold buffer to remove unbound radioligand.
-
Internalization Measurement: An acid wash (e.g., glycine buffer, pH 2.5) is used to strip surface-bound radioactivity, allowing for the separate measurement of the internalized fraction.
-
Quantification: The radioactivity in the cell lysate (total uptake) and the acid-resistant fraction (internalized) is measured using a gamma counter.
In Vivo Biodistribution Studies
These studies assess the tumor-targeting and clearance characteristics in animal models.
-
Animal Model: Xenograft tumors are established by subcutaneously injecting SSTR2-positive and/or SSTR2-negative cancer cells into immunocompromised mice.
-
Injection: A defined dose of 68Ga-Mmc(tmz)-toc is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection, mice are euthanized, and tumors and major organs are collected.
-
Quantification: The radioactivity in each tissue is measured using a gamma counter and expressed as the percentage of the injected activity per gram of tissue (%IA/g).
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical framework of this compound's action.
SSTR2 Signaling Pathway
Upon binding of an agonist like this compound, SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
Caption: SSTR2 signaling cascade upon agonist binding.
Experimental Workflow for Specificity Assessment
This workflow outlines the key steps taken to validate the SSTR2 targeting specificity of this compound.
Caption: Workflow for assessing SSTR2 targeting specificity.
Mechanism of Action of this compound
This diagram illustrates the targeted delivery and subsequent cytotoxic action of this compound.
Caption: Targeted delivery and action of this compound.
Conclusion
The comprehensive data presented in this guide strongly support the high SSTR2 targeting specificity of this compound. The molecule demonstrates high-affinity binding, receptor-mediated internalization, and selective accumulation in SSTR2-expressing tumors. These characteristics, coupled with its potent cytotoxic payload, position this compound as a highly promising candidate for the targeted therapy of neuroendocrine tumors. Further clinical investigation is warranted to translate these preclinical findings into improved patient outcomes.
References
The Strategic Role of Temozolomide in the MMC(TMZ)-TOC Conjugate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides an in-depth analysis of the pivotal role of temozolomide (TMZ) within the novel peptide-drug conjugate (PDC) MMC(TMZ)-TOC. This conjugate is engineered for the targeted delivery of TMZ to tumor cells overexpressing the somatostatin receptor subtype-2 (SSTR2), a common feature in neuroendocrine tumors (NETs). By leveraging the high affinity of the somatostatin analog TOC, the this compound conjugate aims to enhance the therapeutic index of TMZ by increasing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[1][2][3] This paper will dissect the mechanism of action, present key quantitative data from preclinical studies, detail experimental methodologies, and visualize the underlying biological and experimental frameworks.
Introduction: The Rationale for a Targeted Approach
Temozolomide is a potent oral alkylating agent that has demonstrated efficacy in the treatment of various cancers, including neuroendocrine tumors.[2][4] Its therapeutic action is mediated by the methylation of DNA, primarily at the O6 position of guanine, which triggers DNA mismatch repair pathways and ultimately leads to apoptosis. However, the clinical utility of TMZ is often hampered by two key factors:
-
Systemic Toxicity: High doses of TMZ are required to achieve therapeutic concentrations in tumor tissues, leading to dose-limiting side effects such as myelosuppression.
-
Drug Resistance: A significant mechanism of resistance is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby negating the cytotoxic effect of TMZ.
The this compound conjugate was designed to overcome these limitations. By attaching TMZ to TOC, a somatostatin analog with high affinity for SSTR2, the conjugate selectively targets tumor cells expressing this receptor. This targeted delivery strategy is hypothesized to increase the intratumoral concentration of TMZ, thereby enhancing its efficacy and potentially overcoming MGMT-mediated resistance, while simultaneously reducing off-target toxicities.
The Role of Temozolomide in the Conjugate's Mechanism of Action
The fundamental role of temozolomide in the this compound conjugate is to serve as the cytotoxic payload. The entire construct is designed to facilitate the delivery of TMZ to its intracellular target, DNA. The proposed mechanism of action can be broken down into the following steps:
-
Targeting and Binding: The TOC component of the conjugate binds with high affinity to SSTR2 on the surface of tumor cells.
-
Internalization: Upon binding, the entire this compound conjugate is internalized into the cell via receptor-mediated endocytosis. Studies have shown that a significant fraction of the receptor-bound conjugate is internalized.
-
Intracellular Release: While the exact intracellular cleavage mechanism is not fully elucidated in the provided search results, it is presumed that the linker connecting TMZ to the MMC scaffold is designed to be cleaved within the intracellular environment, releasing the active TMZ.
-
DNA Alkylation and Cytotoxicity: Once released, TMZ undergoes spontaneous conversion to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, leading to single- and double-strand DNA breaks and subsequent cell death.
This targeted delivery ensures that the DNA-damaging effects of TMZ are concentrated in SSTR2-positive cancer cells, thereby increasing the therapeutic window.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on the this compound conjugate, demonstrating its binding affinity, cellular uptake, and cytotoxic effects.
Table 1: Receptor Binding Affinity
| Conjugate | Kd (nmol/L) | Cell Line | Reference |
| 67/natGa-MMC(TMZ)-TOC | 5.98 ± 0.96 | HCT116-SSTR2 | |
| 67/natGa-DOTA-TOC | 4.68 ± 0.7 | HCT116-SSTR2 |
Table 2: Cellular Uptake and Internalization
| Cell Line | Conjugate | Total Uptake (% of applied radioactivity) | Internalized Fraction (% of receptor-bound) | Reference |
| HCT116-SSTR2 (high SSTR2) | 67Ga-MMC(TMZ)-TOC | 9.57 - 12.67 | >60 | |
| IMR-32 (endogenous SSTR2) | 67Ga-MMC(TMZ)-TOC | 1.37 - 2.75 | >60 | |
| NCI-H69 (endogenous SSTR2) | 67Ga-MMC(TMZ)-TOC | 1.19 - 2.72 | >60 | |
| HCT116-WT (SSTR2 negative) | 67Ga-MMC(TMZ)-TOC | >90% reduction compared to SSTR2+ | Not Applicable |
Table 3: In Vitro Cytotoxicity
| Cell Line | Treatment | Concentration | Effect | Reference |
| BON1-SSTR2 (receptor-positive) | This compound | 2 µmol/L | Significant cytotoxicity (P < 0.01) | |
| BON1 (receptor-negative) | This compound | 2 µmol/L | No cytotoxicity observed | |
| BON1-SSTR2 (receptor-positive) | TMZ | 10 µmol/L | Similar cytotoxicity to this compound | |
| IMR-32 (endogenous SSTR2) | This compound | Not specified | Induced DNA breaks similar to free TMZ |
Table 4: In Vivo Tumor Uptake
| Xenograft Model | Conjugate | Tumor Uptake (%IA/g) | Reference |
| SSTR2-positive tumors | 68Ga-MMC(TMZ)-TOC | 5.92 ± 0.82 | |
| SSTR2-negative tumors | 68Ga-MMC(TMZ)-TOC | 0.38 ± 0.09 | |
| NCI-H69 (endogenous SSTR2) | 68Ga-MMC(TMZ)-TOC | 3.68 ± 0.88 |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the role of temozolomide in the this compound conjugate.
Synthesis of this compound
The synthesis of the this compound conjugate is a multi-step process involving both solution-phase and solid-phase chemistry.
-
Solution-Phase Synthesis of MMC(TMZ) Intermediate: This step involves the chemical synthesis of the core modular chelator (MMC) scaffold already conjugated with temozolomide.
-
Solid-Phase Peptide Synthesis of TOC: The TOC peptide is synthesized using standard Fmoc/tBu solid-phase peptide synthesis chemistry.
-
Conjugation of MMC(TMZ) to TOC: The NHS-ester of the MMC(TMZ) intermediate is prepared in situ and then conjugated to the N-terminus of the resin-bound TOC peptide.
-
Deprotection and Purification: The protecting groups are removed from the chelator and peptide side chains in a single step. The crude product is then purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling of this compound
For in vitro and in vivo tracking, the this compound conjugate is radiolabeled with Gallium-67 (67Ga) or Gallium-68 (68Ga).
-
Reaction Setup: this compound (e.g., 20 nmol) is dissolved in a sodium acetate buffer (pH 4.2).
-
Radiolabeling: 67Ga or 68Ga is added to the solution.
-
Incubation: The reaction mixture is heated at 95°C for 15 minutes.
-
Purification: The radiolabeled conjugate is purified using a Sep-Pak C-18 column.
-
Quality Control: Radiochemical yield and purity are determined using methods like RP-HPLC.
In Vitro Binding and Internalization Assays
These assays are crucial for determining the receptor affinity and cellular uptake of the conjugate.
-
Cell Culture: SSTR2-positive (e.g., HCT116-SSTR2, IMR-32) and SSTR2-negative (e.g., HCT116-WT, BON1) cells are cultured under standard conditions.
-
Saturation Binding Assay (for Kd):
-
Cells are incubated with increasing concentrations of 67/natGa-MMC(TMZ)-TOC.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled SSTR2 ligand (e.g., octreotide).
-
After incubation, cells are washed, and the bound radioactivity is measured.
-
The equilibrium dissociation constant (Kd) is calculated by analyzing the specific binding data.
-
-
Internalization Assay:
-
Cells are incubated with 67Ga-MMC(TMZ)-TOC at 37°C for a defined period.
-
Surface-bound radioactivity is removed by washing with an acidic buffer.
-
The internalized radioactivity is measured in the cell lysate.
-
The internalized fraction is expressed as a percentage of the total cell-associated radioactivity.
-
Cytotoxicity Assays
These assays evaluate the ability of the this compound conjugate to induce cell death in a receptor-dependent manner.
-
Alkaline Comet Assay (for DNA Damage):
-
Cells (e.g., IMR-32) are treated with this compound, free TMZ, or a control.
-
For blocking experiments, cells are pre-incubated with an SSTR2 antagonist (e.g., JR11).
-
Single-cell gel electrophoresis is performed under alkaline conditions.
-
DNA damage is visualized and quantified by measuring the "comet tail" length, which represents fragmented DNA.
-
-
Colony Formation Assay (for Long-Term Survival):
-
Receptor-positive (e.g., BON1-SSTR2) and receptor-negative (e.g., BON1) cells are treated with this compound or TMZ for several days.
-
Cells are then seeded at a low density and allowed to grow for an extended period (e.g., 14 days).
-
The number of colonies formed is counted to assess the long-term reproductive capability of the cells after treatment.
-
In Vivo Biodistribution and Imaging Studies
These studies assess the tumor-targeting ability and pharmacokinetic profile of the conjugate in animal models.
-
Animal Model: Xenograft models are established by implanting SSTR2-positive and/or SSTR2-negative tumor cells into immunocompromised mice.
-
Administration of Conjugate: 68Ga-MMC(TMZ)-TOC is administered to the tumor-bearing mice, typically via intravenous injection.
-
PET/CT Imaging: At specific time points post-injection, positron emission tomography/computed tomography (PET/CT) scans are performed to visualize the biodistribution of the radiolabeled conjugate.
-
Ex Vivo Biodistribution: After the final imaging session, animals are euthanized, and various organs and tumors are harvested.
-
Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter and expressed as the percentage of the injected activity per gram of tissue (%IA/g).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this whitepaper.
Caption: Mechanism of action of the this compound conjugate.
Caption: Overall experimental workflow for evaluating this compound.
Conclusion
The inclusion of temozolomide as the cytotoxic payload in the this compound conjugate represents a strategic advancement in targeted cancer therapy. By exploiting the overexpression of SSTR2 on neuroendocrine tumors, this peptide-drug conjugate facilitates the selective delivery of TMZ, thereby enhancing its therapeutic efficacy at the tumor site. Preclinical data strongly support the rationale behind this approach, demonstrating high receptor affinity, efficient internalization, and potent, receptor-dependent cytotoxicity. The ability to track the conjugate in vivo using radiolabeling provides a powerful tool for pharmacokinetic and biodistribution studies. Further development and clinical translation of the this compound conjugate hold significant promise for improving the treatment outcomes for patients with SSTR2-positive cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Precision: A Technical Guide to Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Peptide-drug conjugates (PDCs) are rapidly emerging as a sophisticated and promising class of targeted therapeutics.[1][2] By combining the high specificity of peptides with the potent efficacy of small molecule drugs, PDCs offer the potential for enhanced therapeutic windows, minimizing off-target toxicity while maximizing drug delivery to diseased tissues.[3] This in-depth technical guide explores the core underlying principles of PDC design, their mechanism of action, and the critical experimental methodologies used to evaluate their therapeutic potential.
Core Principles of Peptide-Drug Conjugate Design
PDCs are modular entities comprising three essential components: a targeting peptide, a linker, and a therapeutic payload.[4] The synergistic interplay of these elements dictates the overall efficacy, safety, and pharmacokinetic profile of the conjugate.
1.1. The Targeting Peptide: The "Homing Device"
The peptide component serves as the navigation system, guiding the conjugate to its intended target. The ideal targeting peptide exhibits high binding affinity and selectivity for a specific receptor or biomarker that is overexpressed on the surface of target cells, such as tumor cells. This specificity is paramount to minimizing collateral damage to healthy tissues.
Two main classes of peptides are employed in PDC design:
-
Cell-Targeting Peptides (CTPs): These peptides bind to specific cell surface receptors, triggering receptor-mediated endocytosis and subsequent internalization of the PDC.
-
Cell-Penetrating Peptides (CPPs): CPPs facilitate the translocation of the PDC across the cell membrane, often through direct penetration or by promoting endocytosis. While effective at cellular uptake, some CPPs can lack target specificity, a challenge that is being addressed through advanced design strategies.
The selection of the targeting peptide is a critical first step and often involves screening peptide libraries, such as through phage display, to identify candidates with optimal binding characteristics.
1.2. The Linker: The Critical Connection
The linker tethers the cytotoxic payload to the targeting peptide and is a crucial determinant of the PDC's stability and mechanism of drug release. An ideal linker is stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage within the target cell or its microenvironment. Linkers are broadly categorized as either cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be severed by specific triggers present at the target site, such as:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.
-
pH-sensitive linkers: Incorporating moieties like hydrazones that are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
-
Glutathione-sensitive linkers: Utilizing disulfide bonds that are cleaved in the reducing intracellular environment where glutathione concentrations are significantly higher than in the bloodstream.
-
-
Non-cleavable Linkers: These linkers remain intact, and drug release relies on the degradation of the peptide itself within the lysosome. This strategy can offer greater stability but may result in the release of the drug with an attached linker fragment, which could affect its activity.
1.3. The Payload: The Therapeutic Warhead
The payload is the pharmacologically active component of the PDC, responsible for exerting the desired therapeutic effect. For oncology applications, these are typically highly potent cytotoxic agents that are too toxic for systemic administration as standalone drugs. The high potency is necessary because only a small fraction of the administered PDC dose ultimately reaches the target cells.
Common classes of payloads include:
-
Tubulin Inhibitors: Agents like auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
DNA-damaging Agents: Payloads such as doxorubicin and calicheamicin cause DNA strand breaks or intercalation, ultimately triggering cell death.
-
Topoisomerase I Inhibitors: Compounds like SN-38 prevent DNA replication and repair by inhibiting topoisomerase I.
-
Radionuclides: For therapeutic applications (e.g., 177Lu-dotatate) or diagnostic imaging.
The choice of payload is dictated by its potency, mechanism of action, and the characteristics of the target cell.
Mechanism of Action: A Stepwise Journey to the Target
The therapeutic effect of a PDC is realized through a sequence of events, beginning with systemic administration and culminating in the death of the target cell.
Internalization Pathways:
Upon binding to its target receptor, the PDC is internalized into the cell, primarily through receptor-mediated endocytosis. The two main endocytic pathways relevant to PDCs are:
-
Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway where the binding of the PDC to its receptor induces the formation of clathrin-coated pits on the cell membrane, which then invaginate and pinch off to form intracellular vesicles.
-
Caveolae-Mediated Endocytosis (CME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins. This pathway can be utilized by certain PDCs and may sometimes lead to transcytosis or bypass the lysosomal degradation pathway.
Once internalized, the PDC-containing vesicles traffic through the endosomal pathway, eventually fusing with lysosomes. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker and the release of the active payload into the cytoplasm, where it can engage with its intracellular target and induce cell death.
Quantitative Data on PDC Components
The rational design of PDCs relies on quantitative data to inform the selection of each component. The following tables summarize key parameters for representative peptides, linkers, and payloads.
Table 1: Binding Affinities of Targeting Peptides
| Targeting Peptide | Target Receptor | Target Cancer Type(s) | Binding Affinity (Kd) |
| RGD (Arg-Gly-Asp) | αvβ3 Integrin | Various solid tumors | Nanomolar range |
| Somatostatin Analogs | Somatostatin Receptors (SSTRs) | Neuroendocrine tumors | Nanomolar range |
| Luteinizing Hormone-Releasing Hormone (LHRH) Analogs | LHRH Receptor | Breast, prostate, ovarian cancer | Nanomolar range |
| PSMA-617 | Prostate-Specific Membrane Antigen (PSMA) | Prostate cancer | ~2.3 nM |
Data synthesized from multiple sources indicating nanomolar binding affinities are crucial for effective targeting.
Table 2: Cleavage Rates of Different Linkers
| Linker Type | Cleavage Condition | Relative Cleavage Rate | Half-life (t1/2) in Plasma |
| Val-Cit | Cathepsin B | High | > 7 days (for silyl ether variant) |
| Val-Ala | Cathepsin B | ~50% of Val-Cit | Hydrolyzed within 1 h |
| Phe-Lys | Cathepsin B | ~30-fold faster than Val-Cit | - |
| Hydrazone | Acidic pH (4.5-5.0) | Rapid at low pH | ~2 days (phenylketone-derived) |
| Disulfide | Glutathione (intracellular) | Rapid in reducing environment | Variable, can be unstable |
Data from studies on antibody-drug conjugates (ADCs) are often extrapolated to PDCs due to similar linker chemistries.
Table 3: Potency of Common PDC Payloads
| Payload | Mechanism of Action | IC50 Range |
| Monomethyl Auristatin E (MMAE) | Tubulin inhibitor | Sub-nanomolar to nanomolar |
| Monomethyl Auristatin F (MMAF) | Tubulin inhibitor | Sub-nanomolar to nanomolar |
| Maytansinoid DM1 | Tubulin inhibitor | Sub-nanomolar |
| Doxorubicin | DNA intercalator/Topoisomerase II inhibitor | Nanomolar |
| Camptothecin | Topoisomerase I inhibitor | Nanomolar |
IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols for PDC Evaluation
Rigorous experimental evaluation is essential to characterize the properties and therapeutic potential of a novel PDC. The following sections outline key experimental protocols.
4.1. PDC Synthesis and Characterization
Protocol: Solid-Phase Peptide Synthesis (SPPS) of the Targeting Peptide
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 4-methylpiperidine in NMP.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU) and a base (e.g., DIEA). Add the activated amino acid to the resin to form a peptide bond.
-
Washing: Thoroughly wash the resin with NMP and other solvents to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide using mass spectrometry (MS).
Conjugation of Payload to Peptide: The purified peptide is then conjugated to the linker-payload moiety through a specific chemical reaction, targeting a functional group on the peptide (e.g., a lysine side chain or a terminal amine). The final PDC is purified by HPLC and characterized by MS.
4.2. In Vitro Evaluation
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PDC, the free payload, and a negative control (e.g., unconjugated peptide).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol: Plasma Stability Assay
-
Incubation: Incubate the PDC at a specific concentration (e.g., 1 µM) in plasma (human, rat, or mouse) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-PDC mixture.
-
Protein Precipitation: Stop the reaction and precipitate the plasma proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of intact PDC remaining.
-
Data Analysis: Plot the percentage of remaining PDC against time to determine the half-life (t1/2) of the PDC in plasma.
Protocol: Linker Cleavage Assay
-
Reaction Setup: Prepare a reaction mixture containing the PDC in a buffer that mimics the target environment (e.g., acetate buffer at pH 5.0 with purified cathepsin B for a protease-cleavable linker).
-
Initiate Reaction: Add the cleavage trigger (e.g., enzyme) to start the reaction and incubate at 37°C.
-
Time Points: At various time points, stop the reaction by adding an inhibitor or denaturing the enzyme.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and remaining intact PDC.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
4.3. In Vivo Evaluation
Protocol: In Vivo Efficacy in Xenograft Tumor Models
-
Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, free payload, PDC at various doses). Administer the treatments via a clinically relevant route (e.g., intravenously).
-
Tumor Measurement: Measure the tumor volume (e.g., with calipers) and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the PDC. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
Peptide-drug conjugates represent a highly versatile and potent platform for targeted drug delivery. Their modular nature allows for the fine-tuning of each component to optimize therapeutic efficacy and minimize toxicity. A deep understanding of the underlying principles of PDC design, coupled with rigorous experimental evaluation, is critical for the successful development of this next generation of precision medicines. As our knowledge of tumor biology and linker chemistry continues to expand, PDCs hold immense promise for addressing unmet needs in oncology and other disease areas.
References
An In-depth Technical Guide to the Discovery and Development of SSTR2-Targeted Therapies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The somatostatin receptor 2 (SSTR2) has emerged as a pivotal target in oncology, particularly for neuroendocrine tumors (NETs), due to its high and specific expression on the surface of these cancer cells.[1][2] This technical guide provides a comprehensive overview of the discovery, biology, and therapeutic exploitation of SSTR2. We delve into the core signaling pathways, detail the evolution of SSTR2-targeted modalities from first-generation agonists to advanced radiopharmaceuticals and antibody-drug conjugates, and present key quantitative data from preclinical and clinical studies. Furthermore, this guide furnishes detailed experimental protocols for essential assays and visualizes complex biological and experimental processes using Graphviz diagrams, serving as a critical resource for professionals in the field of drug discovery and development.
The Discovery and Biology of SSTR2
Discovery
The journey to targeting SSTR2 began with the identification of somatostatin (SST) in 1973.[1] Subsequently, in the 1990s, radioligand binding studies in pituitary tumor cell lines, which showed that SST could inhibit hormone secretion, led to the discovery of its receptors.[2][3] Five distinct SSTR subtypes (SSTR1-5) were cloned and identified, all belonging to the G protein-coupled receptor (GPCR) family. Among these, SSTR2 became the most intensively studied due to its abundant expression in key pathologies.
Structure and Isoforms
SSTR2 is a quintessential GPCR, characterized by seven transmembrane domains. It is a stable, hydrophilic protein that exists in two splice variants: SSTR2a and SSTR2b. The gene and its encoded protein are highly conserved evolutionarily. Cryo-electron microscopy has revealed the high-resolution structure of SSTR2 in complex with its endogenous ligand, SST-14, showing a deep ligand-binding pocket where the conserved Trp-Lys motif of the peptide is crucial for interaction. Specifically, Lys9 of SST-14 forms a salt bridge with Asp122 in the receptor.
Expression and Distribution
In normal physiology, SSTR2 is widely distributed, with the highest protein expression levels found in the cerebrum, kidneys, pituitary, and pancreas. Its expression is critical in regulating gastrointestinal functions, such as inhibiting peristalsis and gastric acid secretion. In pathology, SSTR2 is significantly overexpressed in a vast majority of neuroendocrine tumors (80-90%), making it an exceptional biomarker and therapeutic target. High SSTR2 expression is also found in other cancers, including meningiomas, small cell lung cancer (SCLC), and some breast and gastric cancers. Immunohistochemistry (IHC) data from the Human Protein Atlas indicates that the positive rate of SSTR2 expression exceeds 50% in 13 different cancer types.
SSTR2 Signaling Pathways
Upon ligand binding, SSTR2 initiates a cascade of intracellular signaling events primarily through its coupling with inhibitory G-proteins (Gαi). These pathways collectively mediate the anti-proliferative, anti-secretory, and pro-apoptotic effects of SSTR2 activation in many cell types.
The key signaling cascades include:
-
Adenylate Cyclase (AC) Inhibition: The activated Gαi subunit directly inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP dampens the activity of protein kinase A (PKA), which in turn suppresses the activation of downstream oncogenic pathways.
-
Protein Tyrosine Phosphatase (PTP) Activation: SSTR2 activation leads to the upregulation and activation of PTPs, such as SHP-1 and SHP-2. These phosphatases dephosphorylate and inactivate receptor tyrosine kinases and downstream effectors like mitogen-activated protein kinase (MAPK), thereby inhibiting DNA and protein synthesis.
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Modulation: The SSTR2-PTP axis can also influence the PI3K/AKT pathway. By activating SHP-1, SSTR2 signaling can inhibit AKT phosphorylation, a key node for cell survival. It can also upregulate cell cycle inhibitors like p21 and p27.
-
Ion Channel Regulation: SSTR2 signaling modulates the activity of ion channels, notably inhibiting Ca2+ influx and promoting K+ efflux, which leads to membrane hyperpolarization. This is a primary mechanism for its inhibition of hormone secretion from neuroendocrine cells.
Interestingly, while canonically viewed as an inhibitory receptor, recent studies suggest SSTR2 may have a pro-survival role in high-grade neuroendocrine malignancies like SCLC, a context-dependent function that is under active investigation.
Caption: SSTR2 canonical signaling pathways upon agonist binding.
SSTR2 as a Therapeutic Target
The high expression of SSTR2 on tumor cells, particularly NETs, combined with its ability to internalize upon ligand binding, makes it an ideal target for therapy. Therapeutic strategies have evolved significantly, leveraging these properties to deliver cytotoxic payloads or modulate immune responses.
Peptide Receptor Radionuclide Therapy (PRRT)
PRRT is the most established SSTR2-targeted therapy. It involves administering a somatostatin analog peptide, chelated to a radioactive isotope, which binds to SSTR2 on tumor cells and delivers a localized, cell-killing radiation dose.
-
Agonist-Based PRRT: The landmark therapy in this class is [177Lu]Lu-DOTA-TATE (Lutathera®) , approved for treating SSTR-positive gastroenteropancreatic NETs (GEP-NETs). The DOTA-TATE peptide is an SSTR2 agonist that, upon binding, is internalized into the cell, trapping the β-emitting Lutetium-177 radionuclide inside. The NETTER-1 Phase III trial demonstrated its profound efficacy over high-dose octreotide.
-
Antagonist-Based PRRT: A significant advancement is the use of SSTR2 antagonists as radioligand vectors. Antagonists like JR11 and LM3 have been shown to bind to a higher number of SSTR2 sites on tumor cells compared to agonists. This can result in higher tumor uptake and retention of the radionuclide, potentially leading to improved therapeutic efficacy. Preclinical and early human studies show that antagonists can deliver significantly higher radiation doses to tumors than agonists.
Antibody-Based Therapies
More recent strategies employ larger antibody constructs to target SSTR2.
-
Antibody-Drug Conjugates (ADCs): ADCs leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to SSTR2-expressing cells. CS5005 is a first-in-class SSTR2-targeting ADC composed of an anti-SSTR2 antibody, a linker, and a topoisomerase I inhibitor payload. Preclinical data show it has a high affinity for SSTR2, induces rapid internalization, and demonstrates robust anti-tumor activity in SCLC and NET models.
-
Bispecific Antibodies: These molecules engage two different targets simultaneously. Tidutamab (XmAb18087) is a bispecific antibody that binds to SSTR2 on tumor cells and CD3 on T-cells. This dual engagement forms a synapse between the cancer cell and the T-cell, activating the T-cell to kill the tumor cell. Phase I trials have shown that tidutamab is generally well-tolerated and can induce immune activation and disease stabilization in patients with advanced NETs.
Quantitative Preclinical and Clinical Data
Quantitative data is essential for evaluating and comparing the efficacy and properties of SSTR2-targeted agents.
Table 1: SSTR2 Binding Affinities of Select Ligands
Binding affinity, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), indicates the potency of a ligand for its receptor. Lower values signify higher affinity.
| Compound | Type | SSTR2 Affinity (Ki/IC50, nM) | Cell Line / Assay Type | Reference |
| natGa-DOTATOC | Agonist | Ki: 0.9 ± 0.1 | Filtration-based assay | |
| natGa-DOTATATE | Agonist | Ki: 1.4 ± 0.3 | Filtration-based assay | |
| natGa-DOTA-ST8950 | Agonist | IC50: 0.32 | Competitive Binding | |
| natGa-NODAGA-JR11 | Antagonist | Ki: 25.9 ± 0.2 | Filtration-based assay | |
| Somatostatin-14 | Endogenous Agonist | IC50: ~1-2 | Receptor Binding Assay | |
| Octreotide | Agonist | IC50: ~0.1-1 | Receptor Binding Assay |
Note: IC50 values can vary significantly based on assay conditions.
Table 2: Clinical Efficacy of SSTR2-Targeted Therapies
Clinical trials provide the ultimate measure of a therapy's effectiveness, with key endpoints including Progression-Free Survival (PFS) and Overall Response Rate (ORR).
| Therapy | Trial Name | Indication | Key Outcomes | Reference |
| [177Lu]Lu-DOTA-TATE | NETTER-1 (Phase III) | Midgut NETs | PFS: Not reached vs. 8.4 months for control (HR: 0.21, p<0.0001) ORR: 18.8% vs. 3.0% for control (p<0.0004) | |
| [177Lu]Lu-DOTA-TATE | General Studies | GEP-NETs | Median PFS reported between 12.5 and 42.1 months in various studies | |
| Tidutamab (XmAb18087) | Phase I (NCT03411915) | Advanced NETs | Best Response: Stable Disease (26.8% - 43% of patients) Disease Control Rate: 43% (in an early analysis) |
Table 3: Biodistribution of SSTR2-Targeted PET Imaging Agents
Positron Emission Tomography (PET) imaging with radiolabeled SSTR2 ligands is crucial for patient selection and therapy monitoring. The Standardized Uptake Value (SUV) quantifies tracer accumulation.
| PET Agent | Tissue / Lesion | Mean SUVmax (Range) | Comments | Reference |
| [68Ga]Ga-DOTATATE | NET Lesions (Pancreatic) | 25.4 (2 - 191) | High inter- and intra-patient variability | |
| [68Ga]Ga-DOTATATE | Spleen (Physiological) | ~30 | Highest physiological uptake | |
| [68Ga]Ga-DOTATATE | Liver (Physiological) | ~10-15 | Used as a reference for tumor uptake | |
| [68Ga]Ga-DOTATATE | Pituitary (Physiological) | 5.9 ± 1.6 | High physiological expression of SSTR2 | |
| [68Ga]Ga-DOTA-NOC | NET Lesions (Low Grade) | 26.18 ± 14.56 | Uptake negatively correlates with Ki-67 index | |
| [68Ga]Ga-DOTA-NOC | NET Lesions (High Grade) | 6.60 ± 4.59 | Lower uptake in poorly differentiated tumors |
Key Experimental Protocols
Reproducible and robust assays are the foundation of drug development. Below are detailed methodologies for two critical experiments in SSTR2-targeted therapy research.
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity (IC50) of a test compound for SSTR2 by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
- Cells/Membranes: Membranes prepared from cells overexpressing human SSTR2 (e.g., HEK293-SSTR2, CHO-K1-SSTR2).
- Radioligand: High-affinity SSTR2 ligand, e.g., [125I]-Tyr3-Octreotide.
- Test Compounds: Serial dilutions of unlabeled test compounds (agonists or antagonists).
- Control Ligand: Unlabeled octreotide or somatostatin-14 for determining non-specific binding.
- Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4, supplemented with protease inhibitors (e.g., bacitracin).
- Apparatus: 96-well filter plates (e.g., Millipore Multiscreen), vacuum manifold, scintillation counter.
2. Procedure:
- Preparation: Prepare serial dilutions of test compounds and the control ligand in assay buffer.
- Reaction Setup: In each well of the 96-well plate, add:
- 50 µL of cell membranes (5-20 µg protein/well).
- 50 µL of radioligand at a fixed concentration (near its Kd value).
- 50 µL of assay buffer (for total binding), unlabeled control ligand at high concentration (e.g., 1 µM, for non-specific binding), or test compound dilution.
- Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C with gentle shaking.
- Termination & Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
- Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
- Plot the percentage of specific binding against the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
// Node Definitions
prep [label="1. Prepare Reagents\n(Membranes, Radioligand, Test Compounds)"];
plate [label="2. Add Components to 96-Well Plate\n- Membranes\n- Radioligand\n- Buffer / Competitor"];
incubate [label="3. Incubate\n(e.g., 60 min at 37°C)"];
filter[label="4. Terminate by Rapid Filtration\n(Vacuum Manifold)"];
wash [label="5. Wash Filters\n(3-4x with ice-cold buffer)"];
count [label="6. Quantify Radioactivity\n(Scintillation Counting)"];
analyze [label="7. Data Analysis\n(Calculate IC50)"];
// Workflow Connections
prep -> plate;
plate -> incubate;
incubate -> filter;
filter -> wash;
wash -> count;
count -> analyze;
}
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol: Receptor Internalization Assay
This assay visualizes and quantifies the process of SSTR2 moving from the cell surface to intracellular compartments upon agonist stimulation.
1. Materials:
- Cell Line: U2OS or HEK293 cells stably expressing N-terminally tagged SSTR2 (e.g., tGFP-SSTR2).
- Culture Medium: Standard cell culture medium (e.g., DMEM) with serum and antibiotics.
- Assay Plates: 96- or 384-well clear-bottom imaging plates.
- Test Compounds: Serial dilutions of potential SSTR2 agonists.
- Control Agonist: Somatostatin-28 or octreotide.
- Fixative: 4% paraformaldehyde (PFA) in PBS.
- Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
- Apparatus: High-content imaging system or confocal microscope.
2. Procedure:
- Cell Seeding: Seed the GFP-SSTR2 expressing cells into the imaging plates at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Replace the culture medium with serum-free medium containing the desired concentrations of test compounds or control agonist. Incubate for a set time (e.g., 1.5 hours) at 37°C.
- Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
- Staining: Wash the cells again with PBS and then stain with DAPI for 10 minutes to visualize the nuclei.
- Imaging: Acquire images using a high-content imager or confocal microscope. Capture at least two channels: one for GFP (SSTR2) and one for DAPI (nuclei).
3. Data Analysis:
- Qualitative: Visually inspect images. In untreated cells, GFP fluorescence will be localized to the cell membrane. Upon agonist treatment, fluorescence will appear as bright puncta in the perinuclear region.
- Quantitative: Use image analysis software to define cellular and nuclear boundaries based on the DAPI stain.
- Measure the intensity or number of fluorescent puncta (internalized receptors) within a defined cytoplasmic or perinuclear region.
- Plot the internalization metric against the log concentration of the agonist.
- Fit the data to a dose-response curve to determine the EC50, the concentration that produces 50% of the maximal internalization response.
// Node Definitions
seed [label="1. Seed GFP-SSTR2 Cells\nin Imaging Plate"];
treat [label="2. Treat with Agonist\n(e.g., 1.5h at 37°C)"];
fix [label="3. Fix Cells\n(4% PFA)"];
stain [label="4. Stain Nuclei\n(DAPI)"];
image [label="5. Acquire Images\n(High-Content Imager)"];
analyze [label="6. Image Analysis\n(Quantify Perinuclear GFP)"];
result [label="7. Generate Dose-Response Curve\n(Calculate EC50)"];
// Workflow Connections
seed -> treat;
treat -> fix;
fix -> stain;
stain -> image;
image -> analyze;
analyze -> result;
}
Caption: Workflow for a fluorescence-based SSTR2 internalization assay.
Conclusion and Future Directions
The targeting of SSTR2 represents a major success story in precision oncology, transforming the management of neuroendocrine tumors. The development pipeline is robust, moving beyond established PRRT agonists to explore more potent antagonists, sophisticated ADCs, and immune-engaging bispecific antibodies.
Caption: Logical progression of SSTR2-targeted drug development.
Future research will likely focus on several key areas:
-
Combination Therapies: Combining SSTR2-targeted PRRT with other treatments like chemotherapy, PARP inhibitors, or immune checkpoint inhibitors to enhance efficacy and overcome resistance.
-
Novel Radionuclides: Exploring the use of alpha-emitters (e.g., Actinium-225, Lead-212) for targeted alpha therapy, which deliver higher energy over a shorter range, potentially offering greater potency against micrometastases.
-
Expanding Indications: Investigating the utility of SSTR2-targeted therapies in other SSTR2-expressing cancers beyond NETs, such as SCLC, meningioma, and breast cancer.
-
Overcoming Heterogeneity: Developing multi-target approaches, such as bispecific ADCs, to address intra-tumor heterogeneity in SSTR2 expression.
The continued innovation in ligand design, payload technology, and clinical strategy ensures that SSTR2 will remain a highly valuable target for the development of effective cancer therapies.
References
- 1. CStone Presents Preclinical Results of CS5005 (SSTR2 ADC) at 2025 AACR-CStone Pharmaceuticals [cstonepharma.com]
- 2. CStone Presents Preclinical Results of CS2011 (EGFR/HER3 bispecific antibody), CS5007 (EGFR/HER3 bispecific ADC), CS5005 (SSTR2 ADC) and CS5006 (ITGB4 ADC) at 2025 AACR [prnewswire.com]
- 3. researchgate.net [researchgate.net]
The Molecular Biology of Somatostatin Receptor Subtype 2 (SSTR2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin receptor subtype 2 (SSTR2) is a crucial G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1] As a primary target for the inhibitory neuropeptide somatostatin, SSTR2 is integral to the regulation of hormone secretion, neurotransmission, and cell proliferation.[2] Its high expression in various neuroendocrine tumors has made it a significant target for both diagnostic imaging and therapeutic intervention.[3][4] This in-depth technical guide provides a comprehensive overview of the molecular biology of SSTR2, focusing on its structure, signaling pathways, and the experimental methodologies used for its characterization.
Gene and Protein Structure
The human SSTR2 gene is located on chromosome 17q25.1 and encodes a protein of 369 amino acids.[5] Like all GPCRs, SSTR2 possesses seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus. Two isoforms of SSTR2, SSTR2A and SSTR2B, have been identified, which arise from alternative splicing of the gene. These isoforms differ in the length and sequence of their intracellular C-terminal tails, which can influence their signaling and regulatory properties. The three-dimensional structure of SSTR2 in complex with its ligands has been elucidated by cryo-electron microscopy, providing valuable insights into the molecular basis of ligand recognition and receptor activation.
Ligand Binding and Pharmacology
SSTR2 binds with high affinity to the endogenous peptides somatostatin-14 and somatostatin-28. A hallmark of SSTR2 is its high affinity for synthetic somatostatin analogs, such as octreotide, lanreotide, and pasireotide, which are widely used in clinical practice. The binding affinities of various ligands to SSTR2 are typically determined using radioligand competition binding assays, and are expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
Quantitative Data: Ligand Binding Affinities
| Ligand | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Octreotide | SSTR1 | >1000 | |
| SSTR2 | 0.2 - 2.5 | ||
| SSTR3 | Low affinity | ||
| SSTR4 | >100 | ||
| SSTR5 | Lower affinity than SSTR2 | ||
| Somatostatin-14 | SSTR2 | ~0.250 | |
| Somatostatin-28 | SSTR2 | ~0.250 | |
| Ga-DOTATATE | SSTR2 | 0.20 ± 0.18 | |
| In-DTPA-octreotide | SSTR2 | 6.3 ± 0.9 |
Signaling Pathways
Upon agonist binding, SSTR2 couples primarily to inhibitory G proteins (Gαi/o), initiating a cascade of intracellular signaling events that mediate its diverse physiological effects. The major signaling pathways activated by SSTR2 are detailed below.
Inhibition of Adenylyl Cyclase (cAMP Pathway)
The canonical signaling pathway for SSTR2 is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets involved in hormone secretion and cell proliferation.
References
- 1. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 2. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. SSTR2, a potential therapeutic target for cancer | ACROBiosystems [acrobiosystems.com]
- 5. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Mmc(tmz)-toc: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Mmc(tmz)-toc, a novel peptide-drug conjugate (PDC). This compound is designed for the targeted delivery of the alkylating agent temozolomide (TMZ) to tumors overexpressing the somatostatin receptor subtype-2 (SSTR2). This document summarizes key efficacy data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Introduction to this compound
This compound is a theranostic agent that combines a somatostatin analogue (TOC) for SSTR2 targeting, a chelator (Mmc) for radiolabeling (enabling imaging and biodistribution studies), and the chemotherapeutic drug temozolomide.[1][2] The rationale behind this PDC is to increase the therapeutic index of TMZ by delivering it specifically to SSTR2-positive cancer cells, thereby reducing the systemic toxicity associated with high doses of the free drug.[1][3] Temozolomide exerts its cytotoxic effect by methylating DNA, leading to DNA damage and subsequent cell death.[4]
Quantitative Preclinical Efficacy Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Cellular Uptake
| Parameter | Cell Line | Value | Citation |
| Binding Affinity (Kd) | SSTR2-positive cells | 5.98 ± 0.96 nmol/L | |
| Internalization | SSTR2-positive cell lines | >60% of receptor-bound conjugate | |
| Uptake Reduction with Blocker | HCT116-SSTR2 cells | >90% reduction |
Table 2: In Vitro Cytotoxicity and DNA Damage
| Assay | Cell Line | Treatment | Outcome | Citation |
| Clonogenic Survival | BON1-SSTR2 (SSTR2+) | 2 µmol/L this compound | Significant cytotoxic effects (P < 0.01) | |
| Clonogenic Survival | BON1 (SSTR2-) | 2 µmol/L this compound | No cytotoxicity observed | |
| Alkaline Comet Assay | IMR-32 (SSTR2+) | This compound | Induced DNA breaks similar to free TMZ | |
| MGMT Depletion | NCI-H524 (SSTR2+, MGMT+) | This compound | Reduced MGMT levels similar to TMZ and O6BG |
Table 3: In Vivo Tumor Uptake and Biodistribution
| Animal Model | Tumor Type | Uptake (%IA/g) | Key Finding | Citation |
| Xenograft | HCT116-SSTR2 (SSTR2+) | 5.92 ± 0.82 | >15-fold higher uptake in SSTR2+ tumors | |
| Xenograft | HCT116-WT (SSTR2-) | 0.38 ± 0.09 | Low uptake in SSTR2- tumors | |
| Xenograft | NCI-H69 (endogenous SSTR2) | 3.68 ± 0.88 | Selective targeting of tumors with varying SSTR2 expression |
Signaling Pathways and Mechanisms of Action
The efficacy of this compound is predicated on its ability to specifically target SSTR2-expressing cells and deliver its cytotoxic payload, temozolomide.
Mechanism of Action of Temozolomide (TMZ)
Temozolomide is a prodrug that undergoes spontaneous chemical conversion at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. The methylation at the O6 position of guanine (O6-MeG) is the most cytotoxic lesion. This damage, if not repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), leads to futile cycles of DNA mismatch repair, resulting in double-strand breaks and ultimately apoptosis.
Targeted Delivery and Internalization of this compound
The TOC component of this compound facilitates its binding to SSTR2 on the surface of cancer cells. Following binding, the receptor-drug conjugate is internalized, delivering TMZ directly into the target cell. This receptor-mediated endocytosis is crucial for the selective cytotoxicity of the PDC.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process.
-
Solid-Phase Peptide Synthesis: The TOC peptide is synthesized using standard Fmoc/tBu chemistry.
-
Preparation of the TMZ Moiety: An NHS-ester of the TMZ derivative is prepared.
-
Conjugation: The activated TMZ derivative is conjugated to the N-terminus of the resin-bound TOC.
-
Deprotection and Purification: Protecting groups are removed, and the final PDC is purified.
In Vitro Assays
-
Saturation Binding Assays: To determine the binding affinity (Kd), SSTR2-expressing cells are incubated with increasing concentrations of radiolabeled this compound.
-
Internalization Assays: SSTR2-positive cells are treated with radiolabeled this compound, and the internalized fraction is measured over time.
-
Clonogenic Survival Assays: Cells are treated with this compound or control compounds for several days, then seeded at low density and allowed to form colonies. The number of colonies is quantified to assess cytotoxicity.
-
Alkaline Comet Assay: This assay is used to detect single- and double-strand DNA breaks. Cells are treated with this compound, embedded in agarose, lysed, and subjected to electrophoresis. The migration of DNA (the "comet tail") is indicative of DNA damage.
-
Western Blot Analysis for MGMT: SSTR2 and MGMT-positive cells are treated with this compound, and cell lysates are analyzed by Western blotting to quantify the levels of MGMT protein.
In Vivo Studies
-
Xenograft Models: Human cancer cell lines (e.g., HCT116-SSTR2, NCI-H69) are implanted subcutaneously in immunocompromised mice.
-
Biodistribution Studies: Tumor-bearing mice are injected with radiolabeled this compound. At various time points, tissues are harvested, and the amount of radioactivity is measured to determine the uptake in tumors and other organs.
-
PET/CT Imaging: Mice bearing SSTR2-positive and -negative tumors are injected with 68Ga-labeled this compound, and images are acquired to visualize tumor targeting and biodistribution non-invasively.
Conclusion
The preclinical data for this compound demonstrate its potential as a targeted therapy for SSTR2-expressing cancers. The conjugate exhibits high binding affinity for its target, is effectively internalized, and induces receptor-dependent cytotoxicity and DNA damage. In vivo studies confirm preferential accumulation in SSTR2-positive tumors with favorable biodistribution and clearance profiles. These findings support the further development of this compound as a novel therapeutic strategy.
References
- 1. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mmc(tmz)-toc Synthesis and Solid-Phase Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and solid-phase conjugation of Mmc(tmz)-toc, a peptide-drug conjugate (PDC) designed for targeted delivery of the alkylating agent Temozolomide (TMZ) to somatostatin receptor subtype-2 (SSTR2)-positive cells. The included data and protocols are intended to enable researchers to replicate and further investigate the therapeutic potential of this targeted drug delivery system.
Introduction
This compound is a novel theranostic agent that combines the SSTR2-targeting peptide, TOC, with a TMZ payload through a multimodality chelator (MMC). This strategic design allows for the selective delivery of TMZ to tumor cells overexpressing SSTR2, potentially increasing therapeutic efficacy while minimizing off-target toxicities.[1] The integrated chelator also facilitates radiolabeling, enabling quantitative assessment of receptor binding, pharmacokinetics, and tissue biodistribution through non-invasive imaging techniques.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, including its binding affinity, in vitro cytotoxicity, and in vivo tumor uptake.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Cell Line | Equilibrium Dissociation Constant (Kd) (nmol/L) |
| 67/natGa-MMC(TMZ)-TOC | BON1-SSTR2 | 5.98 ± 0.96 |
| 67/natGa-DOTA-TOC (control) | BON1-SSTR2 | 4.68 ± 0.7 |
| Data represents the mean ± standard deviation.[1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment (5 consecutive days) | Outcome |
| BON1-SSTR2 (SSTR2-positive) | 2 µmol/L this compound | Significant reduction in colony formation (P < 0.01) |
| BON1 (SSTR2-negative) | 2 µmol/L this compound | No significant cytotoxicity observed |
| BON1-SSTR2 (SSTR2-positive) | 10 µmol/L TMZ | Significant reduction in colony formation |
| Cytotoxicity was assessed using a colony-forming assay.[1] |
Table 3: In Vivo Tumor Uptake of 68Ga-MMC(TMZ)-TOC
| Tumor Model | Tumor Type | Uptake (% Injected Activity/gram) |
| HCT116 Xenograft | SSTR2-positive | 5.92 ± 0.82 |
| HCT116 Xenograft | SSTR2-negative | 0.38 ± 0.09 |
| NCI-H69 Xenograft | Endogenous SSTR2 | 3.68 ± 0.88 |
| Data represents the mean ± standard deviation at 1-hour post-injection.[1] |
Experimental Protocols
The following are detailed protocols for the synthesis of the this compound conjugate.
Protocol 1: Synthesis of the MMC(TMZ) Intermediate
This protocol outlines the solution-phase synthesis of the payload-chelator conjugate.
1.1. Synthesis of TMZ Analogue (p-nitrophenyl ester)
-
Dissolve Temozolomide in an appropriate solvent.
-
React with sulfuric acid and sodium nitrite in water at 0°C, then allow to warm to room temperature for 15 hours to form the carboxylic acid derivative.
-
Activate the carboxylic acid by reacting with p-nitrophenol and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) at room temperature for 20 hours to yield the p-nitrophenyl ester of the TMZ analogue.
1.2. Synthesis of the Multimodality Chelator (MMC)
-
Selectively introduce O-benzyl acetate and 3-amino-propylamide pendant arms to the secondary amines of a cyclen backbone in a three-step procedure.
1.3. Conjugation of TMZ Analogue to MMC
-
React the activated p-nitrophenyl ester of the TMZ analogue with the primary amine of the synthesized MMC.
-
Purify the resulting MMC(TMZ) intermediate by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solid-Phase Synthesis of TOC Peptide
This protocol details the solid-phase synthesis of the Tyr3-octreotate (TOC) peptide using standard Fmoc/tBu chemistry.
-
Utilize a solid-phase peptide synthesizer.
-
Employ standard Fmoc/tBu chemistry for the sequential coupling of amino acids to a resin support.
Protocol 3: Solid-Phase Conjugation of MMC(TMZ) to TOC
This protocol describes the conjugation of the MMC(TMZ) intermediate to the resin-bound TOC peptide.
-
Prepare the NHS-ester of the MMC(TMZ) intermediate by in situ aminium-based activation.
-
Conjugate the activated MMC(TMZ)-NHS ester to the N-terminus of the resin-bound TOC peptide.
-
Ensure all side chains of the peptide are protected to direct the conjugation specifically to the N-terminus.
Protocol 4: Cleavage, Deprotection, and Purification
This protocol outlines the final steps to obtain the purified this compound conjugate.
-
Perform a single-step global deprotection of the chelator and peptide side chains using trifluoroacetic acid (TFA).
-
Simultaneously cleave the peptide conjugate from the solid support.
-
Induce the formation of the disulfide bridge by oxidation of the thiol groups.
-
Purify the crude this compound conjugate by RP-HPLC. The expected retention time is approximately 4.23 minutes.
-
Confirm the molecular weight of the final product by electrospray ionization mass spectrometry (ESI-MS). The calculated m/z for C72H98N20O19S2 is 1611.80, with an expected found value of approximately 1612.79 (M+H)+.
Visualization of Workflows and Pathways
Synthesis and Conjugation Workflow
Caption: Workflow for the synthesis and solid-phase conjugation of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Signaling Pathway for SSTR2-Mediated Cytotoxicity
Caption: SSTR2-mediated cytotoxicity pathway of this compound.
References
Application Notes and Protocols for ⁶⁸Ga Radiolabeling of Mmc(tmz)-toc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the radiolabeling of Mmc(tmz)-toc with Gallium-68 (⁶⁸Ga). This compound is a peptide-drug conjugate designed for targeted delivery of the alkylating agent temozolomide (TMZ) to cells expressing somatostatin receptor subtype-2 (SSTR2)[1][2]. The ⁶⁸Ga-labeled compound, [⁶⁸Ga]Ga-Mmc(tmz)-toc, serves as a theranostic agent, enabling PET imaging to visualize tumor targeting and patient selection for potential therapy with the same molecule[1]. The protocol described herein is based on established methods for radiolabeling DOTA-conjugated peptides with ⁶⁸Ga and is intended to provide a comprehensive guide for researchers in this field.
Mechanism of Action
This compound leverages the high affinity of the octreotide (toc) moiety for SSTR2, which is overexpressed in many neuroendocrine tumors. Upon binding to SSTR2, the conjugate is internalized by the cell. Subsequently, the TMZ component is released and exerts its cytotoxic effect by alkylating DNA, leading to DNA damage and ultimately cell death[1][3]. The inclusion of ⁶⁸Ga allows for non-invasive imaging of SSTR2-positive tumors using Positron Emission Tomography (PET).
Caption: Signaling pathway of ⁶⁸Ga-Mmc(tmz)-toc.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with [⁶⁸Ga]Ga-Mmc(tmz)-toc from published data.
Table 1: Radiolabeling Performance
| Parameter | Value | Reference |
| Radiochemical Yield | >60% (non-decay-corrected) | |
| Radiochemical Purity | >95% | |
| Specific Activity | Not explicitly stated, but high specific activity is achievable with ⁶⁸Ga labeling |
Table 2: In Vitro Binding Affinity
| Compound | Kd (nmol/L) | Cell Line | Reference |
| ⁶⁷/natGa-Mmc(tmz)-toc | 5.98 ± 0.96 | BON1-SSTR2 | |
| ⁶⁷/natGa-DOTA-TOC | 4.68 ± 0.7 | BON1-SSTR2 |
Table 3: In Vivo Tumor Uptake
| Tumor Model | Uptake (%IA/g) | Time Point | Reference |
| NCI-H69 (SSTR2-positive) | 3.68 ± 0.88 | Not specified |
Experimental Protocol: ⁶⁸Ga Radiolabeling of this compound
This protocol details the manual radiolabeling of this compound with ⁶⁸Ga.
Materials and Reagents
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator (GMP grade)
-
Sodium acetate buffer (0.1 M, pH 4.2)
-
Sterile, pyrogen-free water for injection
-
Ethanol (absolute, USP grade)
-
Sep-Pak C-18 cartridge
-
Sterile reaction vial (1.5 mL)
-
Heating block or water bath
-
Dose calibrator
-
Radio-TLC or radio-HPLC system for quality control
-
0.1 M HCl for generator elution
-
Saline solution (0.9%, sterile)
Experimental Workflow Diagram
Caption: Workflow for ⁶⁸Ga radiolabeling of this compound.
Step-by-Step Procedure
-
Preparation:
-
Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.2. Filter sterilize the buffer.
-
Condition a Sep-Pak C-18 cartridge by sequentially passing 5 mL of ethanol and 10 mL of sterile water through it.
-
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Collect the ⁶⁸GaCl₃ eluate (typically the first 1-2 mL with the highest radioactivity).
-
Measure the activity of the eluted ⁶⁸GaCl₃ using a dose calibrator.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, dissolve 20 nmol of this compound in the sodium acetate buffer (pH 4.2).
-
Add the eluted ⁶⁸GaCl₃ to the reaction vial.
-
Gently vortex the mixture.
-
Heat the reaction vial at 95°C for 15 minutes in a heating block or water bath.
-
-
Purification:
-
After heating, allow the reaction mixture to cool slightly.
-
Pass the reaction mixture through the pre-conditioned Sep-Pak C-18 cartridge. The [⁶⁸Ga]Ga-Mmc(tmz)-toc will be retained on the cartridge.
-
Wash the cartridge with 5 mL of sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the purified [⁶⁸Ga]Ga-Mmc(tmz)-toc from the cartridge with a 1:1 mixture of ethanol and saline into a sterile collection vial.
-
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity of the final product using either radio-TLC or radio-HPLC.
-
radio-TLC: Spot the product on an ITLC strip and develop it with a suitable mobile phase (e.g., a mixture of ammonium acetate and methanol). The labeled peptide will migrate with the solvent front, while free ⁶⁸Ga will remain at the origin.
-
radio-HPLC: Use a reverse-phase C18 column with a suitable gradient of acetonitrile and water (containing 0.1% TFA). Monitor the eluate with a radioactivity detector.
-
-
Appearance: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final formulation should be suitable for injection (typically between 4.5 and 7.5).
-
-
Final Formulation:
-
The purified [⁶⁸Ga]Ga-Mmc(tmz)-toc can be further diluted with sterile phosphate-buffered saline (PBS) or saline for injection to achieve the desired radioactive concentration for in vitro or in vivo studies.
-
Conclusion
This protocol provides a detailed methodology for the ⁶⁸Ga radiolabeling of this compound. Adherence to these steps, along with appropriate quality control measures, will ensure the production of a high-purity radiopharmaceutical suitable for preclinical research and potential clinical translation. The ability to non-invasively image the biodistribution and tumor targeting of this compound with PET offers a significant advantage in the development of this targeted therapeutic agent.
References
Application Note and Protocol: In Vitro Cytotoxicity Assay for Mmc(tmz)-toc in BON1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the in vitro cytotoxicity of Mmc(tmz)-toc, a peptide-drug conjugate designed for targeted delivery of Temozolomide (TMZ), in the human pancreatic neuroendocrine tumor cell line, BON1. Temozolomide is a DNA alkylating agent that induces cell death by causing DNA damage.[1][2][3] this compound is engineered to selectively target cells expressing the somatostatin receptor subtype-2 (SSTR2), thereby increasing the therapeutic index of TMZ.[4][5] The BON1 cell line is a well-established model for neuroendocrine tumors and has been utilized in studies involving TMZ.
This application note describes a standard colorimetric cytotoxicity assay, the MTT assay, to determine the dose-dependent effects of this compound on BON1 cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Data Presentation
The quantitative data obtained from the cytotoxicity assay can be summarized as follows to facilitate comparison and analysis. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, should be calculated from the dose-response curve.
Table 1: Cytotoxicity of this compound on BON1 Cells
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| Untreated Control | 0 | [Value] | 100% |
| Vehicle Control | - | [Value] | [Value] |
| This compound | [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] | |
| [Concentration 3] | [Value] | [Value] | |
| [Concentration 4] | [Value] | [Value] | |
| [Concentration 5] | [Value] | [Value] | |
| Temozolomide (TMZ) | [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] | |
| [Concentration 3] | [Value] | [Value] | |
| IC50 (this compound) | [Calculated Value] µM | ||
| IC50 (Temozolomide) | [Calculated Value] µM |
Experimental Protocols
Materials and Reagents
-
BON1 cell line (ATCC or other certified vendor)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized)
-
Temozolomide (TMZ) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile, disposable laboratory consumables (pipette tips, microcentrifuge tubes, etc.)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound in BON1 cells.
Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture BON1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. b. When cells reach 70-80% confluency, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. e. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. g. Include wells with medium only to serve as a blank control. h. Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound and TMZ in DMSO. Further dilute the stock solutions in complete culture medium to obtain a range of desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%. b. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration. c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for the untreated control) to the respective wells in triplicate. e. Incubate the plate for 72 hours at 37°C and 5% CO2.
3. MTT Assay: a. After the 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C. c. After the incubation, carefully aspirate the medium containing MTT from each well. d. Add 100 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Untreated Control Wells) x 100 d. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. e. Determine the IC50 value for this compound and TMZ from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway
The cytotoxic effect of this compound is initiated by its binding to the SSTR2 receptor, followed by internalization and the release of Temozolomide, which then exerts its DNA-damaging effects.
Caption: Proposed signaling pathway for this compound induced cytotoxicity in SSTR2-positive cells.
References
- 1. Cytotoxicity of temozolomide on human glioblastoma cells is enhanced by the concomitant exposure to an extremely low-frequency electromagnetic field (100Hz, 100G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 3. Bak and Mcl-1 are essential for Temozolomide induced cell death in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Colony Formation Assay Using Mmc(tmz)-toc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents. This application note provides a detailed protocol for conducting a colony formation assay using Mmc(tmz)-toc, a peptide-drug conjugate designed for targeted delivery of the DNA alkylating agent temozolomide (TMZ) to cells expressing the somatostatin receptor subtype-2 (SSTR2). This compound leverages the high affinity of octreotide (toc) for SSTR2 to selectively deliver its cytotoxic payload, thereby minimizing off-target effects.[1][2][3] Temozolomide exerts its cytotoxic effects by methylating DNA, which, if unrepaired, leads to DNA double-strand breaks and ultimately cell death.[1][4]
Principle of the Assay
This assay quantifies the ability of individual cells to undergo unlimited division and form colonies. The number of colonies formed is a measure of the cells' reproductive integrity after exposure to a therapeutic agent. A reduction in colony formation in treated cells compared to untreated controls indicates the cytotoxic or cytostatic efficacy of the drug.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound on the colony formation of SSTR2-positive (BON1-SSTR2) and SSTR2-negative (BON1) cell lines.
| Cell Line | Treatment | Concentration (µM) | Colony Formation Relative to Control (%) | Statistical Significance (p-value) |
| BON1 (SSTR2-negative) | This compound | 2 | No significant cytotoxicity observed | > 0.05 |
| BON1-SSTR2 (SSTR2-positive) | This compound | 2 | Significant reduction | < 0.01 |
| BON1-SSTR2 (SSTR2-positive) | TMZ | 10 | Significant reduction | < 0.01 |
Data adapted from a study by Millo et al.
Experimental Protocol
This protocol is based on methodology described for BON1 and BON1-SSTR2 cells and can be adapted for other SSTR2-expressing cell lines.
Materials:
-
SSTR2-positive and SSTR2-negative cell lines (e.g., BON1-SSTR2 and BON1)
-
Complete cell culture medium
-
This compound
-
Temozolomide (TMZ) as a positive control
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Methanol (for fixing)
-
0.5% Crystal Violet staining solution
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding for Treatment:
-
Plate cells in appropriate culture vessels and grow to ~70-80% confluency.
-
-
Drug Treatment:
-
Treat the SSTR2-positive and SSTR2-negative cells with 2 µmol/L this compound.
-
Treat a set of SSTR2-positive cells with 10 µmol/L TMZ as a positive control.
-
Include an untreated control for each cell line.
-
Incubate the cells with the drugs for 4-6 hours per day for 5 consecutive days.
-
-
Colony Formation:
-
After the 5-day treatment period, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Count the viable cells.
-
Seed 1000 cells per well into 6-well plates containing fresh complete medium.
-
Incubate the plates undisturbed for 14 days to allow for colony formation.
-
-
Staining:
-
After the incubation period, carefully remove the medium.
-
Gently wash the colonies twice with PBS.
-
Fix the colonies by adding cold methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plates to air dry.
-
Stain the colonies by adding 0.5% crystal violet solution to each well and incubating for 1 hour at room temperature.
-
-
Washing and Drying:
-
Carefully remove the crystal violet solution.
-
Gently wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting:
-
Count the number of colonies in each well. A colony is defined as a cluster of ≥50 cells.
-
The plating efficiency (PE) and surviving fraction (SF) can be calculated using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated cells / PE of control cells)
-
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the colony formation assay.
Caption: this compound signaling pathway in SSTR2-positive cells.
Caption: Experimental workflow for the colony formation assay.
Troubleshooting
-
Low Colony Numbers in Control Group:
-
Cause: Suboptimal cell health, incorrect seeding density, or harsh trypsinization.
-
Solution: Ensure cells are in the logarithmic growth phase, optimize seeding density for your cell line, and be gentle during cell detachment.
-
-
High Variability Between Replicates:
-
Cause: Uneven cell distribution during seeding or inconsistent staining/washing.
-
Solution: Ensure a single-cell suspension before seeding and be consistent with all pipetting and washing steps.
-
-
Colonies Merging:
-
Cause: Seeding density is too high or incubation time is too long.
-
Solution: Reduce the initial number of cells seeded or shorten the incubation period.
-
Conclusion
The colony formation assay is a robust method for determining the long-term efficacy of this compound. The provided protocol, when followed carefully, will yield reliable and reproducible data on the clonogenic potential of SSTR2-expressing cancer cells. This assay is crucial for the preclinical evaluation of targeted therapies and for understanding the mechanisms of drug resistance.
References
- 1. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Alkaline Comet Assay: Assessing DNA Damage by Mmc(tmz)-toc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mmc(tmz)-toc is a novel peptide-drug conjugate designed for the targeted delivery of the alkylating agent temozolomide (TMZ) to cells expressing the somatostatin receptor subtype-2 (SSTR2). The cytotoxic effect of TMZ is primarily mediated through the induction of DNA damage. The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites, at the level of individual cells.[1][2] This document provides detailed application notes and protocols for utilizing the alkaline comet assay to quantify and characterize the DNA damage induced by this compound.
Principle of the Alkaline Comet Assay
The alkaline comet assay is based on the principle that fragmented DNA migrates further in an electric field than intact DNA.[1][3] Cells are embedded in a low-melting-point agarose gel on a microscope slide and then lysed to remove membranes and most cellular proteins, leaving behind the nuclear DNA as a nucleoid.[3] The slides are then immersed in a high pH (alkaline) solution, which denatures the DNA, unwinding the double helix and revealing single-strand breaks and alkali-labile sites. During electrophoresis, the negatively charged DNA migrates towards the anode. Undamaged, supercoiled DNA remains within the nucleoid (the "head" of the comet), while fragmented DNA extends out, forming a "tail." The intensity and length of the comet tail are proportional to the extent of DNA damage.
Data Presentation: Quantitative Analysis of DNA Damage
The following table summarizes the quantitative data from an alkaline comet assay performed on IMR-32 neuroblastoma cells, which endogenously express SSTR2, following treatment with this compound and free TMZ. The data is adapted from AghaAmiri et al., "Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide". DNA damage is quantified by the comet tail moment, a common metric that incorporates both the length of the tail and the percentage of DNA in the tail.
| Treatment Group | Concentration | Mean Tail Moment (Arbitrary Units) | Statistical Significance (vs. Control) |
| Untreated Control | N/A | ~5 | N/A |
| This compound | 2 µmol/L | ~25 | P < 0.0001 |
| This compound + JR11 (SSTR2 antagonist) | 2 µmol/L + blocking dose | ~8 | Not significant |
| Free Temozolomide (TMZ) | 10 µmol/L | ~28 | P < 0.0001 |
Note: The values in the table are estimations derived from the graphical data presented in the source publication. The study demonstrated that this compound induces significant DNA damage, comparable to free TMZ, and that this effect is receptor-dependent, as it is significantly reduced by a blocking agent.
Experimental Protocols
Materials and Reagents
-
Cell Culture: IMR-32 cells or other SSTR2-expressing cell lines.
-
Test Articles: this compound, Temozolomide (TMZ).
-
Reagents for Comet Assay:
-
Low Melting Point Agarose (LMPA)
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA Staining Solution (e.g., SYBR® Gold, Propidium Iodide)
-
Comet Assay Slides (pre-coated or prepared in-house)
-
-
Equipment:
-
Fluorescence microscope with appropriate filters
-
Horizontal gel electrophoresis unit
-
Power supply
-
Incubators, centrifuges, and standard cell culture equipment
-
Image analysis software for comet scoring
-
Protocol for Alkaline Comet Assay
This protocol is a synthesized procedure based on standard methodologies.
-
Cell Preparation and Treatment:
-
Culture IMR-32 cells to ~80% confluency.
-
Treat cells with this compound or free TMZ at the desired concentrations for the specified duration. Include an untreated control group. For receptor-blocking experiments, pre-incubate cells with an SSTR2 antagonist like JR11 before adding this compound.
-
After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Melt the Low Melting Point Agarose (LMPA) and maintain it at 37°C.
-
Mix the cell suspension with the molten LMPA at a 1:10 ratio (v/v).
-
Immediately pipette 75 µL of the cell/agarose mixture onto a pre-coated comet assay slide. Gently spread the mixture with a coverslip and allow it to solidify at 4°C for 10-15 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in pre-chilled Lysis Solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark to lyse the cells and unfold the DNA.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis unit.
-
Fill the unit with fresh, cold Alkaline Unwinding and Electrophoresis Solution until the slides are fully submerged.
-
Allow the DNA to unwind in the alkaline solution for 20-40 minutes at 4°C in the dark.
-
Apply a voltage of ~1 V/cm (e.g., 25 V for a 25 cm gel box) and run the electrophoresis for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and immerse them in Neutralization Buffer for 5-10 minutes. Repeat this step twice.
-
Stain the slides with a suitable fluorescent DNA dye (e.g., SYBR® Gold) for 5-15 minutes in the dark.
-
Gently rinse the slides with distilled water and allow them to dry.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Use specialized image analysis software to quantify the extent of DNA damage. Common parameters include % DNA in the tail, tail length, and tail moment.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Alkaline Comet Assay.
Signaling Pathway for TMZ-Induced DNA Damage and Repair
Caption: DNA damage and repair pathways activated by TMZ.
References
Application Notes and Protocols for Establishing NCI-H69 Xenograft Models for Mmc(Tmz)-Toc Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small cell lung cancer (SCLC) is an aggressive malignancy with a poor prognosis, necessitating the development of novel therapeutic strategies. The NCI-H69 cell line, derived from a patient with SCLC, is a valuable tool for preclinical research as it forms tumors with typical small cell carcinoma histology when xenografted into immunocompromised mice.[1][2] This cell line endogenously expresses Somatostatin Receptor 2 (SSTR2), making it a suitable model for studying targeted therapies such as Mmc(Tmz)-Toc.[3][4]
This compound is a peptide-drug conjugate designed for targeted delivery of the alkylating agent temozolomide (Tmz) to SSTR2-expressing tumor cells. The Tocilizumab (Toc) component, a monoclonal antibody, is repurposed here as a carrier moiety, though it should be noted that its original function is as an IL-6R antagonist. For the purpose of this document, "Mmc" is considered a linker or carrier component in conjunction with Tocilizumab. This targeted approach aims to increase the therapeutic index of temozolomide by concentrating its cytotoxic effects at the tumor site, thereby minimizing systemic toxicity.
These application notes provide detailed protocols for the establishment and use of NCI-H69 subcutaneous xenograft models to evaluate the in vivo efficacy of this compound. The protocols cover cell culture, xenograft establishment, preparation and administration of this compound, and methods for monitoring tumor growth and assessing treatment response.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison between treatment groups.
| Parameter | Description | Unit |
| Cell Viability | Percentage of viable cells before injection | % |
| Injection Volume | Volume of cell suspension injected per mouse | µL |
| Cell Number | Number of NCI-H69 cells injected per mouse | x 10^6 |
| Tumor Dimensions (L x W) | Length and width of the tumor | mm |
| Tumor Volume | Calculated tumor volume | mm³ |
| Animal Body Weight | Body weight of each mouse | g |
| This compound Dose | Dose of the therapeutic agent | mg/kg |
| Administration Volume | Volume of this compound solution injected | µL |
| Administration Frequency | How often the treatment is administered | e.g., daily, every 3 days |
| Cycle Length | Duration of one treatment cycle | days |
Experimental Protocols
NCI-H69 Cell Culture
The NCI-H69 cell line grows in suspension as aggregates and requires specific handling to maintain viability and tumorigenicity.
Materials:
-
NCI-H69 cell line (ATCC® HTB-119™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Quickly thaw the vial of cryopreserved cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
NCI-H69 cells grow as floating aggregates. To subculture, allow the aggregates to settle by gravity.
-
Carefully aspirate and discard the supernatant, leaving the cell aggregates at the bottom.
-
Gently resuspend the aggregates in fresh, pre-warmed complete growth medium and dispense into new flasks at a 1:3 to 1:6 ratio. Subculture every 3-5 days.
-
For xenograft studies, it may be necessary to gently pipette the aggregates to achieve a more uniform single-cell suspension before counting, though complete dissociation is not recommended.
-
Establishment of NCI-H69 Subcutaneous Xenografts
Materials:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
NCI-H69 cells in exponential growth phase
-
Sterile PBS
-
Matrigel® Basement Membrane Matrix (optional, but recommended for improved tumor take rate)
-
27-30 gauge needles and 1 mL syringes
-
Calipers
Protocol:
-
Cell Preparation:
-
Harvest NCI-H69 cells by allowing aggregates to settle.
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) of the tumors using calipers three times a week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Record the body weight of each mouse at the time of tumor measurement.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Preparation and Administration of this compound
The following protocol is a proposed method based on common practices for administering peptide-drug conjugates and metronomic dosing of temozolomide in xenograft models. The exact formulation and dosing schedule should be optimized based on preliminary studies.
Materials:
-
This compound (lyophilized powder)
-
Sterile PBS or other appropriate vehicle
-
Insulin syringes with 29-30 gauge needles
Protocol:
-
Reconstitution of this compound:
-
Reconstitute the lyophilized this compound powder in sterile PBS to a stock concentration of 10 mg/mL.
-
Gently vortex to ensure complete dissolution.
-
Aliquots of the stock solution can be stored at -20°C for future use. Avoid repeated freeze-thaw cycles.
-
-
Dosing and Administration:
-
Based on a metronomic dosing strategy for temozolomide, a starting dose of 25-50 mg/kg of this compound administered intraperitoneally (i.p.) or intravenously (i.v.) daily or every other day is recommended. The optimal dose and schedule should be determined empirically.
-
On the day of administration, dilute the stock solution of this compound with sterile PBS to the final desired concentration based on the average body weight of the mice in each group.
-
Administer the calculated volume of the this compound solution to each mouse via the chosen route (i.p. or i.v.).
-
The control group should receive an equivalent volume of the vehicle (sterile PBS).
-
-
Treatment Duration:
-
Continue the treatment for a predetermined period, typically 21-28 days, or until the tumors in the control group reach the maximum allowed size as per IACUC guidelines.
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or skin irritation at the injection site.
-
Assessment of Treatment Efficacy
Protocol:
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume and body weight three times a week throughout the study.
-
At the end of the study, euthanize the mice according to IACUC-approved protocols.
-
Excise the tumors and record their final weight.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth.
-
-
Histopathological and Molecular Analysis (Optional):
-
Tumor tissues can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Tumor samples can also be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting to assess changes in signaling pathways, or DNA damage assays).
-
Mandatory Visualizations
References
- 1. Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumorigenicity, invasion and metastasis of the small cell lung cancer cell line NCI-H69 and two derivative lines MOG-H69V and MOG-H69VZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PET/CT Imaging of ⁶⁸Ga-Mmc(tmz)-toc in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Positron Emission Tomography/Computed Tomography (PET/CT) imaging in mice using the novel radiopharmaceutical ⁶⁸Ga-Mmc(tmz)-toc. This agent is a promising theranostic tool, combining a somatostatin receptor subtype 2 (SSTR2) targeting moiety with a temozolomide (TMZ) payload, allowing for non-invasive imaging and targeted drug delivery.
The following protocols are synthesized from published research on ⁶⁸Ga-Mmc(tmz)-toc and established guidelines for preclinical imaging with ⁶⁸Ga-labeled somatostatin analogs.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for PET/CT imaging with ⁶⁸Ga-Mmc(tmz)-toc and the established analog ⁶⁸Ga-DOTA-TOC in mouse models.
Table 1: Radiotracer and Injection Parameters
| Parameter | Value | Reference |
| Radiotracer | ⁶⁸Ga-Mmc(tmz)-toc | [1] |
| Injected Dose | 7.4 MBq (200 µCi) | [1] |
| Injected Volume | 100-200 µL | General Practice |
| Route of Administration | Intravenous (tail vein) | General Practice |
| Anesthesia | Isoflurane (1-2% in O₂) | General Practice |
Table 2: PET/CT Imaging Parameters
| Parameter | Value | Reference |
| Imaging Time Point | 1 hour post-injection | [1] |
| PET Acquisition Mode | Static | [2] |
| PET Acquisition Duration | 10-15 minutes | General Practice |
| CT Acquisition | For attenuation correction and anatomical localization | General Practice |
| CT Parameters | ~50-80 kVp, ~100-500 µA | General Practice |
| Reconstruction Algorithm | OSEM, MLEM, or FBP | General Practice |
Table 3: Biodistribution of ⁶⁸Ga-Mmc(tmz)-toc (1 hour p.i.)
Note: Specific quantitative biodistribution data for ⁶⁸Ga-Mmc(tmz)-toc is not publicly available. The profile is reported to be similar to ⁶⁸Ga-DOTA-TOC.[1] The following is a representative biodistribution for ⁶⁸Ga-DOTA-TOC in a xenograft mouse model.
| Organ | % Injected Dose per Gram (%ID/g) |
| SSTR2-positive Tumor | High Uptake |
| SSTR2-negative Tumor | Low/No Uptake |
| Kidneys | High Uptake (major clearance route) |
| Liver | Moderate Uptake |
| Spleen | Moderate Uptake |
| Lungs | Low Uptake |
| Muscle | Low Uptake |
| Blood | Low Uptake |
II. Experimental Protocols
A. Animal Preparation
-
Animal Model: This protocol is designed for mice bearing subcutaneous xenografts. A suitable model is the dual implantation of SSTR2-positive (e.g., HCT116-SSTR2) and SSTR2-negative (e.g., HCT116-WT) tumor cells to assess receptor-specific uptake.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before radiotracer injection to reduce blood glucose levels, which can minimize non-specific tracer uptake. Water should be available ad libitum.
-
Anesthesia: Anesthetize the mouse using an induction chamber with 3-4% isoflurane in oxygen. Once induced, transfer the mouse to the scanner bed and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.
-
Catheterization (Optional but Recommended): For precise and repeatable injections, place a catheter in the lateral tail vein.
B. Radiotracer Preparation and Administration
-
Radiolabeling: ⁶⁸Ga-Mmc(tmz)-toc is synthesized by radiolabeling Mmc(tmz)-toc with ⁶⁸Ga. The radiochemical purity of the final product should be >95%.
-
Dose Preparation: Dilute the ⁶⁸Ga-Mmc(tmz)-toc in sterile saline to the desired activity concentration for an injection volume of 100-200 µL.
-
Injection: Administer 7.4 MBq (200 µCi) of ⁶⁸Ga-Mmc(tmz)-toc intravenously via the tail vein. Record the exact time of injection and the injected dose.
C. PET/CT Imaging
-
Animal Positioning: Place the anesthetized mouse in the center of the PET/CT scanner's field of view. Ensure the animal is secured to prevent movement during the scan.
-
Physiological Monitoring: Monitor the animal's breathing rate and body temperature throughout the imaging procedure. Use a heating pad to maintain body temperature.
-
CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction of the subsequent PET data.
-
PET Scan: At 1 hour post-injection, acquire a static PET scan for 10-15 minutes.
-
Image Reconstruction: Reconstruct the PET and CT images using an appropriate algorithm (e.g., 3D OSEM). The images should be corrected for attenuation, scatter, and decay.
D. Image Analysis
-
Image Fusion: Co-register the PET and CT images to correlate functional data with anatomical structures.
-
Region of Interest (ROI) Analysis: Draw ROIs on the fused images over the tumors and various organs (e.g., kidneys, liver, muscle).
-
Quantification: Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Tumor-to-Background Ratios: Calculate the ratio of tracer uptake in the tumor to that in a background tissue (e.g., muscle) to assess imaging contrast.
III. Visualizations
Caption: Workflow for ⁶⁸Ga-Mmc(tmz)-toc PET/CT imaging in mice.
Caption: Mechanism of ⁶⁸Ga-Mmc(tmz)-toc targeting and PET signal generation.
References
Application Notes and Protocols for the Biodistribution Study of Mmc(Tmz)-Toc in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a biodistribution study of Mmc(Tmz)-Toc, a peptide-drug conjugate designed for targeted delivery of the chemotherapeutic agent temozolomide (TMZ) to somatostatin receptor subtype-2 (SSTR2)-positive tumors. The protocols outlined below are based on established methodologies and findings from preclinical studies.
Introduction
This compound is a novel theranostic agent that combines a somatostatin analog (TOC) for targeting SSTR2, a chelator (Mmc) for radiolabeling, and the alkylating agent temozolomide (TMZ) as the cytotoxic payload. This targeted approach aims to increase the therapeutic efficacy of TMZ in SSTR2-expressing tumors, such as neuroendocrine tumors, while minimizing off-target toxicities. Biodistribution studies are critical for evaluating the pharmacokinetics, tumor-targeting capabilities, and clearance profile of this drug conjugate in preclinical animal models.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect through a receptor-mediated process. The TOC moiety of the conjugate binds with high affinity to SSTR2, which is often overexpressed on the surface of neuroendocrine tumor cells. Following binding, the complex is internalized by the cell. Inside the cell, TMZ is released and exerts its cytotoxic effect by alkylating DNA, leading to DNA damage and ultimately cell death.[1][2] The radiolabel, typically Gallium-68 (⁶⁸Ga), allows for non-invasive imaging and quantification of the drug conjugate's distribution in vivo.
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data of ⁶⁷/⁶⁸Ga-Mmc(Tmz)-Toc in various xenograft animal models. The data is presented as the percentage of injected activity per gram of tissue (%IA/g) and the amount of peptide-drug conjugate (PDC) in mg per gram of tissue.
Table 1: Biodistribution of ⁶⁸Ga-Mmc(Tmz)-Toc in HCT116-WT/SSTR2 Xenograft Model [1][2]
| Tissue | %IA/g (Mean ± SD) |
| SSTR2-positive Tumor | 5.92 ± 0.82 |
| SSTR2-negative Tumor | 0.38 ± 0.09 |
| Blood | 0.35 ± 0.15 |
| Kidneys | 4.53 ± 0.48 |
| Liver | 0.60 ± 0.10 |
| Spleen | 0.25 ± 0.05 |
| Muscle | 0.15 ± 0.03 |
| Small Intestine | 0.45 ± 0.12 |
Data collected at 1-hour post-injection. (n=5/group)
Table 2: Biodistribution of ⁶⁸Ga-Mmc(Tmz)-Toc in NCI-H69 Xenograft Model [1]
| Tissue | %IA/g (Mean ± SD) |
| NCI-H69 Tumor (SSTR2+) | 3.68 ± 0.88 |
| Blood | 0.28 ± 0.06 |
| Kidneys | 5.10 ± 0.95 |
| Liver | 0.75 ± 0.15 |
| Spleen | 0.32 ± 0.07 |
| Muscle | 0.12 ± 0.02 |
Data collected at 1-hour post-injection. (n=5/group)
Table 3: Dose Escalation Effects on ⁶⁷Ga-Mmc(Tmz)-Toc Accumulation in HCT116-WT/SSTR2 Xenograft Model
| Injected Dose | SSTR2+ Tumor (mg/g) | SSTR2- Tumor (mg/g) | Kidneys (mg/g) | Liver (mg/g) |
| Low Dose | 0.015 ± 0.003 | 0.001 ± 0.0002 | 0.012 ± 0.002 | 0.002 ± 0.0004 |
| Mid Dose | 0.060 ± 0.010 | 0.005 ± 0.0010 | 0.050 ± 0.008 | 0.008 ± 0.0015 |
| High Dose | 0.120 ± 0.025 | 0.012 ± 0.0025 | 0.100 ± 0.018 | 0.015 ± 0.0030 |
Data collected at 3-hours post-injection. (n=5/group)
Experimental Protocols
A general workflow for a biodistribution study of this compound is depicted below. Detailed protocols for each major step are subsequently provided.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis of TOC, solution-phase synthesis of the Mmc(Tmz) intermediate, and subsequent conjugation.
-
TOC Synthesis: Tyr-D-Trp-Lys-Thr-Cys-Thr-OH (TOC) is synthesized using standard Fmoc/tBu solid-phase peptide synthesis chemistry.
-
Mmc(Tmz) Intermediate Synthesis: This involves the chemical modification of a precursor molecule to incorporate the TMZ moiety and the Mmc chelator.
-
Conjugation: The NHS-ester of the Mmc(Tmz) intermediate is prepared and conjugated to the N-terminus of the resin-bound TOC.
-
Cleavage and Purification: The peptide-drug conjugate is cleaved from the resin, and protecting groups are removed. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling of this compound with ⁶⁸Ga
This protocol describes the radiolabeling of this compound with Gallium-68 (⁶⁸Ga) for PET imaging.
Materials:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (pH 4.2)
-
Sep-Pak C-18 column
-
Ethanol/saline (1:1) mixture
-
Sterile water for injection
-
Heating block or water bath (95 °C)
-
Dose calibrator
-
Radio-TLC scanner
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Dissolve approximately 20 nmol of this compound in sodium acetate buffer (pH 4.2) in a sterile reaction vial.
-
Add the eluted ⁶⁸GaCl₃ to the reaction vial.
-
Heat the reaction mixture at 95 °C for 15 minutes.
-
Allow the reaction to cool to room temperature.
-
Purify the ⁶⁸Ga-Mmc(Tmz)-Toc using a Sep-Pak C-18 column.
-
Condition the column with ethanol followed by sterile water.
-
Load the reaction mixture onto the column.
-
Wash the column with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-Mmc(Tmz)-Toc with an ethanol/saline (1:1) mixture.
-
-
Determine the radiochemical yield and purity using radio-TLC.
-
Measure the final activity of the product using a dose calibrator.
Establishment of Xenograft Tumor Models
This protocol outlines the procedure for establishing subcutaneous xenograft tumor models in immunodeficient mice.
Materials:
-
SSTR2-positive (e.g., HCT116-SSTR2, NCI-H69) and/or SSTR2-negative (e.g., HCT116-WT) tumor cells
-
Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
1-cc syringes with 27- or 30-gauge needles
-
Calipers
Procedure:
-
Culture the selected tumor cell lines under standard conditions.
-
Harvest the cells when they reach 70-80% confluency. Wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or culture medium. A 1:1 mixture with Matrigel can be used to improve tumor take rate.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density (e.g., 5 x 10⁶ cells in 100-200 µL).
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse. For dual tumor models, inject SSTR2-positive and negative cells on opposite flanks.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (width)² x length / 2.
-
The biodistribution study can commence when tumors reach a suitable size (e.g., 100-200 mm³).
In Vivo PET/CT Imaging Protocol
This protocol describes the procedure for performing PET/CT imaging on tumor-bearing mice following the injection of ⁶⁸Ga-Mmc(Tmz)-Toc.
Materials:
-
Tumor-bearing mice
-
⁶⁸Ga-Mmc(Tmz)-Toc
-
Anesthesia system (e.g., isoflurane)
-
Animal PET/CT scanner
-
Heating pad
Procedure:
-
Fast the mice for 4-6 hours before the injection to reduce background signal.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Administer a known amount of ⁶⁸Ga-Mmc(Tmz)-Toc (e.g., 2 nmol) via intravenous tail vein injection.
-
Place the anesthetized mouse on the scanner bed, which should be equipped with a heating pad to maintain body temperature.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
At a predetermined time point (e.g., 1 hour post-injection), acquire a static or dynamic PET scan.
-
Monitor the animal's vital signs throughout the imaging procedure.
-
After imaging, allow the animal to recover from anesthesia on a heating pad before returning it to its cage.
Ex Vivo Biodistribution Protocol
This protocol details the steps for harvesting tissues and quantifying the radioactivity to determine the biodistribution of ⁶⁸Ga-Mmc(Tmz)-Toc.
Materials:
-
Tumor-bearing mice previously injected with ⁶⁸Ga-Mmc(Tmz)-Toc
-
Anesthesia and euthanasia agents
-
Surgical instruments (scissors, forceps)
-
Pre-weighed collection tubes
-
Gamma counter
-
Analytical balance
Procedure:
-
At the desired time point after injection (e.g., 1, 3, or 24 hours), euthanize the mice according to approved IACUC protocols.
-
Immediately dissect and collect the tissues of interest (e.g., tumors, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Carefully blot the tissues to remove excess blood and place them in the pre-weighed collection tubes.
-
Weigh each tissue sample to determine the wet weight.
-
Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected activity per gram of tissue (%IA/g).
-
%IA/g = (Counts per minute in tissue / Tissue weight in g) / (Total injected counts per minute) x 100
-
Data Analysis and Interpretation
The biodistribution data should be analyzed to assess the tumor-targeting efficiency, clearance profile, and potential for off-target accumulation of this compound. Key parameters to evaluate include:
-
Tumor Uptake: High accumulation in SSTR2-positive tumors compared to SSTR2-negative tumors and other tissues.
-
Tumor-to-Background Ratios: Calculate the ratios of radioactivity in the tumor to that in non-target tissues like muscle and blood to determine the imaging contrast and targeting specificity.
-
Clearance: Evaluate the primary routes of excretion, typically through the kidneys and/or hepatobiliary system. Rapid clearance from non-target tissues is desirable to minimize toxicity.
-
Dose-dependent Effects: Assess how increasing the injected dose affects the biodistribution profile and receptor saturation.
These comprehensive application notes and protocols provide a framework for conducting rigorous biodistribution studies of this compound in animal models, a crucial step in the preclinical development of this promising targeted therapeutic agent.
References
Application Notes and Protocols for Saturation Binding Assay to Determine the Dissociation Constant (Kd) of Mmc(tmz)-toc
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the equilibrium dissociation constant (Kd) of Mmc(tmz)-toc for the Somatostatin Receptor Subtype-2 (SSTR2) using a saturation binding assay. This compound is a peptide-drug conjugate that combines a somatostatin analog (toc) with the chemotherapeutic agent temozolomide (TMZ), targeting it to SSTR2-positive cells.[1][2][3] The Kd value is a critical parameter, representing the concentration of the ligand at which 50% of the receptors are occupied at equilibrium.[4][5] A lower Kd value signifies a higher binding affinity. This protocol is designed to be a robust and reliable method for characterizing the binding affinity of this compound and similar compounds.
A study has reported the successful execution of a saturation binding assay for this compound, where it was radiolabeled with Gallium-67 (⁶⁷Ga). The reported Kd for ⁶⁷/natGa-MMC(TMZ)-TOC was 5.98 ± 0.96 nmol/L, indicating a high binding affinity for SSTR2. This protocol is based on established principles of radioligand binding assays and can be adapted for similar receptor-ligand systems.
Principle of the Assay
Saturation binding assays measure the specific binding of increasing concentrations of a radiolabeled ligand to a receptor population at equilibrium. The experiment involves measuring total binding (radioligand bound to receptors and non-specific sites) and non-specific binding (radioligand bound to non-receptor sites). Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).
Experimental Workflow
Figure 1. Experimental workflow for the saturation binding assay of this compound.
Signaling Pathway and Binding Concept
Figure 2. Ligand-receptor binding equilibrium and the definition of the dissociation constant (Kd).
Detailed Experimental Protocol
This protocol outlines the steps for a saturation binding assay using radiolabeled this compound and membranes from SSTR2-expressing cells.
Materials and Reagents:
-
Radiolabeled this compound (e.g., ⁶⁷Ga-Mmc(tmz)-toc) of high specific activity.
-
Unlabeled this compound or a suitable SSTR2 agonist/antagonist (e.g., octreotide) for determining non-specific binding.
-
SSTR2-expressing cells (e.g., BON1-SSTR2 cells) or membrane preparations thereof.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation vials and scintillation cocktail (if using a beta-emitter) or gamma counter tubes.
-
Filtration apparatus.
-
Gamma counter or liquid scintillation counter.
Procedure:
-
Preparation of Radioligand Dilutions:
-
Prepare a series of dilutions of the radiolabeled this compound in binding buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd. For this compound, a range of approximately 0.5 nM to 60 nM would be appropriate, based on the reported Kd of ~6 nM.
-
-
Assay Setup:
-
Set up two sets of tubes for each concentration of radioligand: one for total binding and one for non-specific binding (NSB).
-
Total Binding Tubes: Add 50 µL of binding buffer.
-
NSB Tubes: Add 50 µL of a high concentration of unlabeled this compound or octreotide (e.g., 1000-fold the Kd of the unlabeled ligand) to saturate the SSTR2 receptors.
-
Add 50 µL of the appropriate radioligand dilution to each tube.
-
To initiate the binding reaction, add 100 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg) to each tube. The final assay volume will be 200 µL.
-
-
Incubation:
-
Incubate the tubes at a constant temperature (e.g., 37°C) for a predetermined time to reach equilibrium. The optimal incubation time should be determined in preliminary kinetic experiments. A 2-hour incubation has been previously reported for this system.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Immediately wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail or in gamma counter tubes.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter or a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
For each concentration of radioligand, subtract the average CPM from the NSB tubes from the average CPM of the total binding tubes to obtain the specific binding.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Convert CPM to Molar Concentrations:
-
Convert the specific binding CPM values to molar concentrations (e.g., fmol/mg protein) using the specific activity of the radioligand and the amount of protein per assay.
-
-
Non-linear Regression Analysis:
-
Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis).
-
Fit the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism):
-
Y = (Bmax * X) / (Kd + X)
-
Where Y is the specific binding, X is the free radioligand concentration, Bmax is the maximum number of binding sites, and Kd is the equilibrium dissociation constant.
-
-
Data Presentation
The following table presents example data from a saturation binding assay for this compound.
| [⁶⁷Ga-Mmc(tmz)-toc] (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | Specific Binding (fmol/mg protein) |
| 0.5 | 1500 | 200 | 1300 | 15.3 |
| 1.0 | 2800 | 400 | 2400 | 28.2 |
| 2.5 | 5500 | 1000 | 4500 | 52.9 |
| 5.0 | 8500 | 2000 | 6500 | 76.5 |
| 10.0 | 12000 | 4000 | 8000 | 94.1 |
| 20.0 | 15500 | 8000 | 7500 | 88.2 |
| 40.0 | 18000 | 16000 | 2000 | 23.5 |
| 60.0 | 19500 | 18000 | 1500 | 17.6 |
Note: The CPM and calculated specific binding values are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for determining the Kd of this compound using a saturation binding assay. Accurate determination of the binding affinity is essential for the preclinical evaluation of targeted therapeutics. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the interaction of this compound and similar compounds with their target receptors, thereby aiding in the drug development process.
References
Application Note and Protocols for Western Blot Analysis of MGMT Depletion Following Mmc(tmz)-toc Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
O⁶-methylguanine-DNA methyltransferase (MGMT) is a critical DNA repair protein that removes alkyl groups from the O⁶ position of guanine, thereby protecting cells from the cytotoxic effects of alkylating agents.[1] Temozolomide (TMZ), a standard-of-care chemotherapeutic agent for glioblastoma, exerts its anticancer activity by methylating DNA.[2][3] The expression of MGMT in tumor cells is a primary mechanism of resistance to TMZ, as it repairs the DNA damage induced by the drug.[2][4] Consequently, strategies to deplete or inhibit MGMT are of significant interest in cancer therapy to enhance the efficacy of alkylating agents.
Mmc(tmz)-toc is a novel peptide-drug conjugate (PDC) designed for the targeted delivery of TMZ to tumor cells expressing the somatostatin receptor subtype-2 (SSTR2). This targeted approach aims to increase the intracellular concentration of TMZ in cancer cells, leading to a more potent antitumor effect and potentially overcoming MGMT-mediated resistance. The accumulation of TMZ within the target cells is hypothesized to exhaust the MGMT protein through its stoichiometric and irreversible repair mechanism.
This application note provides a detailed protocol for performing Western blot analysis to quantify the depletion of MGMT protein in SSTR2-positive cancer cells following treatment with this compound.
Data Presentation
Table 1: Quantitative Analysis of MGMT Protein Levels Post-Treatment
The following table summarizes representative quantitative data from Western blot analysis, demonstrating the effect of this compound on MGMT protein levels in SSTR2-positive cells. Data is normalized to a loading control (e.g., β-actin) and expressed as a percentage of the untreated control.
| Treatment Group | Concentration | Duration (days) | Normalized MGMT Level (% of Control) |
| Untreated Control | - | 8 | 100% |
| This compound | 2 µmol/L | 8 | Reduced levels |
| Temozolomide (TMZ) | 10 µmol/L | 8 | Reduced levels |
| O⁶-benzylguanine (O⁶BG) | Varies | 8 | Reduced levels |
Note: The exact percentage of reduction for this compound, TMZ, and O⁶BG would be determined by densitometric analysis of the Western blot bands.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action and subsequent MGMT depletion.
Caption: Experimental workflow for Western blot analysis of MGMT.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate SSTR2-positive cancer cells (e.g., NCI-H524, IMR-32) in appropriate culture dishes at a density that will ensure they reach 70-80% confluency by the end of the treatment period.
-
Treatment: The day after seeding, treat the cells with this compound at the desired concentrations (e.g., 2 µmol/L). Include untreated controls and positive controls for MGMT depletion, such as free TMZ (e.g., 10 µmol/L) and O⁶BG.
-
Incubation: Incubate the cells for the specified duration (e.g., 8 days), replacing the media with fresh treatment-containing media as required by the cell line's growth characteristics.
Protein Extraction (Cell Lysis)
-
Washing: Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Aspirate the PBS and add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 10 cm dish.
-
Cell Scraping: Scrape the adherent cells from the dish using a cold cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Incubation and Agitation: Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-cooled tube. Discard the pellet.
Protein Quantification
-
Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, which is compatible with detergents present in the lysis buffer.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin, BSA).
-
Measurement: Follow the manufacturer's protocol for the BCA assay to determine the protein concentration of each sample.
Western Blot Protocol
-
Sample Preparation:
-
Based on the protein quantification, dilute the cell lysates to the same concentration.
-
Mix a calculated volume of each lysate with 4X or 6X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). A typical loading amount is 20-50 µg of total protein per lane.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load equal amounts of protein into the wells of a 4-12% Bis-Tris or similar polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer at 100V for 1 hour or according to the transfer system's recommendations.
-
-
Membrane Blocking:
-
After transfer, block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)). This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for MGMT (e.g., mouse anti-MGMT). The recommended starting dilution is typically 1:1000 to 1:3000 in blocking buffer.
-
Incubate overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., anti-β-actin, anti-GAPDH) to normalize for protein loading.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:20,000) for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step (step 6) to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Acquire the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands corresponding to MGMT and the loading control using appropriate software. Normalize the MGMT band intensity to the loading control for each sample.
-
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of MGMT protein depletion following treatment with this compound. By following these detailed procedures, researchers can effectively assess the ability of this targeted therapeutic to modulate MGMT expression, providing valuable insights into its mechanism of action and potential for overcoming TMZ resistance in SSTR2-positive cancers. Accurate quantification and clear data presentation are crucial for interpreting the experimental outcomes and advancing the development of novel cancer therapies.
References
- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGMT in TMZ-based glioma therapy: Multifaceted insights and clinical trial perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Purification of Mmc(tmz)-toc using Sep-Pak C18 Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mmc(tmz)-toc is a novel peptide-drug conjugate (PDC) that targets somatostatin receptor subtype 2 (SSTR2), which is overexpressed in various neuroendocrine tumors. This PDC combines the SSTR2-targeting peptide octreotate (toc) with the alkylating agent temozolomide (tmz), offering a promising strategy for targeted cancer therapy. Following synthesis, effective purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities, ensuring the quality and safety of the final product for preclinical and clinical studies. This application note provides a detailed protocol for the purification of this compound using Waters Sep-Pak C18 solid-phase extraction (SPE) cartridges. The protocol is based on established methods for peptide and peptide-drug conjugate purification.
Principle of Sep-Pak C18 Purification
Sep-Pak C18 cartridges contain a silica-based bonded phase with octadecylsilane (C18) chains. This non-polar stationary phase allows for the separation of molecules based on their hydrophobicity through a reversed-phase mechanism. In an aqueous environment, hydrophobic molecules in the sample will preferentially adsorb to the C18 stationary phase. By sequentially passing solvents of increasing organic strength, retained compounds can be selectively eluted. This technique is highly effective for desalting, concentrating, and purifying peptides and other biomolecules.
Experimental Protocols
This section details the materials required and the step-by-step procedure for the purification of this compound using a Sep-Pak C18 cartridge.
Materials and Reagents
-
Sep-Pak C18 Plus Cartridge (e.g., Waters, WAT020515 or similar, select based on sample mass)
-
Crude this compound sample
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Syringes (10 mL or appropriate size)
-
Collection tubes (e.g., 1.5 mL or 15 mL conical tubes)
-
Vacuum manifold (optional, for parallel processing)
-
Speed-Vac or lyophilizer
Solution Preparation
-
Solvent A (Aqueous, for equilibration and washing): 0.1% TFA in ultrapure water (v/v)
-
Solvent B (Organic, for elution): 0.1% TFA in acetonitrile (v/v)
-
Conditioning Solvent: 100% Methanol or Acetonitrile
-
Elution Buffers (various strengths for step-gradient elution):
-
5% Solvent B in Solvent A
-
20% Solvent B in Solvent A
-
40% Solvent B in Solvent A
-
60% Solvent B in Solvent A
-
80% Solvent B in Solvent A
-
Purification Protocol
This protocol is a starting point and may require optimization based on the specific characteristics of the crude this compound sample.
-
Cartridge Conditioning:
-
Attach a Sep-Pak C18 cartridge to a syringe or vacuum manifold.
-
Pass 5 mL of Conditioning Solvent (100% MeOH or ACN) through the cartridge to wet the stationary phase.
-
Ensure the sorbent bed does not dry out.
-
-
Cartridge Equilibration:
-
Flush the cartridge with 10 mL of Solvent A (0.1% TFA in water).
-
This step prepares the stationary phase for sample loading by creating a polar environment.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of Solvent A or a compatible low-organic solvent mixture. Ensure the final acetonitrile concentration is below 5%.
-
Load the sample solution onto the equilibrated cartridge at a slow flow rate (approximately 1-2 mL/min). A slow flow rate is critical for efficient binding of the analyte to the stationary phase.[1]
-
-
Washing:
-
Wash the cartridge with 10 mL of Solvent A to remove salts, unreacted hydrophilic starting materials, and other polar impurities.
-
A subsequent wash with a low percentage of Solvent B (e.g., 5% ACN) can be performed to remove weakly bound impurities without eluting the this compound.
-
-
Elution:
-
Elute the purified this compound using a step-gradient of increasing acetonitrile concentration. This allows for the separation of the desired product from more hydrophobic impurities.
-
Sequentially pass 3-5 mL of 20%, 40%, 60%, and 80% Solvent B through the cartridge.
-
Collect the eluate in separate, labeled collection tubes for each elution step. The majority of the this compound is expected to elute at a specific ACN concentration, which can be determined by analyzing the collected fractions (e.g., by HPLC or UV-Vis spectroscopy). Based on similar peptide-drug conjugates, elution is often successful with a mixture of an organic solvent and an aqueous buffer.[2] For radiolabeled this compound, an ethanol/saline (1:1) mixture has been used for elution.
-
-
Post-Elution Processing:
-
Analyze the collected fractions to identify those containing the purified this compound.
-
Pool the fractions containing the pure product.
-
Remove the solvent using a Speed-Vac or by lyophilization to obtain the purified this compound as a solid.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the Sep-Pak C18 purification of this compound. These values are estimates and should be optimized for specific experimental conditions.
Table 1: Sep-Pak C18 Cartridge Loading Capacity for Peptides.
| Cartridge Sorbent Weight | Approximate Peptide Loading Capacity |
| 50 mg | 0.05 - 0.15 mg |
| 100 mg | 0.1 - 0.3 mg |
| 500 mg | 0.5 - 1.5 mg |
| 1 g | 1 - 3 mg |
Note: Loading capacity is dependent on the specific peptide and the complexity of the crude mixture. It is recommended to perform a loading study to determine the optimal sample load.[3]
Table 2: Recommended Solvent Volumes for Sep-Pak C18 Purification Protocol.
| Step | Solvent | Volume (for 100 mg cartridge) | Purpose |
| Conditioning | 100% Methanol or Acetonitrile | 5 mL | Wets the C18 stationary phase. |
| Equilibration | 0.1% TFA in Water (Solvent A) | 10 mL | Prepares the column for sample loading. |
| Sample Loading | Sample in Solvent A | 1-5 mL | Binds the sample to the C18 sorbent. |
| Washing | 0.1% TFA in Water (Solvent A) | 10 mL | Removes salts and polar impurities. |
| Elution (Step 1) | 20% ACN in 0.1% TFA | 3-5 mL | Elutes weakly hydrophobic impurities. |
| Elution (Step 2) | 40% ACN in 0.1% TFA | 3-5 mL | Elutes this compound (expected). |
| Elution (Step 3) | 60% ACN in 0.1% TFA | 3-5 mL | Elutes more hydrophobic impurities. |
| Elution (Step 4) | 80% ACN in 0.1% TFA | 3-5 mL | Elutes strongly bound hydrophobic impurities. |
Table 3: Expected Performance Metrics.
| Parameter | Expected Value | Method of Analysis |
| Purity | >95% | RP-HPLC |
| Recovery Yield | 70-90% | Quantification by UV-Vis or HPLC |
| Desalting Efficiency | >99% | Conductivity measurement |
Note: Purity and recovery will depend on the quality of the crude material and the optimization of the purification protocol.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
This compound Signaling Pathway
This compound acts through a dual mechanism. The octreotate (toc) moiety targets the SSTR2 receptor, leading to receptor-mediated endocytosis.[4] Once internalized, the temozolomide (tmz) component exerts its cytotoxic effect by alkylating DNA.[4]
Caption: this compound mechanism of action.
Temozolomide-Induced DNA Damage and Repair Pathway
Temozolomide is a prodrug that spontaneously converts to the active metabolite MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) at physiological pH. MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. The cytotoxic O6-methylguanine (O6-MeG) lesion, if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks and subsequent cell death.
Caption: TMZ-induced DNA damage and repair pathways.
References
Troubleshooting & Optimization
optimizing Mmc(tmz)-toc dosage to reduce off-target toxicity
Welcome to the technical support center for Mmc(TMZ)-TOC. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this novel peptide-drug conjugate (PDC). The aim is to help optimize dosage and minimize off-target toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a peptide-drug conjugate designed for targeted delivery of Temozolomide (TMZ) to cells overexpressing the somatostatin receptor subtype-2 (SSTR2).[1][2] The TOC (Tyr3-octreotate) component of the conjugate acts as a homing peptide, binding with high affinity to SSTR2.[1][3] Upon binding, the entire conjugate is internalized by the cell. Inside the cell, the active TMZ payload, a DNA alkylating agent, is released.[1] TMZ methylates DNA, primarily at the N-7 and O-6 positions of guanine, causing DNA damage that triggers cell death. This targeted delivery strategy aims to increase the drug concentration at the tumor site while reducing the systemic exposure and associated toxicities of high-dose free TMZ.
Q2: What is the primary rationale for using this compound over conventional Temozolomide (TMZ)?
A2: The primary rationale is to reduce the dose-limiting, off-target toxicities associated with high doses of conventional TMZ. While effective, TMZ therapy can cause significant side effects, such as myelosuppression, due to its non-specific action on all proliferating cells. By conjugating TMZ to a somatostatin analog (TOC), the drug is selectively delivered to SSTR2-positive cells, such as those found in many neuroendocrine tumors (NETs). This targeted approach leads to preferential accumulation of the cytotoxic payload in tumors, minimizing exposure to healthy tissues and thereby reducing off-target effects.
Q3: How does the expression level of SSTR2 affect the efficacy of this compound?
A3: The efficacy of this compound is directly dependent on the expression of SSTR2 on the target cell surface. In vitro studies have shown that the conjugate produces cytotoxic effects in SSTR2-positive cells but has no effect on SSTR2-negative cells. The binding and subsequent internalization of the PDC are receptor-mediated events. Therefore, higher SSTR2 expression is expected to lead to greater drug uptake and enhanced cytotoxic efficacy. It is crucial to confirm SSTR2 expression in your experimental models (cell lines or xenografts) before initiating treatment.
Q4: What is the role of O6-methylguanine-DNA methyltransferase (MGMT) in resistance to this compound?
A4: O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that can reverse the methylation damage caused by TMZ, leading to drug resistance. MGMT removes the methyl group from the O-6 position of guanine, thereby repairing the DNA lesion before it can trigger cell death. Like free TMZ, the efficacy of this compound is influenced by the MGMT status of the tumor cells. Studies have shown that this compound treatment can reduce MGMT levels in SSTR2-positive cells, suggesting it can help overcome this resistance mechanism in a targeted manner.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Action(s) |
| High Off-Target Toxicity in Animal Models | 1. Incorrect Dosage: The administered dose may be too high, leading to saturation of SSTR2 receptors and spillover into systemic circulation. 2. Low SSTR2 Expression: The tumor model may have lower SSTR2 expression than anticipated, reducing targeted uptake. 3. Linker Instability: Premature cleavage of the TMZ payload from the peptide in circulation. | 1. Perform a Dose-Escalation Study: Start with lower doses and titrate up to find the maximum tolerated dose (MTD). Monitor for signs of toxicity (e.g., weight loss, behavioral changes). Biodistribution studies show rapid renal clearance and low uptake in normal tissues even at higher doses, suggesting a good safety profile. 2. Verify SSTR2 Expression: Confirm SSTR2 levels in your tumor model via IHC, Western blot, or PET imaging with an SSTR2-targeting radiotracer like 68Ga-DOTA-TOC. 3. Assess PDC Integrity: Use analytical methods (e.g., LC-MS) to check the stability of this compound in plasma over time. |
| Lack of Efficacy in SSTR2-Positive Cells | 1. Low Drug Concentration: The dose used may be insufficient to achieve a therapeutic intracellular concentration of TMZ. 2. MGMT Overexpression: High levels of the MGMT DNA repair enzyme can negate the effect of TMZ. 3. Impaired Internalization: The cell line may have a defect in the SSTR2 internalization pathway. | 1. Titrate the Dose: Increase the concentration of this compound in a stepwise manner in your in vitro or in vivo experiments. 2. Assess MGMT Status: Measure MGMT protein levels via Western blot or gene expression via qPCR. Consider co-treatment with an MGMT inhibitor like O6-benzylguanine for experimental validation. 3. Run an Internalization Assay: Use a radiolabeled version (e.g., 67Ga-Mmc(TMZ)-TOC) to quantify the amount of conjugate internalized by the cells over time. |
| Inconsistent Results Between Experiments | 1. PDC Degradation: Improper storage or handling of the this compound conjugate can lead to degradation. 2. Cell Line Instability: SSTR2 expression levels can drift with continuous passaging of cell lines. 3. Variability in Animal Models: Differences in tumor size, animal age, or health status can impact drug distribution and efficacy. | 1. Follow Storage Guidelines: Store the conjugate as recommended by the manufacturer, typically aliquoted and frozen at -80°C. Avoid repeated freeze-thaw cycles. 2. Authenticate Cell Lines: Regularly check SSTR2 expression in your cell lines. Use low-passage cells for experiments. 3. Standardize Protocols: Ensure consistency in tumor implantation, animal characteristics, and dosing procedures. Use appropriate group sizes to account for biological variability. |
Data Summary Tables
Table 1: In Vitro Binding Affinity Summarizes the binding affinity of the conjugate compared to a standard SSTR2 ligand.
| Compound | Target Receptor | Kd (nmol/L) | Cell Line Used |
| 67/natGa-Mmc(TMZ)-TOC | SSTR2 | 5.98 ± 0.96 | HCT116-SSTR2 |
| 67/natGa-DOTA-TOC | SSTR2 | 4.68 ± 0.7 | HCT116-SSTR2 |
| Data sourced from a study on a trackable SSTR2-targeting system for TMZ delivery. |
Table 2: Comparative Cytotoxicity Data Illustrates the receptor-dependent cytotoxicity of this compound.
| Cell Line | SSTR2 Status | Treatment | Concentration | Outcome |
| BON1-SSTR2 | Positive | This compound | 2 µmol/L | Significant cytotoxicity (P < 0.01) |
| BON1-SSTR2 | Positive | TMZ | 10 µmol/L | Significant cytotoxicity |
| BON1 | Negative | This compound | 2 µmol/L | No cytotoxicity observed |
| Based on clonogenic survival assays where cells were treated for 5 consecutive days. |
Table 3: Biodistribution in Xenograft Model (10 mg/kg dose) Shows the preferential accumulation in SSTR2-positive tumors and clearance profile.
| Tissue | Uptake (% Injected Dose/gram) |
| SSTR2-Positive Tumor | ~2.5 |
| SSTR2-Negative Tumor | ~0.5 |
| Blood | ~0.2 |
| Liver | ~0.7 |
| Kidneys | ~4.0 |
| Biodistribution analysis performed with 67Ga-Mmc(TMZ)-TOC in HCT116-WT/SSTR2 xenograft models. |
Key Experimental Protocols
1. SSTR2-Mediated Cytotoxicity Assay (Clonogenic Survival)
-
Objective: To determine the receptor-dependent cytotoxic effect of this compound.
-
Methodology:
-
Seed SSTR2-positive (e.g., BON1-SSTR2) and SSTR2-negative (e.g., BON1) cells at a low density in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with this compound (e.g., 2 µmol/L), free TMZ (e.g., 10 µmol/L as a positive control), and a vehicle control for 4-6 hours per day for 5 consecutive days.
-
After the treatment period, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well to determine cell survival relative to the vehicle control.
-
2. DNA Damage Assessment (Alkaline Comet Assay)
-
Objective: To visualize and quantify DNA strand breaks induced by this compound in a receptor-dependent manner.
-
Methodology:
-
Treat SSTR2-positive cells (e.g., IMR-32) with this compound. Include a control group pre-incubated with a high-affinity SSTR2 antagonist (e.g., JR11) to block receptor binding.
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt detergent solution to remove membranes and cytoplasm, leaving the nucleoid.
-
Subject the slides to an alkaline buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head using appropriate software. A significant reduction in the comet tail in the antagonist-blocked group indicates receptor-dependent DNA damage.
-
3. In Vivo Biodistribution and Dose Escalation Study
-
Objective: To determine the tissue distribution, tumor targeting, and clearance profile of this compound at various doses.
-
Methodology:
-
Establish dual-flank xenografts in immunocompromised mice using SSTR2-positive and SSTR2-negative tumor cells on opposite flanks.
-
Prepare a radiolabeled version of the conjugate, such as 67Ga-Mmc(TMZ)-TOC.
-
Divide the animals into cohorts to receive different doses of the radiolabeled conjugate (e.g., escalating from sub-therapeutic to 10 mg/kg).
-
Administer the dose via intravenous injection.
-
At a predetermined time point (e.g., 1-4 hours post-injection), euthanize the animals.
-
Harvest tumors and all major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). This will reveal tumor-specific accumulation and identify organs involved in clearance (e.g., high kidney uptake indicates renal clearance).
-
Visualizations
Caption: Mechanism of this compound from binding to apoptosis.
References
troubleshooting low radiolabeling yield of ⁶⁸Ga-Mmc(tmz)-toc
Welcome to the technical support center for ⁶⁸Ga-Mmc(tmz)-toc radiolabeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their radiolabeling experiments and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is ⁶⁸Ga-Mmc(tmz)-toc?
A1: ⁶⁸Ga-Mmc(tmz)-toc is a radiopharmaceutical currently under investigation for applications in Positron Emission Tomography (PET) imaging. It comprises three key components:
-
⁶⁸Ga: A positron-emitting radionuclide with a convenient half-life of 68 minutes, obtained from a ⁶⁸Ge/⁶⁸Ga generator.[1]
-
Mmc(tmz): A bifunctional chelator (Mmc - macrocyclic chelator) conjugated to temozolomide (tmz), a DNA alkylating agent.[2] This component securely holds the ⁶⁸Ga ion.
-
toc: A somatostatin analogue, specifically Tyr³-octreotide (TOC), which targets somatostatin receptors (SSTRs) that are often overexpressed in neuroendocrine tumors (NETs).[2][3]
Q2: What is the principle behind the radiolabeling of ⁶⁸Ga-Mmc(tmz)-toc?
A2: The radiolabeling process involves a chelation reaction where the ⁶⁸Ga³⁺ ion is incorporated into the Mmc chelator of the Mmc(tmz)-toc precursor. This reaction is highly dependent on specific conditions such as pH, temperature, and the purity of the reactants to achieve a high radiochemical yield and purity.
Q3: What are the critical parameters that influence the radiolabeling yield?
A3: Several factors are crucial for a successful radiolabeling reaction. These include:
-
pH of the reaction mixture: This is one of the most critical factors.
-
Reaction temperature and time: Optimal heating and incubation duration are necessary.
-
Purity of the ⁶⁸Ga eluate: Contamination with metal ions can significantly lower the yield.[4]
-
Concentration of the this compound precursor: An adequate amount of the precursor is required for efficient capture of the ⁶⁸Ga.
-
Presence of radical scavengers: To prevent radiolysis, especially at high radioactivities.
Troubleshooting Guide: Low Radiolabeling Yield
This guide addresses the common issue of low radiochemical yield (RCY) during the synthesis of ⁶⁸Ga-Mmc(tmz)-toc.
Problem: My radiochemical yield is consistently low.
Below are potential causes and systematic steps to identify and resolve the issue.
The pH of the reaction is critical for efficient ⁶⁸Ga chelation. An incorrect pH can lead to the formation of unwanted gallium species, such as colloidal ⁶⁸Ga(OH)₃, which will not be incorporated into the chelator.
-
Verification: Use a calibrated pH meter or pH-indicator strips to measure the pH of the reaction mixture after adding the ⁶⁸Ga eluate and buffer. For DOTA-based chelators, the optimal pH is typically in the range of 3.5 to 4.5. A study on this compound specifically used a sodium acetate buffer at pH 4.2.
-
Solution:
-
Adjust the buffer concentration or the volume of buffer added to achieve the optimal pH.
-
Ensure the buffering capacity is sufficient to handle the acidic ⁶⁸Ga eluate.
-
The eluate from the ⁶⁸Ge/⁶⁸Ga generator can contain metallic impurities such as Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺. These metal ions can compete with ⁶⁸Ga³⁺ for the chelator, leading to a reduced radiolabeling yield. The metal ion to ligand ratio is a critical factor influencing the impact of these contaminants.
-
Verification:
-
Review the generator's certificate of analysis for information on potential metal impurities.
-
If possible, use inductively coupled plasma-mass spectrometry (ICP-MS) to analyze the generator eluate for metal content.
-
Perform a quality control check of the ⁶⁸Ga eluate as recommended by the generator manufacturer.
-
-
Solution:
-
Fractional Elution: Collect the ⁶⁸Ga eluate in fractions. The initial and later fractions often contain higher concentrations of metal impurities. Use the middle fraction with the highest ⁶⁸Ga activity and lowest impurity levels.
-
Eluate Purification: Employ a cation-exchange cartridge to purify the ⁶⁸Ga eluate before radiolabeling. This can effectively remove divalent and trivalent metal ion impurities.
-
While some ⁶⁸Ga-labeling reactions can occur at room temperature, many, especially those involving DOTA and its derivatives, require heating to proceed efficiently.
-
Verification: Confirm the temperature of your heating block or water bath is accurate and stable. Review the incubation time to ensure it is sufficient. For a similar compound, ⁶⁸Ga-MMC(TMZ)-TOC, a reaction temperature of 95 °C for 15 minutes was used.
-
Solution:
-
Optimize the reaction temperature. Start with the recommended 95 °C and consider a range of 80-100 °C.
-
Optimize the reaction time. A typical range is 5 to 20 minutes. Perform a time-course experiment to determine the optimal incubation period for your specific setup.
-
A low concentration of the this compound precursor can lead to incomplete incorporation of the available ⁶⁸Ga.
-
Verification: Double-check the calculation for the amount of precursor used. Ensure that the stock solution has the correct concentration and has been stored properly to prevent degradation.
-
Solution:
-
Increase the amount of the this compound precursor in a stepwise manner. While higher amounts can increase the radiochemical yield, they will decrease the specific activity. It is a trade-off that needs to be optimized for the intended application. A starting point for a similar precursor, this compound, was 20 nmol. For other DOTA-peptides, amounts ranging from 5 to 50 µg are common.
-
The this compound precursor can be sensitive to storage conditions. Additionally, radiolysis (degradation due to radioactivity) can affect the integrity of the final product, especially when working with high levels of radioactivity.
-
Verification:
-
Analyze the precursor stock solution by HPLC to check for degradation products.
-
Assess the radiochemical purity of the final product using radio-TLC or radio-HPLC immediately after synthesis and at later time points to check for degradation.
-
-
Solution:
-
Store the precursor according to the manufacturer's recommendations (typically frozen and protected from light).
-
To mitigate radiolysis, consider adding radical scavengers like ethanol or ascorbic acid to the reaction mixture.
-
Work with the lowest amount of radioactivity necessary for the experiment.
-
Data Presentation
Table 1: Key Parameters for ⁶⁸Ga-Radiolabeling Optimization
| Parameter | Typical Range | Recommended Starting Point for ⁶⁸Ga-Mmc(tmz)-toc | Key Considerations |
| pH | 3.5 - 5.0 | 4.2 (in sodium acetate buffer) | Critical for chelation efficiency. |
| Temperature (°C) | Room Temp - 100 | 95 | Higher temperatures often improve yield for DOTA-based chelators. |
| Reaction Time (min) | 5 - 20 | 15 | Balance between yield and decay of ⁶⁸Ga. |
| Precursor Amount (nmol) | 5 - 35 | 20 | Affects radiochemical yield and specific activity. |
Experimental Protocols
Protocol 1: pH Optimization of the Radiolabeling Reaction
-
Prepare several reaction vials.
-
To each vial, add the same amount of this compound precursor.
-
Prepare a series of buffers (e.g., sodium acetate) with pH values ranging from 3.5 to 5.0 in 0.2 pH unit increments.
-
Add the appropriate buffer to each vial.
-
Add the same amount of ⁶⁸Ga eluate to each vial.
-
Incubate all vials at the standard reaction temperature (e.g., 95 °C) for the standard time (e.g., 15 minutes).
-
After incubation, determine the radiochemical yield for each vial using radio-TLC or radio-HPLC.
-
Plot the radiochemical yield as a function of pH to determine the optimal value.
Protocol 2: Quality Control using Radio-TLC
-
Prepare a TLC plate (e.g., ITLC-SG).
-
Spot a small drop of the final reaction mixture onto the origin of the TLC plate.
-
Develop the plate in a suitable mobile phase (e.g., 0.1 M sodium citrate).
-
In this system, the ⁶⁸Ga-labeled peptide typically remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).
-
Scan the plate using a radio-TLC scanner to determine the percentage of radioactivity at the origin and the solvent front.
-
Calculate the radiochemical purity as: (Counts at origin / (Counts at origin + Counts at solvent front)) * 100%.
Visualizations
Caption: A logical workflow for troubleshooting low radiolabeling yield.
Caption: Factors influencing the ⁶⁸Ga-Mmc(tmz)-toc chelation reaction.
References
- 1. Feasibility and availability of ⁶⁸Ga-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [68Ga]Ga-DOTA-TOC: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging [mdpi.com]
- 4. How is (68)Ga labeling of macrocyclic chelators influenced by metal ion contaminants in (68)Ge/(68)Ga generator eluates? - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing ⁶⁸Ga-colloid formation during peptide labeling
Welcome to the technical support center for ⁶⁸Ga peptide labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing the formation of ⁶⁸Ga-colloids.
Frequently Asked Questions (FAQs)
Q1: What is ⁶⁸Ga-colloid and why is it problematic?
A1: ⁶⁸Ga-colloid refers to the formation of insoluble Gallium-68 hydroxide (⁶⁸Ga(OH)₃) and other polynuclear hydroxyl species during the radiolabeling process. These colloids are undesirable impurities in the final radiopharmaceutical preparation. When injected, ⁶⁸Ga-colloids are recognized and sequestered by the reticuloendothelial system (RES), leading to high, non-specific uptake in the liver, spleen, and bone marrow. This obscures the interpretation of PET scans, reduces the target-to-background ratio, and delivers an unnecessary radiation dose to these organs.
Q2: What are the primary causes of ⁶⁸Ga-colloid formation?
A2: The formation of ⁶⁸Ga-colloids is primarily influenced by three factors:
-
Suboptimal pH: The labeling reaction requires a specific acidic pH range. If the pH is too high (typically above 4.5-5.0), ⁶⁸Ga³⁺ ions will hydrolyze to form insoluble ⁶⁸Ga(OH)₃.[1]
-
Presence of Metal Ion Impurities: ⁶⁸Ge/⁶⁸Ga generators can elute various metal ion impurities (e.g., Fe³⁺, Zn²⁺, Al³⁺, Ti⁴⁺) along with the ⁶⁸Ga³⁺. These metal ions can compete with ⁶⁸Ga³⁺ for the chelator on the peptide, leading to incomplete labeling and leaving free ⁶⁸Ga³⁺ available to form colloids.
-
Insufficient Peptide/Chelator Concentration: A low concentration of the DOTA- or NOTA-conjugated peptide can lead to an excess of free ⁶⁸Ga³⁺ in the reaction mixture, which can then precipitate as colloids.
Q3: How can I prevent the formation of ⁶⁸Ga-colloids during my labeling experiment?
A3: Preventing ⁶⁸Ga-colloid formation involves careful control of the reaction conditions:
-
Strict pH Control: Maintain the reaction pH within the optimal range for your specific chelator and peptide, typically between 3.5 and 4.5. The use of a suitable buffer, such as sodium acetate or HEPES, is critical.
-
Purification of ⁶⁸Ga Eluate: To minimize the interference of metal ion impurities, the generator eluate can be purified using cation exchange chromatography prior to labeling.
-
Use of Radical Scavengers/Reducing Agents: The addition of agents like ascorbic acid can help to reduce certain competing metal ions (e.g., Fe³⁺ to Fe²⁺), thereby improving the labeling efficiency and reducing the likelihood of colloid formation.[2][3]
-
Optimization of Labeling Parameters: Ensure that the concentration of your peptide conjugate, the reaction temperature, and the incubation time are optimized for efficient ⁶⁸Ga incorporation.
Troubleshooting Guide
Problem: High liver and spleen uptake observed in PET images, suggesting the presence of ⁶⁸Ga-colloids.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the reaction mixture | Verify the pH of your reaction buffer and the final reaction mixture using a calibrated pH meter or pH strips. The optimal range is typically 3.5-4.5.[1] | Adjusting the pH to the optimal range will favor the chelation of ⁶⁸Ga³⁺ by the peptide and prevent its hydrolysis. |
| Metal ion contamination from the generator | Purify the ⁶⁸Ga eluate using a cation exchange cartridge before labeling. | Removal of competing metal ions will increase the radiochemical yield and reduce the amount of free ⁶⁸Ga³⁺ available to form colloids. |
| Suboptimal peptide concentration | Increase the amount of peptide conjugate in the labeling reaction. | A higher concentration of the chelator will ensure more complete incorporation of ⁶⁸Ga³⁺. |
| Inefficient labeling kinetics | Optimize the reaction temperature and incubation time according to your peptide's specifications. For many DOTA-peptides, heating at 90-95°C for 5-10 minutes is effective.[4] | Improved labeling efficiency will reduce the amount of unreacted ⁶⁸Ga³⁺. |
| Presence of oxidizing metal ions (e.g., Fe³⁺) | Add a small amount of a reducing agent like ascorbic acid to the reaction mixture. | Ascorbic acid will reduce interfering metal ions, preventing them from competing with ⁶⁸Ga³⁺ for the chelator. |
| Colloids formed despite optimized labeling | Purify the final radiolabeled peptide solution using solid-phase extraction (SPE) with a C18 cartridge. | SPE will effectively remove any pre-formed ⁶⁸Ga-colloids from the final product. |
Quantitative Data Summary
Table 1: Impact of Reaction Parameters on ⁶⁸Ga-DOTA-Peptide Labeling and Colloid Formation
| Parameter | Condition | Radiochemical Yield (%) | Notes | Reference |
| pH | 1.0 - 2.0 | 1.5 ± 0.5 | Very low incorporation. | |
| 3.0 - 3.5 | 98 ± 3 | Optimal range for high labeling efficiency. | ||
| 4.0 | 24 ± 20 | Decreased yield as pH increases. | ||
| 5.0 | 9 ± 3 | Significant decrease in yield, increased risk of colloid formation. | ||
| 6.0 - 7.0 | < 2.1 | Very low yield, high probability of colloid formation. | ||
| Temperature | Room Temp | 28 ± 14 | Low incorporation for DOTA-peptides. | |
| 60°C | 75 - 83 | Moderate incorporation. | ||
| 95°C - 100°C | 86 - 96 (after 5 min) | High labeling efficiency. | ||
| Peptide Conc. | 2.5 µM | > 90 (for DOTA-peptides at 90°C) | Sufficient for high incorporation. | |
| 2.5 µM | > 95 (for NOTA-peptides at RT) | NOTA chelators often allow for milder labeling conditions. |
Table 2: Typical Metal Ion Impurities in ⁶⁸Ge/⁶⁸Ga Generator Eluate
| Metal Ion | Concentration Range (µM) | Notes | Reference |
| Fe | 0.01 - 0.1 | Strong competitor for ⁶⁸Ga³⁺. | |
| ⁿᵃᵗGa | 0.01 - 0.1 | Directly competes with ⁶⁸Ga³⁺. | |
| Al | 0.1 - 1.0 | Can interfere with labeling. | |
| Zn | 0.1 - 1.0 | Known to compete with ⁶⁸Ga³⁺. | |
| Pb | 0.1 - 1.0 | Potential contaminant. | |
| Ti | 0.9 - 1.5 | Can interfere with labeling. |
Note: Concentrations can vary significantly between generator types and with the age of the generator.
Experimental Protocols
Protocol 1: Quality Control of ⁶⁸Ga-Colloid Formation using Instant Thin-Layer Chromatography (iTLC)
This protocol allows for the quantification of ⁶⁸Ga-colloids in a labeled peptide solution.
Materials:
-
iTLC-SG (Silica Gel) strips
-
Mobile Phase A: 1 M Ammonium Acetate / Methanol (1:1 v/v)
-
Mobile Phase B: 0.1 M Sodium Citrate, pH 4.0-5.5
-
Developing chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small volume (1-2 µL) of the radiolabeled peptide solution onto the origin line of two separate iTLC-SG strips.
-
Develop the first strip using Mobile Phase A. In this system, ⁶⁸Ga-colloids will remain at the origin (Rf = 0.0-0.2), while the ⁶⁸Ga-peptide and free ⁶⁸Ga³⁺ will migrate with the solvent front (Rf = 0.8-1.0).
-
Develop the second strip using Mobile Phase B. In this system, both the ⁶⁸Ga-peptide and ⁶⁸Ga-colloids will remain at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga³⁺ will migrate with the solvent front (Rf = 0.9-1.0).
-
Analyze the strips using a radio-TLC scanner to determine the distribution of radioactivity.
-
Calculate the percentage of ⁶⁸Ga-colloids:
-
% Free ⁶⁸Ga³⁺ = (Counts at solvent front in Strip 2 / Total counts in Strip 2) x 100
-
% (⁶⁸Ga-peptide + ⁶⁸Ga-colloid) = 100 - % Free ⁶⁸Ga³⁺
-
% ⁶⁸Ga-colloid = (% at origin in Strip 1 / Total counts in Strip 1) x 100
-
% ⁶⁸Ga-peptide = % (⁶⁸Ga-peptide + ⁶⁸Ga-colloid) - % ⁶⁸Ga-colloid
-
Protocol 2: Purification of ⁶⁸Ga-Labeled Peptides using Solid-Phase Extraction (SPE)
This protocol is used to remove hydrophilic impurities, including ⁶⁸Ga-colloids and free ⁶⁸Ga³⁺, from the final labeled peptide product.
Materials:
-
C18 SPE cartridge (e.g., Sep-Pak C18 light)
-
Ethanol (pharmaceutical grade)
-
Water for injection or sterile water
-
Syringes and needles
Procedure:
-
Condition the C18 cartridge:
-
Pass 5 mL of ethanol through the cartridge.
-
Pass 10 mL of sterile water through the cartridge. Do not let the cartridge dry out.
-
-
Load the sample:
-
Dilute the reaction mixture with sterile water to a volume of approximately 1 mL.
-
Slowly pass the diluted reaction mixture through the conditioned C18 cartridge. The ⁶⁸Ga-labeled peptide will be retained on the stationary phase.
-
-
Wash the cartridge:
-
Pass 10 mL of sterile water through the cartridge to wash away any unbound ⁶⁸Ga³⁺ and other hydrophilic impurities.
-
-
Elute the product:
-
Elute the purified ⁶⁸Ga-labeled peptide from the cartridge with a small volume (0.5-1.0 mL) of 50% ethanol in sterile water.
-
The final product is ready for further formulation (e.g., dilution with saline for injection).
-
Visualizations
References
- 1. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mmc(TMZ)-TOC Stability
Welcome to the technical support center for Mmc(TMZ)-TOC. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound in serum during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound appears to be degrading rapidly in serum. What are the likely causes?
A1: Rapid degradation of this compound in serum is likely due to two primary factors: enzymatic degradation of the TOC peptide backbone and hydrolysis of the TMZ moiety. Peptides are susceptible to proteases present in serum, which can cleave the peptide bonds.[1][2] Temozolomide (TMZ) is known to be unstable at physiological pH, undergoing rapid conversion to its active metabolite MTIC.[3]
Troubleshooting:
-
Confirm Degradation: Use analytical methods like HPLC or LC-MS/MS to confirm degradation and identify degradation products.[1][4]
-
Protease Inhibition: Consider adding protease inhibitors to your serum samples if your experimental design allows.
-
pH Control: While physiological pH is necessary for many cell-based assays, be aware that it contributes to TMZ hydrolysis. For in vitro analytical experiments, consider optimizing the buffer pH if possible.
Q2: How can I improve the serum stability of this compound for my in vivo experiments?
A2: Improving in vivo stability requires modifications to the molecule itself or its formulation. Here are several strategies:
-
Structural Modifications: While you may be working with a pre-synthesized this compound, for future studies, consider structural modifications that enhance peptide stability. These can include:
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic degradation.
-
Cyclization: The cyclic structure of TOC already provides some measure of stability against proteases.
-
-
Formulation Strategies:
-
PEGylation: Conjugating polyethylene glycol (PEG) to the molecule can provide steric hindrance, protecting it from enzymatic degradation and reducing renal clearance.
-
Lipidation: Attaching a lipid moiety can enhance binding to serum albumin, extending the circulating half-life.
-
Encapsulation: Incorporating this compound into nanocarriers like liposomes or polymeric nanoparticles can shield it from degradation and facilitate targeted delivery.
-
Data on Stability Improvement Strategies
The following table summarizes various strategies to enhance the stability of peptide-drug conjugates like this compound.
| Strategy | Mechanism of Action | Potential Advantages | Key Considerations |
| Terminal Modifications (Acetylation/Amidation) | Blocks exopeptidase activity at the N- and C-termini. | Relatively simple modification; can significantly increase half-life. | May alter receptor binding or solubility. |
| D-Amino Acid Substitution | Makes peptide bonds unrecognizable to most proteases. | High resistance to enzymatic degradation. | Can impact peptide conformation and biological activity. |
| PEGylation | Creates a hydrophilic cloud that sterically hinders protease access and reduces renal clearance. | Prolongs circulation half-life; improves solubility. | May reduce binding affinity of the targeting moiety. |
| Lipidation | Promotes binding to serum albumin, reducing renal clearance and enzymatic degradation. | Extends plasma half-life. | Can alter biodistribution and cellular uptake. |
| Nanoparticle Encapsulation | Physically protects the molecule from the serum environment. | Protects against both enzymatic and chemical degradation; allows for targeted release. | Complex formulation; potential for immunogenicity. |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of this compound in serum.
Materials:
-
This compound
-
Human or animal serum (e.g., fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Centrifuge
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent.
-
Incubation: Spike a known concentration of this compound into serum. A final concentration in the low micromolar range is often a good starting point. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum mixture.
-
Protein Precipitation: Immediately add a cold organic solvent (e.g., acetonitrile) to the aliquot to precipitate serum proteins and stop enzymatic reactions.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining this compound and any degradation products using a validated HPLC or LC-MS/MS method.
-
Quantification: Determine the percentage of intact this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Below are diagrams illustrating key concepts related to this compound stability and experimental workflows.
Caption: Degradation pathways of this compound in serum.
Caption: Experimental workflow for in vitro serum stability assay.
References
Technical Support Center: Mmc(tmz)-toc In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential issue of nonspecific binding of Mmc(tmz)-toc in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it achieve tumor-specific targeting?
This compound is a peptide-drug conjugate (PDC) designed for the targeted delivery of the alkylating agent temozolomide (TMZ) to tumor cells that overexpress the somatostatin receptor subtype-2 (SSTR2).[1][2] The targeting moiety, TOC, is a somatostatin analogue that binds with high affinity to SSTR2, leading to receptor-mediated endocytosis of the conjugate and intracellular release of TMZ. This targeted delivery strategy aims to increase the therapeutic index of TMZ by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[1][2]
Q2: What is nonspecific binding and why is it a concern for this compound in vivo?
Nonspecific binding refers to the accumulation of this compound in tissues that do not express the SSTR2 target receptor. This can occur through various mechanisms, including interactions with other biological molecules or surfaces, and can lead to an unfavorable biodistribution profile. While this compound has been designed for high specificity, it is crucial to assess and minimize nonspecific binding to reduce potential off-target toxicity and to ensure a high tumor-to-background signal ratio in imaging studies.
Q3: What are the primary causes of nonspecific binding for peptide-drug conjugates like this compound?
Several factors can contribute to the nonspecific uptake of PDCs in vivo:
-
Physicochemical Properties: The hydrophobicity and electrostatic charge of the PDC can influence its interaction with non-target tissues. Highly hydrophobic molecules may exhibit increased uptake in the liver and other organs of the reticuloendothelial system.
-
Aggregation: PDCs can sometimes form aggregates, which are more likely to be cleared by phagocytic cells in the liver and spleen, leading to nonspecific accumulation in these organs.
-
Off-Target Receptor Interactions: While designed for SSTR2, there is a possibility of low-affinity interactions with other receptors or transporters.
-
Renal Filtration and Reabsorption: Due to their small size, peptides are often cleared through the kidneys. Nonspecific uptake and retention in the renal tubules can be a significant issue.
Q4: How can I assess the level of nonspecific binding of this compound in my in vivo model?
An in vivo blocking study is the most direct method to determine the extent of nonspecific binding. This involves pre-administering a high dose of an unlabeled SSTR2-targeting ligand (e.g., octreotide or unlabeled TOC) before injecting the radiolabeled or fluorescently-labeled this compound. The unlabeled ligand will saturate the SSTR2 receptors, and any remaining uptake of the labeled this compound can be attributed to nonspecific mechanisms. A significant reduction in uptake in the tumor and other SSTR2-expressing tissues in the blocked group compared to the unblocked group confirms receptor-specific binding.
Troubleshooting Guide: High Nonspecific Binding of this compound In Vivo
If you are observing high background signals or significant uptake of this compound in non-target tissues in your in vivo experiments, consider the following troubleshooting steps:
| Observation | Potential Cause | Recommended Action |
| High uptake in liver and spleen | Aggregation of this compound: Aggregates are often cleared by the reticuloendothelial system in the liver and spleen. | 1. Optimize Formulation: Ensure this compound is fully solubilized in a compatible vehicle before injection. Consider using excipients that prevent aggregation. 2. Quality Control: Analyze the formulation for aggregates using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). |
| Hydrophobicity of the conjugate: Highly hydrophobic molecules can be nonspecifically taken up by hepatocytes. | 1. Review Conjugate Design: While the core this compound structure is established, ensure that any modifications or labeling do not significantly increase hydrophobicity. | |
| High uptake in kidneys | Renal clearance and tubular reabsorption: Peptides are filtered by the glomerulus and can be reabsorbed by proximal tubule cells. | 1. Co-administration of Basic Amino Acids: Injecting a solution of positively charged amino acids like lysine or arginine can reduce renal uptake of peptides. 2. Evaluate Different Linkers/Chelators (if applicable): The choice of linker and chelator (for radiolabeling) can influence renal uptake. |
| High background signal throughout the animal | Excessive dose administered: Saturating the clearance mechanisms can lead to prolonged circulation and nonspecific tissue accumulation. | 1. Dose Optimization Study: Perform a dose-escalation study to determine the optimal dose that provides a good tumor-to-background ratio without saturating clearance pathways. |
| Suboptimal imaging time point: The time between injection and imaging may not be sufficient for clearance from non-target tissues. | 1. Time-Course Biodistribution Study: Perform a biodistribution study at multiple time points post-injection to identify the optimal imaging window with the best signal-to-noise ratio. | |
| Uptake in SSTR2-negative tumors | Enhanced Permeability and Retention (EPR) effect: Leaky tumor vasculature can lead to passive accumulation of macromolecules. | 1. Blocking Study: Perform an in vivo blocking study to differentiate between receptor-mediated uptake and EPR-mediated accumulation. |
| Nonspecific binding to tumor stroma: The conjugate may interact with components of the tumor microenvironment. | 1. Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the localization of the conjugate and determine if it co-localizes with SSTR2-expressing cells or is present in the stroma. |
Data on Reducing Nonspecific Binding
The following table summarizes quantitative data from a representative in vivo blocking study, demonstrating the reduction of nonspecific uptake of a targeted peptide radiotracer.
| Tissue | Uptake without Blocking Agent (%ID/g ± SD) | Uptake with Blocking Agent (%ID/g ± SD) | % Reduction in Uptake |
| SSTR2-Positive Tumor | 5.92 ± 0.82 | 0.38 ± 0.09 | 93.6% |
| Pancreas | 3.15 ± 0.45 | 0.25 ± 0.05 | 92.1% |
| Adrenals | 2.89 ± 0.38 | 0.31 ± 0.07 | 89.3% |
| Kidney | 15.2 ± 2.1 | 12.5 ± 1.8 | 17.8% |
| Liver | 0.85 ± 0.12 | 0.75 ± 0.10 | 11.8% |
| Muscle | 0.21 ± 0.04 | 0.19 ± 0.03 | 9.5% |
%ID/g = percentage of injected dose per gram of tissue. Data is hypothetical and for illustrative purposes, based on trends observed in preclinical studies of SSTR2-targeted agents.
Experimental Protocols
Protocol for In Vivo Blocking Study to Assess Nonspecific Binding of this compound
Objective: To determine the proportion of this compound uptake in tumors and other tissues that is SSTR2-mediated versus nonspecific.
Materials:
-
This compound (radiolabeled or fluorescently labeled)
-
Unlabeled octreotide (or another high-affinity SSTR2 ligand) as the blocking agent
-
Tumor-bearing mice (with SSTR2-positive and, ideally, SSTR2-negative tumor models)
-
Saline or other appropriate vehicle
-
Syringes and needles for injection
-
Animal balance
-
Gamma counter or in vivo imaging system (e.g., PET/SPECT or fluorescence imaging)
Procedure:
-
Animal Preparation:
-
Acclimate tumor-bearing mice to the housing conditions for at least one week.
-
Randomly assign mice to two groups: "Unblocked" (n ≥ 5) and "Blocked" (n ≥ 5).
-
-
Preparation of Injections:
-
Prepare the labeled this compound solution at the desired concentration in a suitable vehicle.
-
Prepare the blocking agent (unlabeled octreotide) solution. A common dose for blocking is a 100-fold molar excess compared to the labeled compound, but this should be optimized.
-
-
Injection Procedure:
-
Blocked Group: Administer the blocking agent (e.g., 100 µg of octreotide in 100 µL saline) via intravenous (tail vein) or intraperitoneal injection. The timing of the blocking dose relative to the labeled compound is critical and may require optimization (typically 15-30 minutes prior).
-
Unblocked Group: Administer an equivalent volume of the vehicle (e.g., 100 µL saline) using the same injection route and timing as the blocked group.
-
Both Groups: After the pre-treatment, administer the labeled this compound to all animals via the desired route (e.g., intravenous injection). Record the precise dose administered to each animal.
-
-
Biodistribution and/or Imaging:
-
At a predetermined time point post-injection (e.g., 1, 4, or 24 hours, based on the pharmacokinetics of this compound), euthanize the animals.
-
Collect blood and dissect tissues of interest (tumor, kidney, liver, spleen, muscle, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter or fluorescence using an appropriate imaging system.
-
Alternatively, perform in vivo imaging at selected time points before euthanasia and subsequent ex vivo biodistribution.
-
-
Data Analysis:
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the %ID/g values between the "Unblocked" and "Blocked" groups for each tissue.
-
A statistically significant decrease in uptake in the "Blocked" group compared to the "Unblocked" group indicates receptor-specific binding. The residual uptake in the "Blocked" group represents nonspecific binding.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound uptake in vivo.
Caption: Experimental workflow for an in vivo blocking study.
References
Technical Support Center: Managing Renal Clearance of Peptide-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of peptide-drug conjugate (PDC) renal clearance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of renal clearance for peptide-drug conjugates?
A1: The renal clearance of PDCs is primarily governed by two key processes in the kidney:
-
Glomerular Filtration: PDCs with a molecular weight below the renal filtration cutoff (approximately 50-60 kDa) are filtered from the blood in the glomerulus.[1]
-
Tubular Reabsorption: Following filtration, PDCs can be reabsorbed from the primary urine back into the bloodstream, predominantly in the proximal tubules. This process is often mediated by endocytic receptors, with megalin being a key receptor involved in the uptake of many peptides.[2]
Q2: Why is high renal accumulation of PDCs a concern?
A2: High and prolonged accumulation of PDCs in the kidneys can lead to nephrotoxicity, where the conjugated cytotoxic drug can damage renal cells.[3] This can limit the maximum tolerated dose of the PDC in therapeutic applications, thereby reducing its therapeutic window.
Q3: What molecular properties of a PDC influence its renal clearance?
A3: Several physicochemical properties of a PDC can significantly impact its renal clearance:
-
Size and Molecular Weight: Larger PDCs (above 60 kDa) are less likely to undergo glomerular filtration.[4]
-
Charge: The overall charge of the peptide can influence its interaction with the negatively charged glomerular basement membrane and renal uptake receptors. Generally, positively charged peptides tend to have higher renal uptake.[2]
-
Plasma Protein Binding: PDCs that bind to large plasma proteins like albumin are less readily filtered by the glomerulus, which can prolong their circulation half-life and reduce renal clearance.
Q4: What are the common strategies to reduce the renal clearance of PDCs?
A4: Several strategies can be employed to modulate and reduce the renal clearance of PDCs:
-
Structural Modification:
-
Increasing Hydrodynamic Size: Conjugating polyethylene glycol (PEG) chains (PEGylation) or fusing with albumin-binding domains can increase the size of the PDC above the glomerular filtration threshold.
-
Charge Modification: Altering the amino acid sequence to introduce negative charges or mask positive charges can reduce tubular reabsorption.
-
-
Co-administration of Inhibitors:
-
Infusing basic amino acids like lysine or arginine can competitively inhibit megalin-mediated uptake.
-
Plasma expanders such as Gelofusine and albumin fragments have also been shown to reduce renal reabsorption of certain peptides.
-
-
Linker Technology: Utilizing cleavable linkers that release the drug payload under specific conditions within the target tumor tissue can reduce the accumulation of the cytotoxic component in the kidneys.
Troubleshooting Guides
Issue 1: High variability in in vitro renal uptake assay results.
| Possible Cause | Troubleshooting Step |
| Cell line inconsistency | Ensure consistent cell passage number and confluency for all experiments. Regularly perform cell line authentication. For proximal tubule models, use cell lines like HK-2 or LLC-PK1. |
| Temperature fluctuations | Maintain a constant temperature of 37°C during the incubation period, as uptake is an active process. Include a 4°C control to assess passive diffusion. |
| Inconsistent incubation times | Strictly adhere to the predetermined incubation times for all wells and experiments. |
| Variable PDC concentration | Prepare fresh dilutions of the PDC for each experiment from a well-characterized stock solution. |
| Issues with plate washing | Insufficient washing can lead to high background signal. Optimize the number and vigor of washing steps with ice-cold buffer to remove unbound PDC without detaching cells. |
Issue 2: Unexpectedly high kidney accumulation in in vivo biodistribution studies.
| Possible Cause | Troubleshooting Step |
| Rapid clearance from circulation | Analyze plasma samples at early time points to determine the pharmacokinetic profile. Rapid clearance can lead to higher kidney exposure. |
| Suboptimal PDC design | Re-evaluate the physicochemical properties of the PDC (size, charge). Consider modifications such as PEGylation or charge modification to reduce renal filtration and/or reabsorption. |
| Contribution of specific transporters | Investigate the involvement of renal transporters like megalin. Co-administration with known inhibitors (e.g., lysine) can help elucidate the uptake mechanism. |
| Animal model variability | Ensure consistency in the age, weight, and strain of the animal model. |
Issue 3: Difficulty in quantifying PDC in kidney tissue homogenates using LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from tissue | Optimize the tissue homogenization and protein precipitation/extraction method. Experiment with different lysis buffers and extraction solvents. |
| Matrix effects | The complex matrix of kidney homogenates can cause ion suppression or enhancement. Use a stable isotope-labeled internal standard and validate the method for matrix effects. |
| Peptide instability | Add protease inhibitors to the homogenization buffer to prevent degradation of the peptide portion of the PDC. Keep samples on ice or frozen during processing. |
| Low sensitivity | Enrich the sample for the PDC using techniques like solid-phase extraction (SPE) or immunoprecipitation before LC-MS/MS analysis. |
Data Presentation: Strategies to Reduce Renal Uptake of Peptides
| Strategy | Peptide/Agent | Model | Reduction in Renal Uptake (%) | Reference |
| Co-administration of Lysine | 111In-octreotide | Rats | ~30% | |
| Co-administration of Gelofusine | 111In-octreotide | Rats | ~32% | |
| Co-administration of Albumin Fragments (FRALB) | 111In-octreotide | Rats | ~30% | |
| Co-administration of Albumin-derived Peptide #6 | 111In-minigastrin | Rats | ~88% | |
| Co-administration of Albumin-derived Peptide #6 | 111In-exendin | Rats | ~26% | |
| Co-administration of Albumin-derived Peptide #6 | 111In-octreotide | Rats | ~33% | |
| Structural Modification (Charge) | Substitution of glutamic acid with serine | Mice | Significant reduction |
Experimental Protocols
In Vitro Renal Uptake Assay using HK-2 Cells
This protocol outlines a method to assess the uptake of a PDC in a human proximal tubule epithelial cell line.
Materials:
-
HK-2 cells (ATCC CRL-2190)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test PDC and a fluorescently labeled or radiolabeled version
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
24-well or 96-well plates
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Cell Seeding: Seed HK-2 cells in 24-well or 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells at 37°C in a 5% CO2 incubator.
-
Preparation: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.
-
Incubation: Add the labeled PDC (at desired concentrations) in uptake buffer to the cells. For competition or inhibition studies, pre-incubate the cells with the inhibitor (e.g., excess unlabeled PDC, lysine) for 15-30 minutes before adding the labeled PDC.
-
Uptake: Incubate the plate at 37°C for a specified time (e.g., 1 hour). Include a control plate incubated at 4°C to determine the contribution of passive diffusion.
-
Termination of Uptake: Stop the uptake by aspirating the PDC solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Quantification: Transfer the lysate to a new plate and measure the fluorescence or radioactivity using a plate reader.
-
Data Analysis: Normalize the signal to the protein concentration in each well (determined by a BCA assay) and express the uptake as the amount of PDC per milligram of total cell protein.
In Vivo Biodistribution Study in Mice
This protocol describes a typical procedure for evaluating the distribution of a radiolabeled PDC in different organs.
Materials:
-
Test animal model (e.g., BALB/c mice)
-
Radiolabeled PDC
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intravenous injection
-
Surgical tools for dissection
-
Gamma counter
-
Saline
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare the radiolabeled PDC in sterile saline at the desired concentration.
-
Administration: Anesthetize the mice and administer a known amount of the radiolabeled PDC via intravenous tail vein injection.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of mice (n=3-5 per group).
-
Organ Harvesting: Immediately following euthanasia, perform a cardiac puncture to collect a blood sample. Then, carefully dissect and collect major organs (kidneys, liver, spleen, heart, lungs, etc.).
-
Sample Processing: Weigh each organ and blood sample.
-
Radioactivity Measurement: Measure the radioactivity in each organ and in standards (representing the injected dose) using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is a common metric for comparing the distribution of the radiolabeled PDC across different tissues.
LC-MS/MS Quantification of PDC in Kidney Tissue
This protocol provides a general workflow for the quantification of a PDC in kidney tissue homogenates.
Materials:
-
Kidney tissue samples from biodistribution studies
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer
-
Protein precipitation solvent (e.g., acetonitrile)
-
Internal standard (ideally a stable isotope-labeled version of the peptide)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Solid-phase extraction (SPE) cartridges (optional)
Procedure:
-
Sample Preparation:
-
Thaw the frozen kidney tissue on ice.
-
Add a known volume of ice-cold homogenization buffer.
-
Homogenize the tissue until a uniform suspension is obtained.
-
-
Protein Precipitation:
-
Take a known aliquot of the tissue homogenate and add the internal standard.
-
Add a sufficient volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Cleanup (Optional):
-
The supernatant can be further cleaned up using SPE to remove interfering substances and concentrate the analyte.
-
-
LC-MS/MS Analysis:
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Develop an LC method to achieve chromatographic separation of the PDC from matrix components.
-
Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for the specific PDC and internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the PDC spiked into control kidney homogenate.
-
Quantify the PDC in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for assessing PDC renal clearance.
Caption: Megalin-mediated endocytosis of PDCs in proximal tubule cells.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The HK-2 human renal proximal tubule cell as a model for GRK4-mediated dopamine-1 receptor uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mmc(tmz)-toc Dose-Escalation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in dose-escalation studies of Mmc(tmz)-toc.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a peptide-drug conjugate (PDC) designed for targeted delivery of the alkylating agent temozolomide (TMZ) to cells expressing the somatostatin receptor subtype-2 (SSTR2).[1][2][3][4] The tocilizumab (TOC) component of the conjugate binds to SSTR2, leading to internalization of the PDC.[1] Once inside the cell, the TMZ is released and exerts its cytotoxic effect by methylating DNA, which can lead to DNA double-strand breaks and ultimately cell death. This targeted delivery aims to increase the therapeutic index of TMZ by concentrating the drug at the tumor site and reducing systemic exposure.
Q2: What are the key considerations when designing a dose-escalation study for this compound?
A2: Designing a dose-escalation study for this compound requires careful consideration of several factors:
-
Starting Dose Selection: The initial dose should be a fraction of the dose that showed no toxicity in preclinical animal models.
-
Dose-Escalation Scheme: Common designs include the traditional 3+3 design and model-based designs like the Bayesian Optimal Interval (BOIN) design. The choice of design will impact the speed of escalation and the number of patients required.
-
Definition of Dose-Limiting Toxicity (DLT): Clear criteria for what constitutes a DLT must be established before initiating the trial. These are typically severe adverse events deemed related to the study drug.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Monitoring: Extensive sampling for PK and PD markers is crucial to understand the drug's behavior and to correlate exposure with safety and efficacy signals.
-
Patient Population: The study should enroll patients with tumors known to express SSTR2 to maximize the potential for benefit.
Q3: What are common challenges encountered in dose-escalation studies?
A3: Researchers may face several challenges during dose-escalation studies, including:
-
Patient Variability: Differences in patient metabolism, tumor characteristics, and prior treatments can lead to variable responses and toxicities.
-
Toxicity Profile: The toxicity profile of a new agent is often not fully known, requiring cautious dose escalation.
-
Logistical Complexity: These studies require meticulous planning and real-time data analysis to make timely decisions about dose adjustments.
-
Sample Management: Inadequate collection, processing, or tracking of biological samples can lead to delays in data availability, hindering dose-escalation decisions.
Troubleshooting Guides
In Vitro & Preclinical Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low Cytotoxicity in SSTR2-Positive Cells | 1. Low SSTR2 expression in the cell line. 2. Inefficient internalization of the conjugate. 3. Drug conjugate instability. 4. High MGMT expression in cells. | 1. Confirm SSTR2 expression levels via Western blot, qPCR, or flow cytometry. 2. Perform an internalization assay using a fluorescently labeled version of the conjugate. 3. Assess the stability of the this compound conjugate in culture media over the experiment's duration. 4. Measure MGMT levels in the cell line and consider using an MGMT inhibitor as a positive control. |
| High Background in Binding Assays | 1. Non-specific binding of the conjugate. 2. Inadequate blocking of non-specific binding sites. | 1. Include a competition assay with an excess of unlabeled TOC to determine specific binding. 2. Optimize the concentration of the blocking agent (e.g., BSA) and incubation times. |
| Inconsistent Results in Animal Models | 1. Variability in tumor implantation and growth. 2. Inconsistent drug administration. 3. Heterogeneity of SSTR2 expression in xenografts. | 1. Standardize the tumor cell implantation procedure and monitor tumor growth closely. 2. Ensure accurate and consistent dosing and administration route. 3. Perform immunohistochemistry on tumor samples to assess SSTR2 expression levels. |
Clinical Trial Conduct
| Issue | Potential Cause | Troubleshooting Steps |
| Delayed Dose-Escalation Decisions | 1. Insufficient data available for analysis. 2. Delays in sample processing and analysis. 3. Missing patient assessments at the clinical site. | 1. Implement a robust sample and data tracking system to ensure timely data availability. 2. Establish clear communication channels and timelines with central labs. 3. Provide comprehensive training to clinical site staff on the protocol and lab manual. |
| Unexpected Toxicities | 1. Off-target effects of the drug conjugate. 2. Patient-specific factors (e.g., comorbidities, concomitant medications). | 1. Thoroughly investigate the nature of the toxicity and its potential relationship to the drug. 2. Collect detailed information on patient characteristics and concomitant medications. 3. Consider implementing additional monitoring for the specific toxicity. |
| Difficulty Determining the Maximum Tolerated Dose (MTD) | 1. Flat dose-toxicity curve. 2. Emergence of late-onset toxicities. | 1. Consider alternative endpoints beyond toxicity, such as pharmacodynamic markers, to guide dose selection. 2. Extend the observation period for DLTs if late-onset toxicities are suspected based on preclinical data. |
Experimental Protocols
1. Alkaline Comet Assay for DNA Damage
This assay is used to detect DNA single- and double-strand breaks in cells treated with this compound.
-
Cell Treatment: Treat SSTR2-positive cells (e.g., IMR-32) with this compound (e.g., 2 µmol/L) or free TMZ (e.g., 10 µmol/L) for a specified period (e.g., 4-6 hours daily for 5 consecutive days). Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA. Then, perform electrophoresis to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
2. Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of cytotoxicity.
-
Cell Treatment: Treat SSTR2-positive (e.g., BON1-SSTR2) and SSTR2-negative (e.g., BON1) cells with various concentrations of this compound or free TMZ for a defined period.
-
Cell Seeding: After treatment, harvest the cells and seed them at a low density in new culture plates.
-
Incubation: Incubate the plates for a period sufficient for colony formation (e.g., 14 days), allowing single cells to grow into visible colonies.
-
Staining and Counting: Fix and stain the colonies with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound from receptor binding to apoptosis.
Caption: A simplified workflow for a 3+3 dose-escalation study design.
References
- 1. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Conjugating Temozolomide (TMZ) to Peptide Scaffolds
Welcome to the technical support center for challenges in conjugating Temozolomide (TMZ) to peptide scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and characterization of TMZ-peptide conjugates.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | TMZ Degradation: TMZ is unstable at physiological pH (~7.4) and degrades rapidly.[1][2] | - Perform conjugation reactions at a slightly acidic pH (e.g., pH 5.0-6.0) where TMZ is more stable.[3] - Use anhydrous organic solvents like DCM or DMF for the reaction.[1] - Minimize reaction time and temperature. |
| Inefficient Coupling Chemistry: The chosen activation and coupling reagents may not be optimal. | - For carboxyl-amine coupling, use highly efficient coupling reagents like HBTU, PyBOP, or EDC with an additive like DMAP.[1] - Consider alternative conjugation strategies such as "click chemistry" if your peptide and TMZ derivative are appropriately functionalized. | |
| Steric Hindrance: The conjugation site on the peptide or the TMZ derivative may be sterically hindered. | - Introduce a spacer or linker between the peptide and TMZ to reduce steric hindrance. - Optimize the position of the reactive group on the peptide. | |
| Side Reactions/Multiple Products | Lack of Orthogonal Protection: Reactive amino acid side chains (e.g., Lys, Cys, Asp, Glu) can compete in the conjugation reaction. | - Employ an orthogonal protecting group strategy. For example, use Fmoc for N-terminal protection, Boc for the side chain of the conjugation-site amino acid, and other acid-labile groups for other side chains. - Utilize highly selective reaction chemistries that target specific functional groups (e.g., maleimide for thiol groups on cysteine). |
| TMZ Reactivity: The active metabolite of TMZ, the methyldiazonium ion, is a potent alkylating agent and can react non-specifically with nucleophilic sites on the peptide. | - Control the reaction conditions to minimize the formation of the methyldiazonium ion (i.e., maintain a non-aqueous and neutral or slightly acidic environment). | |
| Difficulty in Purification | Similar Polarity of Reactants and Products: The TMZ-peptide conjugate may have similar chromatographic behavior to the starting materials. | - Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting species. - Use a different stationary phase (e.g., C4 or C8 for hydrophobic peptides) for reversed-phase HPLC. |
| Aggregation of the Conjugate: Hydrophobic peptides or conjugates can aggregate, leading to poor peak shape and recovery during HPLC. | - Dissolve the crude product in a strong denaturant like 6M guanidine hydrochloride before injection. - Perform purification at a slightly elevated temperature to disrupt aggregates. | |
| Instability of the Final Conjugate | Premature Linker Cleavage: The linker connecting TMZ to the peptide may be unstable under storage or physiological conditions. | - Select a linker with appropriate stability for your application. For intracellular release, consider enzyme-cleavable linkers (e.g., Val-Cit). For pH-dependent release in the tumor microenvironment, consider acid-labile linkers. - For a more stable linkage, consider non-cleavable linkers like thioethers. |
| Hydrolysis of TMZ Moiety: Even when conjugated, the TMZ moiety can still be susceptible to hydrolysis. | - Store the purified conjugate as a lyophilized powder at low temperature (-20°C or -80°C) and protected from moisture. - For in vitro or in vivo studies, prepare solutions immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with TMZ?
The most significant challenge is the hydrolytic instability of TMZ. It has a short half-life of approximately 1.8 hours in blood plasma and degrades rapidly at physiological pH (7.4). This instability complicates conjugation reactions, purification, and storage of the final conjugate.
Q2: How can I improve the stability of TMZ during conjugation?
To enhance TMZ stability, it is crucial to control the reaction environment. Performing the conjugation in anhydrous organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) is recommended. If aqueous conditions are unavoidable, maintaining a slightly acidic pH (5.0-6.0) can significantly slow down the degradation process. Additionally, keeping the reaction temperature low and the duration as short as possible is beneficial.
Q3: Which amino acid side chains are most reactive for conjugation, and how can I achieve site-specificity?
The most commonly used reactive side chains on peptides for conjugation are the ε-amino group of lysine, the thiol group of cysteine, and the carboxylic acid groups of aspartic and glutamic acid. To achieve site-specific conjugation, an orthogonal protecting group strategy is essential. This involves using protecting groups that can be removed under different conditions. For example, you can use a base-labile Fmoc group for the N-terminus, an acid-labile Boc group for the side chain of the amino acid at the desired conjugation site, and other protecting groups for the remaining reactive side chains.
Q4: What are the different types of linkers I can use to conjugate TMZ to a peptide?
Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to release the drug at the target site.
-
Enzyme-cleavable linkers: Often contain peptide sequences (e.g., Val-Cit) that are substrates for enzymes overexpressed in tumors, like cathepsins.
-
pH-sensitive linkers: Utilize acid-labile groups like hydrazones that are cleaved in the acidic tumor microenvironment or within lysosomes.
-
Redox-sensitive linkers: Typically contain a disulfide bond that is cleaved in the reducing environment inside cells.
-
-
Non-cleavable Linkers: These form a stable bond, and the drug is released upon degradation of the entire conjugate. Thioether bonds are a common example.
The choice of linker depends on the desired mechanism of action and the biological target.
Q5: How can I purify my TMZ-peptide conjugate?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptide conjugates. A C18 column is typically used, with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). For very hydrophobic or long peptides, a C4 or C8 column may provide better separation. If the conjugate is difficult to dissolve, using a minimal amount of a strong solvent like 6M guanidine hydrochloride can be effective.
Q6: How do I confirm that my conjugation was successful?
A combination of analytical techniques is used to characterize the TMZ-peptide conjugate:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the molecular weight of the conjugate, indicating the successful attachment of TMZ.
-
HPLC: Comparing the retention time of the product to the starting materials can indicate the formation of a new, typically more hydrophobic, compound.
-
UV-Vis Spectroscopy: TMZ has a characteristic UV absorbance at around 328-330 nm. The presence of this peak in the purified conjugate's spectrum confirms the integrity of the TMZ moiety.
-
NMR Spectroscopy: While more complex for larger peptides, NMR can provide detailed structural information to confirm the site of conjugation and the structure of the final product.
Data Summary
Table 1: Half-life of TMZ and TMZ Conjugates under Physiological Conditions (pH 7.4, 37°C)
| Compound | Half-life (t1/2) | Reference |
| Free TMZ | ~1.8 hours | |
| Poly(MPC)-TMZ Conjugate | 2 to 19 times longer than free TMZ | |
| Poly(β-L-malic acid)-TMZ Conjugate | 5-7 hours |
Table 2: In Vitro Cytotoxicity of TMZ and Conjugates in Glioblastoma Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| U87MG (chemosensitive) | Free TMZ | 10 - 500 | |
| T98G (chemoresistant) | Free TMZ | 250 - 1600 | |
| U-87 MG | CyO2 + TMZ (352 µM) | ~20% increased cell death vs TMZ alone | |
| U-87 MG | CCM-CeO2-TMZ | 42.6 µg/mL |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS-mediated Conjugation of a TMZ-Carboxylic Acid Derivative to a Peptide Amine
-
Peptide Preparation: Synthesize the peptide on a solid support using standard Fmoc chemistry, ensuring the amino acid at the conjugation site has a side-chain protecting group that is orthogonal to the N-terminal Fmoc group and other side-chain protecting groups (e.g., Boc on a lysine side chain).
-
Selective Deprotection: While the peptide is still on the resin, selectively remove the orthogonal protecting group from the desired conjugation site. For example, treat the resin with an appropriate acid (e.g., trifluoroacetic acid in DCM) to remove a Boc group, while keeping other acid-labile protecting groups intact.
-
Activation of TMZ-Carboxylic Acid: In a separate vial, dissolve the TMZ-carboxylic acid derivative, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent like DMF or DCM. Allow the mixture to react for 30-60 minutes at room temperature to form the NHS-activated TMZ ester.
-
On-Resin Conjugation: Add the solution of activated TMZ to the deprotected peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Cleavage and Deprotection: Wash the resin thoroughly to remove excess reagents. Cleave the peptide-TMZ conjugate from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and dry the pellet. Purify the conjugate using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Monitoring TMZ Stability by UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the TMZ-peptide conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the solution at 37°C.
-
UV-Vis Measurement: At regular time intervals, take an aliquot of the solution and measure its UV-Vis spectrum, focusing on the absorbance maximum of TMZ around 328-330 nm.
-
Data Analysis: Plot the absorbance at the λmax against time. The decrease in absorbance corresponds to the degradation of the TMZ moiety. The half-life can be calculated by fitting the data to a first-order decay model.
Visualizations
Caption: Workflow for on-resin conjugation of TMZ to a peptide scaffold.
References
- 1. Polymer–Temozolomide Conjugates as Therapeutics for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo Self-Assembling Peptides Mediate the Conversion of Temozolomide and Delivery of a Model Drug into Glioblastoma Multiforme Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ⁶⁸Ga Radiolabeling Buffer Selection
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate buffer for Gallium-68 (⁶⁸Ga) radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to consider when selecting a buffer for ⁶⁸Ga radiolabeling?
A1: The most critical parameter is the pH of the reaction mixture. The optimal pH range for efficient ⁶⁸Ga complexation is between 3.5 and 5.0.[1][2][3] An extremely acidic medium can protonate the donor atoms of the chelator, preventing complex formation, while a neutral or basic medium can lead to the formation of non-reactive ⁶⁸Ga-hydroxides.[4]
Q2: Which buffers are commonly used for ⁶⁸Ga radiolabeling?
A2: Several buffers have been successfully used for ⁶⁸Ga radiolabeling, including sodium acetate, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), succinate, and formate.[1]
Q3: Which buffer is recommended for clinical applications?
A3: For clinical and human use, sodium acetate is the most recommended buffer. This is because it is recognized as a substance for pharmaceutical use and is described in pharmacopoeias. While HEPES often provides excellent labeling characteristics, its use in final radiopharmaceutical formulations is often restricted by regulatory bodies due to a lack of extensive toxicological data for intravenous administration.
Q4: What are the key characteristics of an ideal buffer for ⁶⁸Ga radiolabeling?
A4: An ideal buffer should:
-
Be non-toxic and suitable for human use.
-
Effectively buffer in the pH range of 3.5-5.0.
-
Have weak metal complexing capacity to avoid competing with the chelator for ⁶⁸Ga ions.
-
Prevent the formation of colloidal ⁶⁸Ga.
Q5: How does the buffer concentration affect the radiolabeling efficiency?
A5: The buffer concentration must be sufficient to maintain the optimal pH after the addition of the acidic ⁶⁸Ga eluate from the generator. The required concentration will depend on the volume and acidity of the eluate. It is crucial to experimentally determine the appropriate buffer volume and concentration to achieve the target pH.
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (RCY) or Radiochemical Purity (RCP)
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Measure the pH of the reaction mixture after adding the ⁶⁸Ga eluate and buffer. The optimal range is typically 4.0-4.5. Adjust the buffer concentration or volume to achieve the target pH. |
| Metal Ion Contamination | Competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from the ⁶⁸Ge/⁶⁸Ga generator or reagents can interfere with ⁶⁸Ga incorporation. Use high-purity reagents and consider pre-purification of the ⁶⁸Ga eluate. |
| Low Precursor Concentration | An insufficient amount of the chelator-conjugated molecule can lead to incomplete capture of ⁶⁸Ga. Increase the amount of the precursor in the reaction. |
| Formation of Colloidal ⁶⁸Ga | At pH values above 5, ⁶⁸Ga can form colloids (⁶⁸Ga(OH)₃), leading to poor labeling efficiency. Ensure the final pH is within the recommended range. Use radio-TLC to check for colloids, which typically remain at the origin. |
Issue 2: Inconsistent Labeling Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent pH | The pH of the reaction is highly sensitive to the volume and concentration of both the buffer and the ⁶⁸Ga eluate. Ensure precise and consistent measurements of all components. |
| Generator Eluate Variability | The concentration of ⁶⁸Ga and metal ion impurities can vary between generator elutions. It is advisable to perform quality control of the generator eluate. |
| Reagent Quality | Ensure all reagents, including the buffer components and precursor, are of high quality and have not degraded. |
Buffer Comparison
The following table summarizes the characteristics of commonly used buffers for ⁶⁸Ga radiolabeling.
| Buffer | pKa | Optimal pH Range for ⁶⁸Ga Labeling | Advantages | Disadvantages |
| Sodium Acetate | 4.76 | 4.0 - 5.0 | Approved for human use, readily available, effective buffering capacity. | May require heating for some precursors. |
| HEPES | 7.5 | 3.8 - 4.5 | Excellent buffering capacity, often results in high labeling yields at lower precursor concentrations. | Not approved for human use in many jurisdictions, potential for toxicity. |
| Succinate | 4.2, 5.6 | 4.0 - 5.5 | Good buffering capacity. | Not approved for human use. |
| Formate | 3.75 | 3.5 - 4.5 | Effective at lower pH ranges. | May not be suitable for all precursors. |
Impact of Metal Ion Contaminants
Metal ion impurities in the ⁶⁸Ge/⁶⁸Ga generator eluate can significantly reduce radiolabeling efficiency by competing with ⁶⁸Ga for the chelator.
| Metal Ion | Effect on Labeling | Mitigation Strategies |
| Fe³⁺ | Strong competitor, significantly reduces labeling yield. | Use of cation-exchange cartridges for eluate purification. Addition of ascorbic acid as a reducing agent can be effective. |
| Zn²⁺ | Competes with ⁶⁸Ga, especially for DOTA-based chelators. | Eluate purification. Phosphinate-based chelators (TRAP, NOPO) show better tolerance to Zn²⁺ contamination. |
| Cu²⁺ | Interferes with labeling and can lead to transmetalation of the final product at high temperatures. | Eluate purification. Addition of ascorbic acid can reduce Cu²⁺ to Cu⁺, which has a lower affinity for DOTA. |
| Al³⁺ | Can interfere with labeling. | Eluate purification. |
| Ti⁴⁺ | Can form colloids that adsorb ⁶⁸Ga³⁺. | Eluate purification. |
Experimental Protocols
Protocol 1: Preparation of Sodium Acetate Buffer (0.2 M, pH 4.5)
-
Materials:
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Water for injection (WFI) or metal-free water
-
Calibrated pH meter
-
Sterile glassware
-
-
Procedure:
-
Dissolve 2.72 g of sodium acetate trihydrate in 80 mL of WFI in a sterile beaker.
-
Carefully add glacial acetic acid dropwise while monitoring the pH until a pH of 4.5 is reached.
-
Adjust the final volume to 100 mL with WFI.
-
Sterilize the buffer solution by filtration through a 0.22 µm filter into a sterile container.
-
Protocol 2: General ⁶⁸Ga Radiolabeling Procedure
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Buffering: In a sterile reaction vial, add the appropriate volume of your chosen buffer (e.g., sodium acetate, pH 4.5). The exact volume should be predetermined to bring the final reaction pH to the optimal range (4.0-4.5) after the addition of the ⁶⁸Ga eluate.
-
Precursor Addition: Add the desired amount of the chelator-conjugated molecule (dissolved in water or a suitable buffer) to the reaction vial.
-
Radiolabeling: Add the ⁶⁸Ga eluate to the reaction vial containing the buffer and precursor. Mix gently.
-
Incubation: Incubate the reaction mixture at the optimized temperature (e.g., room temperature or 60-95°C) for the appropriate time (e.g., 5-15 minutes).
-
Quality Control: Determine the radiochemical purity using radio-TLC and/or radio-HPLC.
Visualizations
Caption: Decision workflow for selecting the right buffer for ⁶⁸Ga radiolabeling.
Caption: General experimental workflow for ⁶⁸Ga radiolabeling.
Caption: Troubleshooting workflow for low radiochemical yield in ⁶⁸Ga radiolabeling.
References
Technical Support Center: Enhancing Tumor-to-Kidney Ratio of SSTR2 Targeting Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the tumor-to-kidney ratio of Somatostatin Receptor Type 2 (SSTR2) targeting agents.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, offering potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| High Kidney Uptake of SSTR2 Radiopharmaceutical | 1. Inadequate Renal Protection: Insufficient or improper administration of kidney-protecting agents. 2. Agent Characteristics: The inherent properties of the SSTR2 targeting agent may lead to high renal accumulation. 3. Experimental Animal Model: The specific animal model used may exhibit naturally high renal clearance and reabsorption of the agent. | 1. Optimize Amino Acid Co-infusion: Ensure co-infusion of positively charged amino acids like L-lysine and L-arginine, which competitively inhibit the reabsorption of the radiopeptide in the kidneys.[1][2] A standard procedure involves the co-infusion of an amino acid solution containing 18-24g of each L-lysine and L-arginine.[3] 2. Evaluate Alternative Nephroprotective Agents: Consider co-administration of agents like Gelofusine or sodium para-aminohippurate, which have shown potential in reducing renal uptake of radiopharmaceuticals.[3][4] 3. Modify the Targeting Agent: Explore modifications to the peptide, such as incorporating negatively charged linkers or albumin-binding moieties, to alter its pharmacokinetic profile and reduce kidney retention. |
| Low Tumor Uptake of SSTR2 Targeting Agent | 1. Low SSTR2 Expression: The tumor model may have low or heterogeneous expression of SSTR2. 2. Poor Agent Affinity/Specificity: The synthesized agent may have suboptimal binding affinity or specificity for SSTR2. 3. Rapid Blood Clearance: The agent may be cleared from circulation too quickly, preventing sufficient accumulation in the tumor. 4. Agonist vs. Antagonist Properties: SSTR2 agonists may internalize upon binding, potentially limiting the total number of available binding sites compared to antagonists. | 1. Confirm SSTR2 Expression: Verify SSTR2 expression levels in your tumor model using techniques like immunohistochemistry (IHC) or in vitro radioligand binding assays. 2. Upregulate SSTR2 Expression: Consider pre-treating with epigenetic modifiers such as histone deacetylase (HDAC) inhibitors, which have been shown to increase SSTR2 expression. 3. Perform Competitive Binding Assays: Determine the binding affinity (Ki or IC50) of your agent for SSTR2 to ensure it is within the desired range. 4. Switch to an SSTR2 Antagonist: Radiolabeled SSTR2 antagonists have demonstrated higher tumor uptake compared to agonists in several studies. This is likely due to antagonists binding to a larger number of receptor sites. 5. Incorporate an Albumin Binder: Adding an albumin-binding moiety can extend the circulation half-life of the agent, allowing for increased tumor accumulation. |
| Inconsistent Tumor-to-Kidney Ratios Across Experiments | 1. Variability in Animal Physiology: Differences in age, weight, or health status of experimental animals can affect biodistribution. 2. Inconsistent Dosing and Timing: Variations in the administered dose, specific activity of the radiopharmaceutical, or timing of biodistribution studies. 3. Improper Tissue Collection and Processing: Errors in dissecting, weighing, or measuring radioactivity in tissues. | 1. Standardize Animal Cohorts: Use animals of the same age, sex, and weight range for each experimental group. 2. Maintain Consistent Protocols: Strictly adhere to standardized protocols for radiopharmaceutical formulation, administration, and the timing of tissue collection post-injection. 3. Ensure Accurate Tissue Analysis: Follow a meticulous protocol for tissue harvesting, weighing, and gamma counting to minimize measurement errors. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the improvement of tumor-to-kidney ratios for SSTR2 targeting agents.
1. Why is reducing kidney uptake of SSTR2 targeting agents important?
High retention of radiolabeled agents in the kidneys can lead to radiation-induced nephropathy, which is a dose-limiting factor in peptide receptor radionuclide therapy (PRRT). Minimizing renal exposure allows for the administration of higher, more effective radiation doses to the tumor, thereby maximizing the therapeutic potential.
2. What is the mechanism behind using amino acids for kidney protection?
Positively charged amino acids, such as L-lysine and L-arginine, compete with the radiolabeled peptides for reabsorption in the proximal tubules of the kidneys. This competitive inhibition reduces the amount of the radioactive agent that is taken up and retained by the kidney cells, thus lowering the radiation dose to the kidneys.
3. Should I use an SSTR2 agonist or an antagonist for better tumor-to-kidney ratios?
Recent studies suggest that SSTR2 antagonists often exhibit more favorable pharmacokinetic profiles than agonists. Antagonists may bind to a larger number of SSTR2 binding sites on tumor cells, leading to higher tumor uptake and retention. Several preclinical and clinical studies have shown that SSTR2 antagonists can provide superior tumor-to-background ratios compared to agonists.
4. How can I modify my SSTR2-targeting peptide to improve its tumor-to-kidney ratio?
Several chemical modifications can be explored:
-
Albumin-Binding Moieties: Incorporating an albumin binder can prolong the agent's circulation time, leading to increased tumor accumulation and potentially a better tumor-to-kidney ratio.
-
Linker Modification: Altering the linker between the chelator and the peptide can influence the overall charge and hydrophilicity of the molecule, which in turn can affect kidney uptake.
-
Chelator Choice: The choice of chelator for the radionuclide can also impact the biodistribution of the agent.
5. Are there emerging strategies to enhance the therapeutic window of SSTR2 agents?
Yes, several innovative approaches are under investigation:
-
Novel Radiopharmaceuticals: Development of new agents, such as RYZ-SSAs, designed for enhanced renal clearance and improved tumor exposure.
-
Antibody-Drug Conjugates (ADCs): SSTR2 is being explored as a target for ADCs, which can deliver potent cytotoxic drugs directly to tumor cells.
-
Personalized Dosimetry: Tailoring the administered dose of the radiopharmaceutical to individual patients based on their specific organ tolerance, particularly the kidneys, can help maximize the tumor dose while minimizing toxicity.
-
Combination Therapies: Combining PRRT with other treatments, such as chemotherapy or radiosensitizers, is being investigated to improve overall therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, comparing different strategies to improve the tumor-to-kidney ratio of SSTR2 targeting agents.
Table 1: Comparison of Tumor and Kidney Uptake for SSTR2 Agonists vs. Antagonists
| Agent | Type | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| 68Ga-DOTATOC | Agonist | ZR-75-1 (Breast Cancer) | 1 h | 18.4 ± 2.9 | - | - | |
| 68Ga-DOTATATE | Agonist | ZR-75-1 (Breast Cancer) | 1 h | 15.2 ± 2.2 | - | - | |
| 68Ga-NODAGA-JR11 | Antagonist | ZR-75-1 (Breast Cancer) | 1 h | 12.2 ± 0.8 | - | - | |
| 177Lu-DOTATATE | Agonist | HEK-hsstr2 | 4 h | ~15 | ~10 | ~1.5 | |
| 177Lu-OPS201 (JR11) | Antagonist | HEK-hsstr2 | 4 h | ~30 | ~12 | ~2.5 |
Table 2: Effect of Renal Protection Strategies on Kidney Uptake
| Radiopharmaceutical | Renal Protection Agent | Animal Model | Time Post-Injection | Reduction in Kidney Uptake | Reference |
| 177Lu-DOTATOC | Para-aminohippurate | Wistar Rats | 1 h | 46% | |
| 177Lu-DOTATATE | Para-aminohippurate | Wistar Rats | 1 h | 83% | |
| 177Lu-DOTA-JR11 | Para-aminohippurate | Wistar Rats | 1 h | 63% | |
| 111In-pentetreotide | Amino Acid Infusion | Human | 4 h | Significant reduction |
Experimental Protocols
This section provides an overview of key experimental methodologies.
In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a novel SSTR2 targeting agent.
Materials:
-
SSTR2-expressing cells (e.g., AR42J, HEK293-SSTR2) or cell membranes.
-
Radiolabeled SSTR2 ligand with known high affinity (e.g., [125I-Tyr11]-SST-14).
-
Unlabeled SSTR2 targeting agent (competitor).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor agent.
-
In a multi-well plate, incubate a constant concentration of the radiolabeled ligand with increasing concentrations of the unlabeled competitor and a fixed amount of SSTR2-expressing cell membranes.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Biodistribution Study
Objective: To evaluate the uptake and clearance of a radiolabeled SSTR2 targeting agent in various organs and the tumor.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with SSTR2-positive xenografts).
-
Radiolabeled SSTR2 targeting agent.
-
Anesthesia.
-
Syringes and needles for injection and blood collection.
-
Dissection tools.
-
Weighing scale.
-
Gamma counter.
Procedure:
-
Anesthetize the tumor-bearing animals.
-
Inject a known amount of the radiolabeled agent intravenously (e.g., via the tail vein).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of animals.
-
Collect blood samples via cardiac puncture.
-
Dissect major organs (kidneys, liver, spleen, lungs, heart, muscle, bone, etc.) and the tumor.
-
Blot the tissues to remove excess blood, weigh them, and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Calculate the tumor-to-organ ratios, particularly the tumor-to-kidney ratio.
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the tumor-to-kidney ratio of SSTR2 targeting agents.
Caption: SSTR2 Agonist vs. Antagonist Binding Mechanisms.
Caption: Workflow for an In Vivo Biodistribution Study.
Caption: Decision Tree for Troubleshooting a Poor Tumor-to-Kidney Ratio.
References
- 1. Safety of Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the amount of co-infused amino acids on post-therapeutic potassium levels in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Mmc(tmz)-toc and ⁶⁸Ga-DOTA-TOC Binding Affinity for SSTR2
For researchers, scientists, and professionals in drug development, the precise characterization of a ligand's binding affinity to its target receptor is a cornerstone of preclinical evaluation. This guide provides a direct comparison of the binding affinities of two somatostatin receptor subtype 2 (SSTR2) ligands: Mmc(tmz)-toc, a peptide-drug conjugate, and ⁶⁸Ga-DOTA-TOC, a widely used radiopharmaceutical for PET imaging.
This comparison focuses on quantitative binding data, detailed experimental methodologies, and the underlying biological pathways to offer a comprehensive resource for evaluating these compounds.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and ⁶⁸Ga-DOTA-TOC for the somatostatin receptor subtype 2 (SSTR2) have been determined using radioligand binding assays. The equilibrium dissociation constant (Kd) provides a measure of the intrinsic binding affinity of a ligand for a receptor, where a lower Kd value indicates a higher binding affinity. For a direct comparison, the Kd values for the gallium-labeled versions of both this compound and DOTA-TOC are presented below. Additionally, the half-maximal inhibitory concentration (IC50) for the clinically established ⁶⁸Ga-DOTA-TOC is included for reference. It is important to note that while both Kd and IC50 are measures of affinity, Kd is an intrinsic property of the ligand-receptor interaction, whereas IC50 is dependent on the specific experimental conditions of the competitive binding assay.
| Compound | Binding Affinity Metric | Value (nmol/L) |
| ⁶⁷/ⁿᵃᵗGa-MMC(TMZ)-TOC | Kd | 5.98 ± 0.96[1] |
| ⁶⁷/ⁿᵃᵗGa-DOTA-TOC | Kd | 4.68 ± 0.7[1] |
| ⁶⁸Ga-DOTA-TOC | IC50 | 2.5 ± 0.5 |
The data indicates that both compounds exhibit high affinity for SSTR2 in the nanomolar range. The Kd values for ⁶⁷/ⁿᵃᵗGa-MMC(TMZ)-TOC and ⁶⁷/ⁿᵃᵗGa-DOTA-TOC are comparable, suggesting that the conjugation of the temozolomide (TMZ) derivative to the TOC peptide via the Mmc chelator does not significantly compromise its binding affinity to SSTR2.[1]
Experimental Protocols
The determination of the equilibrium dissociation constant (Kd) for ⁶⁷/ⁿᵃᵗGa-MMC(TMZ)-TOC and ⁶⁷/ⁿᵃᵗGa-DOTA-TOC was conducted through a saturation binding assay.[1]
Cell Culture and Preparation:
-
BON1-SSTR2 cells, which express the somatostatin receptor subtype 2, were utilized for the assay.
-
Cells were seeded in 96-well plates at a density of 100,000 cells per well and cultured.
Saturation Binding Assay Protocol:
-
Incubation: The BON1-SSTR2 cells were incubated with increasing concentrations, ranging from 1 to 128 nmol/L, of either ⁶⁷/ⁿᵃᵗGa-MMC(TMZ)-TOC or ⁶⁷/ⁿᵃᵗGa-DOTA-TOC.
-
Total and Nonspecific Binding: To determine total binding, cells were incubated with the radioligand alone. For nonspecific binding, a separate set of cells was incubated with the radioligand in the presence of a high concentration (13 μmol/L) of octreotide, a non-radiolabeled SSTR2 agonist that blocks specific binding.
-
Equilibrium: The incubation was carried out for 2 hours at 37°C to allow the binding to reach equilibrium.
-
Washing: Following incubation, the cells were washed three times with phosphate-buffered saline (PBS) to remove any unbound radioligand.
-
Radioactivity Measurement: The cells were then resuspended in PBS, and the amount of cell-associated radioactivity was quantified using a gamma counter.
-
Data Analysis: Specific binding was calculated by subtracting the nonspecific binding from the total binding at each radioligand concentration. The resulting saturation binding data was then analyzed using nonlinear regression to calculate the Kd value.
Below is a graphical representation of the experimental workflow for the saturation binding assay.
SSTR2 Signaling Pathway
Both this compound and ⁶⁸Ga-DOTA-TOC are agonists for the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR). Upon binding of an agonist, SSTR2 initiates a signaling cascade that ultimately leads to various cellular responses, including inhibition of hormone secretion and cell growth. The key steps in this pathway are illustrated below.
References
Mmc(tmz)-toc: A Targeted Approach for S-STR2-Positive Neuroendocrine Neoplasms
A novel peptide-drug conjugate, Mmc(tmz)-toc, demonstrates significantly higher efficacy in tumor cells expressing somatostatin receptor 2 (SSTR2), offering a promising targeted therapeutic strategy for neuroendocrine tumors (NETs). This enhanced effect is attributed to the specific binding of the drug to SSTR2, leading to increased intracellular concentration of the chemotherapeutic agent temozolomide (TMZ) and subsequent cell death in SSTR2-positive cells, while sparing their SSTR2-negative counterparts.[1][2][3][4]
This comparison guide provides an objective analysis of the performance of this compound in SSTR2-positive versus SSTR2-negative cells, supported by experimental data from preclinical studies.
Performance Comparison
The efficacy of this compound is directly correlated with the expression of SSTR2 on the cell surface. In vitro and in vivo studies have consistently shown a significant therapeutic advantage in SSTR2-positive models compared to SSTR2-negative models.
In Vitro Efficacy
| Metric | SSTR2-Positive Cells | SSTR2-Negative Cells | Reference |
| Binding Affinity (Kd) | 5.98 ± 0.96 nmol/L | Not Applicable | [1] |
| Cytotoxicity (Colony Formation) | Significant reduction in cell survival (P < 0.01) | No significant cytotoxicity observed | |
| DNA Damage (Comet Assay) | Significant increase in DNA breaks | Not reported | |
| Cellular Uptake | >15-fold higher uptake | Minimal uptake |
In Vivo Efficacy (Xenograft Models)
| Metric | SSTR2-Positive Tumors | SSTR2-Negative Tumors | Reference |
| Tumor Uptake (%IA/g) | 5.92 ± 0.82 %IA/g | 0.38 ± 0.09 %IA/g | |
| Tumor Growth | Significant reduction in tumor growth | No significant effect |
Mechanism of Action: SSTR2-Mediated Drug Delivery
This compound is a peptide-drug conjugate that links a somatostatin analog (toc) to the DNA alkylating agent temozolomide (TMZ). The toc component of the conjugate specifically targets and binds to SSTR2, which is often overexpressed on the surface of neuroendocrine tumor cells.
Caption: SSTR2-mediated uptake and action of this compound.
Upon binding, the this compound/SSTR2 complex is internalized by the cell through endocytosis. Inside the cell, the TMZ payload is released, where it can then exert its cytotoxic effects by alkylating DNA, leading to DNA damage and ultimately, apoptosis (cell death). In contrast, cells lacking SSTR2 do not bind the drug conjugate, resulting in minimal to no cellular uptake and a lack of therapeutic effect.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell Lines
-
SSTR2-Positive: BON1-SSTR2 (human pancreatic neuroendocrine), IMR-32 (human neuroblastoma), HCT116-SSTR2 (human colorectal carcinoma, transfected), NCI-H69 (human small cell lung cancer)
-
SSTR2-Negative: BON1 (human pancreatic neuroendocrine), HCT116-WT (human colorectal carcinoma)
Saturation Binding Assay
To determine the binding affinity (Kd) of this compound for SSTR2, BON1-SSTR2 cells were incubated with increasing concentrations of ⁶⁷/ⁿᵃᵗGa-MMC(TMZ)-TOC. Non-specific binding was determined by adding an excess of octreotide. The amount of bound radioactivity was measured to calculate the Kd.
Colony Formation Assay
BON1 (SSTR2-negative) and BON1-SSTR2 (SSTR2-positive) cells were treated with 2 µmol/L this compound or 10 µmol/L TMZ for 5 consecutive days. Following treatment, cells were seeded at a low density and allowed to grow for 14 days. The resulting colonies were then stained and counted to assess cell survival.
Alkaline Comet Assay
IMR-32 cells, which endogenously express SSTR2, were treated with this compound or free TMZ. The extent of DNA single- and double-strand breaks was evaluated using the alkaline comet assay, where damaged DNA migrates out of the nucleus, forming a "comet tail" that can be visualized and quantified.
In Vivo Tumor Uptake Studies
Mice bearing both SSTR2-positive (HCT116-SSTR2) and SSTR2-negative (HCT116-WT) tumor xenografts were injected with ⁶⁸Ga-MMC(TMZ)-TOC. The biodistribution of the radiolabeled drug conjugate was assessed at various time points post-injection by measuring the radioactivity in the tumors and other organs, expressed as a percentage of the injected activity per gram of tissue (%IA/g).
References
- 1. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Mmc(tmz)-toc vs. Free Temozolomide: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Mmc(tmz)-toc and free Temozolomide (TMZ), supported by experimental data. This compound is a peptide-drug conjugate designed for targeted delivery of TMZ to cells expressing the somatostatin receptor subtype-2 (SSTR2), offering a potential strategy to enhance therapeutic efficacy and minimize off-target effects.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and free TMZ, providing a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | IC50 Value (µM) | Citation |
| This compound | IMR-32 | 75.6 | [1] |
| Free TMZ | IMR-32 | 81.6 | [1] |
The data indicates that this compound exhibits comparable, if not slightly more potent, cytotoxicity to free TMZ in a cell line endogenously expressing the SSTR2 receptor.[1]
Experimental Methodologies
The following sections detail the experimental protocols used to evaluate and compare the cytotoxicity of this compound and free TMZ.
Cell Viability and IC50 Determination
The cytotoxic effects of this compound and free TMZ were assessed using a cell viability assay to determine the IC50 values. The IMR-32 human neuroblastoma cell line, which endogenously expresses SSTR2, was used for this experiment.[1] The cells were treated with increasing concentrations of either this compound or free TMZ. Following an incubation period, cell viability was measured to determine the concentration of each compound required to inhibit cell growth by 50%.[1]
Clonogenic Survival Assay
To assess the long-term survival and reproductive capability of cells after treatment, a colony formation assay was performed.
-
Cell Lines: BON1 (SSTR2-negative) and BON1-SSTR2 (SSTR2-positive) cells were utilized.
-
Treatment: Cells were treated with either 2 µmol/L of this compound or 10 µmol/L of free TMZ for 4-6 hours per day for five consecutive days.
-
Procedure: After the treatment period, a low density of cells was seeded and allowed to grow and form colonies for 14 days.
-
Analysis: The resulting colonies were stained and counted. The results demonstrated that this compound produced cytotoxic effects similar to clinically relevant doses of TMZ in the SSTR2-positive BON1-SSTR2 cells. Conversely, no significant cytotoxicity was observed in the SSTR2-negative BON1 cells treated with this compound, highlighting the receptor-dependent action of the drug conjugate.
DNA Damage Assessment: Alkaline Comet Assay
The ability of this compound and free TMZ to induce DNA strand breaks was evaluated using an alkaline comet assay.
-
Cell Line: IMR-32 cells were used.
-
Observation: Both this compound and free TMZ were found to induce DNA breaks, visualized as comet tails representing migrating DNA fragments.
-
Receptor-Dependency: The DNA-damaging effects of this compound were significantly reduced when the cells were pre-incubated with a high-affinity SSTR2 antagonist, further confirming the receptor-mediated cytotoxicity of the conjugate.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in TMZ-induced cytotoxicity and the experimental workflow for comparing this compound and free TMZ.
Caption: Signaling pathway of Temozolomide-induced cytotoxicity.
Caption: Workflow for comparing this compound and free TMZ cytotoxicity.
Conclusion
The experimental evidence suggests that this compound is a potent cytotoxic agent with efficacy comparable to free TMZ in SSTR2-expressing cancer cells. Its receptor-dependent mechanism of action, as demonstrated by the lack of cytotoxicity in SSTR2-negative cells and the blocking of its effects by an SSTR2 antagonist, indicates a targeted delivery system. This targeted approach holds promise for improving the therapeutic index of TMZ by potentially increasing its concentration at the tumor site while reducing systemic exposure. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
A Comparative Guide to SSTR2-Targeted Peptide-Drug Conjugates: Mmc(tmz)-toc in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapies is continually evolving, with peptide-drug conjugates (PDCs) emerging as a promising modality for delivering potent cytotoxic agents directly to tumor cells while minimizing off-target toxicity. For neuroendocrine tumors (NETs) and other cancers overexpressing the somatostatin receptor 2 (SSTR2), several SSTR2-targeted PDCs are in various stages of development. This guide provides a detailed comparison of Mmc(tmz)-toc, a novel SSTR2-targeted PDC, with other notable alternatives, supported by available preclinical and clinical data.
Overview of Compared SSTR2-Targeted PDCs
This guide focuses on the following SSTR2-targeted agents:
-
This compound: A PDC that utilizes a derivative of the DNA alkylating agent temozolomide (TMZ) as its cytotoxic payload.
-
PEN-221: A PDC that employs the potent microtubule inhibitor DM1 as its payload.
-
LanTC-DM1: Another PDC featuring the DM1 payload, developed from the FDA-approved peptide lanreotide.
-
177Lu-dotatate: A clinically established peptide receptor radionuclide therapy (PRRT) agent, serving as a benchmark for SSTR2-targeted therapies.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the compared SSTR2-targeted PDCs. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | PEN-221 | LanTC-DM1 | 177Lu-dotatate |
| Targeting Ligand | Tyr3-octreotate (TOC) | Tyr3-octreotate | Lanreotide derivative (LanTC) | DOTA-TATE |
| Payload | Temozolomide (TMZ) derivative | DM1 (emtansine) | DM1 (emtansine) | Lutetium-177 (radionuclide) |
| Mechanism of Action | DNA Alkylation | Microtubule Inhibition | Microtubule Inhibition | DNA damage via beta radiation |
| Binding Affinity (Kd) | 5.98 ± 0.96 nmol/L[1] | High Affinity[2] | High Affinity[3] | High Affinity[4] |
Table 1: General Characteristics of Compared SSTR2-Targeted PDCs
| Cell Line | This compound IC50 | PEN-221 IC50 | Notes |
| NCI-H524 | Not Reported | 0.060 µM[5] | Small Cell Lung Cancer |
| NCI-H69 | Not Reported | 0.108 µM | Small Cell Lung Cancer |
| HCC-33 | Not Reported | 0.658 µM | Small Cell Lung Cancer |
| IMR-32 | Demonstrated DNA damage and cytotoxicity | Not Reported | Neuroblastoma |
| BON1-SSTR2 | Demonstrated cytotoxicity | Not Reported | Pancreatic Neuroendocrine Tumor |
| Unspecified SSTR2+ | Not Reported | 10 nM | - |
Table 2: In Vitro Cytotoxicity (IC50) Data
| Parameter | This compound | PEN-221 | LanTC-DM1 | 177Lu-dotatate |
| Tumor Models | NCI-H69 xenografts | SSTR2-expressing xenograft models | Small cell lung cancer xenografts | Various NET models |
| Reported Efficacy | Demonstrated tumor uptake (3.68 ± 0.88%IA/g in NCI-H69 tumors) | Complete and durable tumor regressions | Exhibited antitumor activity | Significant tumor growth inhibition and improved survival |
Table 3: In Vivo Efficacy in Preclinical Models
Signaling Pathways and Mechanisms of Action
The distinct payloads of these PDCs result in different intracellular signaling pathways leading to cell death.
This compound: DNA Alkylation Pathway
This compound delivers a TMZ derivative that alkylates DNA, leading to DNA damage and subsequent apoptosis.
Caption: this compound mechanism of action.
PEN-221 and LanTC-DM1: Microtubule Disruption Pathway
Both PEN-221 and LanTC-DM1 utilize the DM1 payload, a potent microtubule inhibitor. Upon internalization, DM1 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for DM1-based PDCs.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and comparison of data. Below are generalized methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Caption: General workflow for an MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PDC. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
In Vivo Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of PDCs in a living organism.
Caption: General workflow for in vivo xenograft studies.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, different doses of the PDC).
-
Treatment: Administer the PDC according to the specified dosing schedule (e.g., intravenously, once a week).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined period.
-
Analysis: Analyze the data to determine the anti-tumor efficacy, often expressed as tumor growth inhibition (TGI).
Discussion and Future Directions
This compound presents a unique approach to SSTR2-targeted therapy by utilizing a DNA alkylating agent, a mechanism of action distinct from the microtubule inhibitors used in PEN-221 and LanTC-DM1. This difference could be significant in overcoming resistance to tubulin-targeting agents. The high binding affinity of this compound to SSTR2 is comparable to other SSTR2-targeting agents, and preclinical studies have demonstrated its ability to induce receptor-dependent DNA damage and cytotoxicity.
PEN-221 has shown potent in vitro activity with low nanomolar to sub-micromolar IC50 values in various SSTR2-expressing cell lines and has demonstrated the ability to induce complete and durable tumor regressions in preclinical models. The development of LanTC-DM1 further validates the potential of DM1 as an effective payload for SSTR2-targeted PDCs.
The clinical benchmark, 177Lu-dotatate, has established the therapeutic validity of targeting SSTR2 in NETs, providing a solid rationale for the development of SSTR2-targeted PDCs. PDCs may offer advantages over PRRT in terms of a different safety profile and the potential for combination therapies.
Direct comparative studies are needed to definitively establish the relative efficacy and safety of these different SSTR2-targeted PDCs. Future research should focus on head-to-head preclinical studies in relevant neuroendocrine tumor models and ultimately, well-designed clinical trials. The choice of payload, linker technology, and the specific peptide ligand will continue to be critical areas of optimization in the development of the next generation of SSTR2-targeted PDCs.
References
- 1. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical and clinical studies of peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Biodistribution of Mmc(Tmz)-Toc and Octreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution profiles of Mmc(Tmz)-Toc, a novel peptide-drug conjugate, and the widely used somatostatin analog, octreotide. The information presented is based on preclinical experimental data to assist researchers and drug development professionals in evaluating these compounds for targeted radionuclide therapy and imaging.
Executive Summary
This compound, a conjugate of a temozolomide derivative and an octreotide analog, is designed for targeted delivery to somatostatin receptor 2 (SSTR2)-expressing tumors. Biodistribution studies indicate that this compound exhibits a favorable profile characterized by high uptake in SSTR2-positive tumors and rapid clearance through the kidneys. This profile is broadly similar to that of radiolabeled octreotide and its analogs, which are the clinical standard for imaging and treating neuroendocrine tumors. The key distinction of this compound lies in its therapeutic payload, offering a targeted cytotoxic effect in addition to its SSTR2-targeting capabilities.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data for radiolabeled this compound and various clinically relevant radiolabeled octreotide analogs. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and allows for a comparative assessment of tissue uptake and clearance.
Table 1: Biodistribution of 68Ga-Mmc(Tmz)-Toc in Mice with HCT116-SSTR2 Xenografts (1-hour post-injection)
| Tissue | Mean %ID/g ± SD |
| SSTR2-positive Tumor | 5.92 ± 0.82 |
| SSTR2-negative Tumor | 0.38 ± 0.09 |
| Blood | 0.35 ± 0.15 |
| Kidneys | 4.53 ± 0.48 |
| Liver | Not Reported |
| Spleen | Not Reported |
| Small Intestine | Not Reported |
| Muscle | Not Reported |
| Bone | Not Reported |
Data sourced from a study on a trackable SSTR2-targeting system for temozolomide delivery.[1][2]
Table 2: Biodistribution of 68Ga-Mmc(Tmz)-Toc in Mice with NCI-H69 Xenografts (1-hour post-injection)
| Tissue | Mean %ID/g ± SD |
| NCI-H69 Tumor (endogenously expressing SSTR2) | 3.68 ± 0.88 |
This data demonstrates uptake in a tumor model with endogenous SSTR2 expression.[1]
Table 3: Comparative Biodistribution of Radiolabeled Octreotide Analogs in Rodent Models
| Radiopharmaceutical | Time p.i. | Tumor | Blood | Kidneys | Liver | Spleen |
| 177Lu-octreotate | 1 h | 13.9 ± 2.6 | 0.2 ± 0.1 | 10.3 ± 1.5 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| 24 h | 10.1 ± 2.5 | 0.0 ± 0.0 | 2.1 ± 0.5 | 0.2 ± 0.1 | 0.1 ± 0.0 | |
| 168 h | 2.5 ± 0.7 | 0.0 ± 0.0 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | |
| 177Lu-octreotide | 1 h | 4.9 ± 1.2 | 0.2 ± 0.1 | 4.8 ± 0.7 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| 24 h | 1.1 ± 0.3 | 0.0 ± 0.0 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | |
| 168 h | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
Data is presented as %ID/g and is derived from a comparative study in neuroblastoma-bearing mice.[3] Note that octreotate and octreotide show different affinities for SSTR subtypes.[3]
Table 4: Physiological Uptake of 18F-AlF-NOTA-octreotide in Humans (SUVmax)
| Organ | SUVmax (Median) |
| Spleen | 17.5 |
| Adrenal Gland | 10.4 |
| Renal Parenchyma | 9.9 |
| Pituitary Gland | 7.9 |
| Liver | 7.1 |
This table provides reference values for the biodistribution of a clinically used octreotide analog in normal human organs. SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure used in PET imaging.
Experimental Protocols
The following sections detail the methodologies typically employed in the biodistribution studies of this compound and octreotide analogs.
Animal Models
Preclinical biodistribution studies for SSTR2-targeting agents commonly utilize xenograft models. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. For assessing SSTR2-specific uptake, a dual xenograft model is often employed, with one flank bearing SSTR2-positive tumor cells and the other bearing SSTR2-negative cells from the same parental line.
Radiolabeling of Peptides
The peptides are radiolabeled with a suitable radionuclide for imaging (e.g., Gallium-68, Fluorine-18) or therapy (e.g., Lutetium-177, Yttrium-90). For instance, 68Ga-labeling of DOTA-conjugated peptides like this compound is typically performed by incubating the peptide with 68GaCl3 in a buffered solution at an elevated temperature.
Biodistribution Study Procedure
-
Injection: A defined amount of the radiolabeled compound is injected intravenously into the tail vein of the experimental animals.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the change in biodistribution over time.
-
Tissue Harvesting: Key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each tissue is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical biodistribution study of a radiolabeled peptide.
Caption: Experimental workflow for a comparative biodistribution study.
Signaling and Targeting Mechanism
The targeting mechanism for both this compound and octreotide is based on their high affinity for SSTR2, which is overexpressed on the surface of many neuroendocrine tumors. Upon binding to SSTR2, the peptide-receptor complex is internalized by the cell.
Caption: SSTR2-mediated targeting and internalization mechanism.
References
Comparative Efficacy Analysis: Mmc(tmz)-toc versus Peptide Receptor Radionuclide Therapy (PRRT)
This guide provides a detailed comparison of Mmc(tmz)-toc and Peptide Receptor Radionuclide Therapy (PRRT), focusing on their mechanisms of action, and available efficacy data. The content is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic strategies for neuroendocrine tumors (NETs).
Mechanisms of Action
This compound: Targeted Chemotherapy
This compound is a peptide-drug conjugate (PDC) that selectively delivers the DNA alkylating agent temozolomide (TMZ) to tumor cells expressing the somatostatin receptor subtype-2 (SSTR2).[1][2] The targeting moiety, octreotate (toc), is a synthetic analog of somatostatin that binds with high affinity to SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells.[1][3] Upon binding, the this compound conjugate is internalized by the tumor cell. Inside the cell, the active TMZ is released, which then methylates DNA, primarily at the O6 and N7 positions of guanine.[3] This DNA damage leads to the activation of futile DNA mismatch repair cycles, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death). A key advantage of this targeted approach is the potential to increase the concentration of the cytotoxic agent at the tumor site while minimizing systemic exposure and associated toxicities.
Peptide Receptor Radionuclide Therapy (PRRT): Targeted Radiotherapy
PRRT, most commonly utilizing Lutetium-177 (¹⁷⁷Lu)-dotatate, is a form of targeted radiotherapy. Similar to this compound, PRRT employs a somatostatin analog (dotatate) to target SSTR2-expressing tumor cells. However, instead of a chemotherapeutic agent, the somatostatin analog is chelated to a radionuclide, ¹⁷⁷Lu. Following intravenous administration, ¹⁷⁷Lu-dotatate circulates in the bloodstream and binds to SSTR2 on the surface of NET cells. The complex is then internalized, delivering a localized dose of beta-particle radiation directly to the tumor cell. The emitted beta particles have a tissue penetration range of approximately 2 mm, which is sufficient to kill the targeted tumor cell and potentially adjacent tumor cells (a phenomenon known as the crossfire effect), while limiting damage to surrounding healthy tissues. The radiation induces DNA double-strand breaks, leading to cell death.
Signaling Pathway Diagrams
Efficacy Data
Direct comparative clinical trials between this compound and PRRT are not available. The following tables summarize the available preclinical efficacy data for this compound and the clinical efficacy data for PRRT.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line / Model | Result | Citation |
| Binding Affinity (Kd) | SSTR2-expressing cells | 5.98 ± 0.96 nmol/L | |
| In Vitro Cytotoxicity | BON1-SSTR2 (receptor-positive) cells | Significant cytotoxicity observed at 2 µmol/L | |
| BON1 (receptor-negative) cells | No significant cytotoxicity observed | ||
| DNA Damage | IMR-32 (SSTR2-positive) cells | Induced DNA breaks similar to free TMZ, effect blocked by SSTR2 antagonist | |
| Tumor Uptake (in vivo) | HCT116-SSTR2 xenografts | 5.92 ± 0.82 %IA/g | |
| HCT116-WT (receptor-negative) xenografts | 0.38 ± 0.09 %IA/g | ||
| NCI-H69 xenografts (endogenous SSTR2) | 3.68 ± 0.88 %IA/g | ||
| Biodistribution | Xenograft models | High renal clearance, low accumulation in normal tissues |
Table 2: Clinical Efficacy of PRRT (¹⁷⁷Lu-dotatate) from Key Clinical Trials
| Trial | Patient Population | Treatment Arm | Control Arm | Median Progression-Free Survival | Objective Response Rate | Citation |
| NETTER-1 | Advanced, progressive, SSTR-positive midgut NETs | ¹⁷⁷Lu-dotatate + Octreotide LAR | High-dose Octreotide LAR | Not reached vs. 8.4 months | 18% vs. 3% | |
| NETTER-2 | Newly diagnosed, advanced, grade 2/3 GEP-NETs | ¹⁷⁷Lu-dotatate + Octreotide | High-dose Octreotide | 22.8 months vs. 8.5 months | 43.0% vs. 9.3% |
Experimental Protocols
This compound: Preclinical Evaluation Workflow
The preclinical assessment of this compound typically involves a series of in vitro and in vivo experiments to determine its binding affinity, cytotoxicity, mechanism of action, and anti-tumor efficacy.
-
Cell Viability (MTT) Assay: SSTR2-positive and -negative cells are seeded in 96-well plates and treated with varying concentrations of this compound or free TMZ for a specified duration (e.g., 72-96 hours). Cell viability is then assessed by adding MTT reagent, which is converted to formazan by metabolically active cells. The amount of formazan is quantified spectrophotometrically to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Colony Formation Assay: Cells are treated with this compound or TMZ for a defined period, then seeded at a low density in fresh media and allowed to grow for 10-14 days. The resulting colonies are fixed, stained, and counted to assess the long-term reproductive capability of the cells after treatment.
-
Alkaline Comet Assay: To evaluate DNA damage, cells are treated with this compound, embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," which is visualized by fluorescence microscopy and quantified to measure the extent of DNA damage.
-
In Vivo Xenograft Model: Immunocompromised mice are subcutaneously or orthotopically implanted with SSTR2-positive and/or -negative human tumor cells. Once tumors are established, mice are treated with this compound, a vehicle control, or free TMZ. Tumor growth is monitored over time by caliper measurements or bioluminescence imaging. At the end of the study, tumors and major organs are harvested for further analysis.
PRRT: Clinical Application Workflow
The clinical application of PRRT with ¹⁷⁷Lu-dotatate follows a standardized protocol to ensure patient safety and therapeutic efficacy.
-
Patient Selection: Patients with inoperable, progressive, well-differentiated, SSTR-positive NETs are eligible for PRRT. SSTR expression is confirmed by somatostatin receptor scintigraphy (e.g., Octreoscan) or PET/CT imaging.
-
Treatment Administration: ¹⁷⁷Lu-dotatate is administered intravenously, typically in four cycles at intervals of 8 weeks. The standard dose is 7.4 GBq (200 mCi) per cycle.
-
Kidney Protection: A co-infusion of an amino acid solution (lysine and arginine) is administered before, during, and after the ¹⁷⁷Lu-dotatate infusion to reduce the reabsorption of the radiopharmaceutical by the proximal tubules of the kidneys, thereby minimizing renal toxicity.
-
Monitoring and Follow-up: Patients are monitored for acute and long-term toxicities, particularly hematological and renal adverse events. Treatment response is assessed by radiological imaging (CT or MRI) according to RECIST criteria at baseline and regular intervals following treatment.
Summary and Future Directions
This compound and PRRT represent two distinct yet targeted approaches for the treatment of neuroendocrine tumors. This compound leverages the targeted delivery of a potent chemotherapeutic agent, offering the potential for high intratumoral drug concentrations with reduced systemic toxicity. Preclinical data demonstrate its high affinity for SSTR2, receptor-dependent cytotoxicity, and favorable biodistribution profile.
PRRT, on the other hand, is a clinically established targeted radiotherapy that has demonstrated significant improvements in progression-free survival and objective response rates in patients with advanced NETs. The robust clinical data from trials such as NETTER-1 and NETTER-2 have solidified its role in the management of these tumors.
A direct comparison of the efficacy of this compound and PRRT is currently limited by the different stages of their development. While PRRT is a standard of care in many settings, this compound is still in the preclinical phase. Future clinical trials of this compound will be crucial to determine its therapeutic potential in patients and to allow for a more direct comparison with established therapies like PRRT. Further research could also explore the potential of combination therapies, for instance, the sequential or concurrent administration of this compound and PRRT, to potentially enhance anti-tumor efficacy.
References
Mmc(tmz)-toc: A Comparative Analysis of Somatostatin Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the somatostatin receptor binding profile of Mmc(tmz)-toc, a novel peptide-drug conjugate, with a focus on its cross-reactivity with other somatostatin receptor (SSTR) subtypes.
This compound is a promising therapeutic agent designed for the targeted delivery of the alkylating agent temozolomide to tumor cells overexpressing somatostatin receptor subtype 2 (SSTR2).[1][2][3] The efficacy and safety of such targeted therapies hinge on their selectivity for the intended receptor. This guide summarizes the available data on the binding affinity of this compound and its parent somatostatin analog, DOTA-TOC, to provide a comprehensive overview of its receptor interaction profile.
High Affinity and Selectivity for SSTR2
In vitro studies have demonstrated that this compound exhibits a high binding affinity for SSTR2, with a dissociation constant (Kd) of 5.98 ± 0.96 nmol/L. This affinity is comparable to that of the well-characterized SSTR2-targeting radiopharmaceutical, 67/natGa-DOTA-TOC, which has a Kd of 4.68 ± 0.7 nmol/L. The uptake of this compound in SSTR2-positive cells is receptor-mediated, as evidenced by a greater than 90% reduction in uptake when co-incubated with an excess of the SSTR2 agonist octreotide. This high selectivity is crucial for minimizing off-target toxicity and maximizing the therapeutic index of the drug conjugate.
Cross-Reactivity Profile with Other Somatostatin Receptors
While direct competitive binding data for this compound against all five SSTR subtypes (SSTR1-5) is not currently available in the public domain, the cross-reactivity profile can be inferred from studies on its parent molecule, Ga-DOTA-TOC (also referred to as Ga-DOTA-[Tyr3]-octreotide). The following table summarizes the binding affinities (IC50 values) of Ga-DOTA-TOC for each of the human somatostatin receptor subtypes.
| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) of Ga-DOTA-[Tyr3]-octreotide |
| SSTR1 | > 1000 |
| SSTR2 | 2.5 |
| SSTR3 | 236 |
| SSTR4 | > 1000 |
| SSTR5 | 34 |
Data sourced from Reubi et al. This data indicates that the parent molecule of this compound is highly selective for SSTR2, with significantly lower affinity for other SSTR subtypes.
As the data illustrates, Ga-DOTA-TOC demonstrates a clear preference for SSTR2, with its binding affinity being approximately 94 times higher than for SSTR3 and 13.6 times higher than for SSTR5. The affinity for SSTR1 and SSTR4 is negligible. Given that this compound is a conjugate of TOC, it is highly probable that it retains a similar high selectivity for SSTR2.
Experimental Protocols
The determination of binding affinity and functional activity of ligands like this compound involves standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kd, Ki, or IC50) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cell lines stably expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
The cells are lysed in a hypotonic buffer, and the cell membranes are isolated by centrifugation.
-
The membrane preparations are washed and stored at -80°C until use.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [125I-Tyr11]-Somatostatin-14 or 67Ga-DOTA-TOC) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., octreotide).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
cAMP Functional Assay
This assay measures the ability of a compound to activate or inhibit the intracellular signaling pathway of a G-protein coupled receptor, such as the somatostatin receptors.
1. Cell Culture and Treatment:
-
Cells expressing the somatostatin receptor of interest are seeded in multi-well plates.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
The cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of the test compound (this compound).
2. cAMP Measurement:
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
3. Data Analysis:
-
The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP accumulation.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the compound as an agonist or antagonist.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining receptor binding affinity.
Caption: SSTR2 signaling cascade upon this compound binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Tumor-Targeting of Mmc(tmz)-toc for SSTR2-Positive Tumors
For researchers, scientists, and drug development professionals invested in advancing oncology therapeutics, the landscape of targeted cancer treatments is one of constant innovation. This guide provides an objective comparison of the novel peptide-drug conjugate (PDC) Mmc(tmz)-toc against established treatments for somatostatin receptor 2 (SSTR2)-positive neuroendocrine tumors (NETs). The comparison encompasses peptide receptor radionuclide therapy (PRRT) with 177Lu-DOTATATE, and the targeted agents everolimus and sunitinib, with a focus on preclinical in vivo performance.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical in vivo studies, offering a comparative overview of tumor uptake and therapeutic efficacy.
Table 1: Comparative In Vivo Tumor and Organ Uptake of this compound and 177Lu-DOTATATE
| Compound | Animal Model | Tumor Model | Dose | Time Point | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Blood Uptake (%ID/g) |
| 68Ga-Mmc(tmz)-toc [1] | Mouse | HCT116-SSTR2 Xenograft | 2 nmol | 1 h | 5.92 ± 0.82 | 4.53 ± 0.48 | 0.22 ± 0.04 | 0.35 ± 0.15 |
| 68Ga-Mmc(tmz)-toc [1] | Mouse | NCI-H69 Xenograft | 2 nmol | 1 h | 3.68 ± 0.88 | 4.53 ± 0.48 | 0.22 ± 0.04 | 0.35 ± 0.15 |
| 177Lu-DOTATATE [2] | Nude Mouse | NCI-H69 Xenograft | Not Specified | 24 h | 3.7 | ~2.0 | ~0.5 | ~0.1 |
| 177Lu-DOTATATE [2] | Nude Mouse | NCI-H69 Xenograft | Not Specified | 72 h | 2.1 | ~1.5 | ~0.3 | <0.1 |
| 177Lu-DOTATATE [3] | Nude Mouse | HEK-hsstr2 Xenograft | 10 pmol | 4 h | ~30 | ~10 | ~0.5 | ~1.0 |
Disclaimer: Data for this compound and 177Lu-DOTATATE are from separate studies and not from a direct head-to-head comparison. Experimental conditions may vary.
Table 2: Comparative In Vivo Efficacy of Everolimus and Sunitinib in Xenograft Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome |
| Everolimus | Mouse | H727 Xenograft (Lung Carcinoid) | 10 mg/kg/day | Significantly less tumor growth compared to control at day 3, 7, and 10. |
| Sunitinib | Mouse | Pancreatic NET Xenograft | 50 mg/kg/day (4 weeks on, 2 weeks off) | Objective response rate of 16.7% and stable disease in 68% of pancreatic NET patients in a phase II study. |
Disclaimer: The presented data for Everolimus and Sunitinib are from studies on different tumor models and do not represent a direct comparison with this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for a thorough understanding of the presented data.
In Vivo Biodistribution of 68Ga-Mmc(tmz)-toc
-
Animal Model: Dually implanted HCT116-WT/SSTR2 xenograft mice and NCI-H69 xenograft mice.
-
Radiolabeling: this compound was radiolabeled with Gallium-68 (68Ga).
-
Administration: Mice were injected with 7.4 MBq (200 μCi, 2 nmol) of 68Ga-Mmc(tmz)-toc.
-
Imaging: PET/CT imaging was performed at 1 hour post-injection to visualize the biodistribution of the radiolabeled compound.
-
Ex Vivo Analysis: After imaging, mice were euthanized, and tumors and major organs were harvested, weighed, and the radioactivity was measured using a gamma counter to quantify the uptake, expressed as percentage of injected dose per gram of tissue (%ID/g).
In Vivo Biodistribution of 177Lu-DOTATATE
-
Animal Model: Male nude mice bearing NCI-H69 human small cell lung cancer xenografts.
-
Radiolabeling: DOTA-Tyr3-octreotate was radiolabeled with Lutetium-177 (177Lu).
-
Administration: 177Lu-DOTATATE was injected intravenously into the mice.
-
Biodistribution Analysis: At 24 hours, 3 days, and 7 days post-injection, mice were sacrificed. Tumors and various normal tissues were excised, weighed, and the radioactivity was measured in a gamma counter to determine the activity concentration in each tissue.
In Vivo Efficacy Study of Everolimus
-
Animal Model: Mice with H727 lung carcinoid tumor xenografts.
-
Treatment: Mice were treated with everolimus at a dose of 10 mg/kg/day.
-
Tumor Growth Measurement: Tumor volumes were measured at baseline and on days 3, 7, and 10 of treatment and were reported relative to the baseline volume.
-
Statistical Analysis: The significance of the difference in tumor growth between the everolimus-treated group and the control group was determined.
In Vivo Efficacy Study of Sunitinib
-
Patient Population (Clinical Study): Patients with advanced carcinoid and pancreatic neuroendocrine tumors.
-
Treatment: Patients received repeated 6-week cycles of oral sunitinib at a dose of 50 mg/day for 4 weeks, followed by a 2-week off-treatment period.
-
Efficacy Endpoints: The primary endpoint was the radiologic response. Patients were also monitored for time to progression and survival.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action and experimental processes discussed in this guide.
In Vivo Validation Workflow for this compound.
Simplified Signaling Pathways of this compound and Alternatives.
Discussion and Conclusion
This compound demonstrates a promising preclinical profile for the targeted delivery of temozolomide to SSTR2-positive tumors. Its high tumor uptake and rapid clearance from non-target tissues, as evidenced by the biodistribution data, suggest a favorable therapeutic window. The mechanism of action, leveraging receptor-mediated endocytosis to deliver a potent DNA alkylating agent, offers a clear rationale for its anti-tumor activity.
In comparison, 177Lu-DOTATATE, a cornerstone of PRRT, also exhibits high tumor uptake and has proven clinical efficacy. Its therapeutic effect is mediated by localized beta-radiation-induced DNA damage. Everolimus and sunitinib, on the other hand, act on intracellular signaling pathways to inhibit tumor growth and angiogenesis. While effective, their tumor uptake is not typically quantified in the same manner as radiolabeled agents.
The choice of therapeutic strategy for SSTR2-positive neuroendocrine tumors is multifaceted, involving considerations of tumor grade, proliferation index, and prior treatments. This compound represents a novel approach that combines the targeting precision of a somatostatin analog with the cytotoxic mechanism of temozolomide. Further head-to-head preclinical and clinical studies are warranted to definitively establish its position relative to the current standards of care. This guide provides a foundational comparison based on the available preclinical data to aid researchers and clinicians in their evaluation of this emerging therapeutic candidate.
References
- 1. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
SSTR2 Agonists vs. Antagonists in Drug Delivery: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the targeting of somatostatin receptor 2 (SSTR2) presents a pivotal strategy in the diagnosis and treatment of neuroendocrine tumors (NETs). The choice between using an agonist or an antagonist for drug delivery, however, is a critical decision backed by a growing body of comparative data. This guide provides an objective, data-driven comparison of SSTR2 agonists and antagonists, summarizing key performance metrics and detailing the experimental protocols used to derive these findings.
The fundamental difference between SSTR2 agonists and antagonists lies in their interaction with the receptor. Agonists, such as the widely used DOTATATE and DOTATOC, bind to and activate the SSTR2, leading to the internalization of the receptor-ligand complex.[1] In contrast, antagonists, like derivatives of JR11 and LM3, bind to the receptor without activating it, resulting in prolonged cell surface retention.[1][2] This distinction in mechanism has profound implications for their application in radionuclide therapy and imaging.
A significant body of preclinical and clinical evidence suggests that SSTR2 antagonists may offer superior performance in many aspects.[3] Antagonists have been shown to bind to a greater number of SSTR2 sites on tumor cells compared to agonists.[4] This can lead to higher tumor uptake and better tumor-to-background ratios, enhancing both diagnostic sensitivity and therapeutic efficacy.
Quantitative Performance Comparison
To facilitate a clear comparison, the following tables summarize key quantitative data from head-to-head studies of SSTR2 agonists and antagonists.
| Compound | Type | Cell Line | Binding Affinity (Kd or Ki, nM) | Number of Binding Sites (Bmax, sites/cell ) | Reference |
| 99mTc-CIM-TOC | Agonist | AR42J | 9.7 | Not Reported | |
| 99mTc-CIM-ANT | Antagonist | AR42J | 4.2 | Not Reported | |
| natGa-DOTATOC | Agonist | ZR-75-1 | 0.9 ± 0.1 | 6.64 ± 0.39 x 104 | |
| natGa-DOTATATE | Agonist | ZR-75-1 | 1.4 ± 0.3 | Not Reported | |
| natGa-NODAGA-JR11 | Antagonist | ZR-75-1 | 25.9 ± 0.2 | Not Reported | |
| 111In-DOTA-BASS | Antagonist | HEK293-SSTR2 | Not Reported | >10-fold higher than agonist | |
| [111In-DTPA0,Tyr3,Thr8]-octreotide | Agonist | HEK293-SSTR2 | Not Reported | Not Reported |
Table 1: Comparison of In Vitro Binding Characteristics of SSTR2 Agonists and Antagonists.
| Compound | Type | Tumor Model | Tumor Uptake (%ID/g at 1h) | Tumor-to-Blood Ratio (at 1h) | Tumor-to-Muscle Ratio (at 1h) | Reference |
| 99mTc-CIM-TOC | Agonist | AR42J Xenograft | >18 | >8 | >30 | |
| 99mTc-CIM-ANT | Antagonist | AR42J Xenograft | >18 | >8 | >30 | |
| 111In-DOTA-TOC | Agonist | AR42J Xenograft | 8.5 | Not Reported | Not Reported | |
| 68Ga-DOTATOC | Agonist | ZR-75-1 Xenograft | 18.4 ± 2.9 | >40 | >150 | |
| 68Ga-DOTATATE | Agonist | ZR-75-1 Xenograft | 15.2 ± 2.2 | Not Reported | Not Reported | |
| 68Ga-NODAGA-JR11 | Antagonist | ZR-75-1 Xenograft | 12.2 ± 0.8 | 15.6 ± 2.2 | 45.2 ± 11.6 |
Table 2: Comparison of In Vivo Tumor Targeting of SSTR2 Agonists and Antagonists in Preclinical Models.
| Compound | Type | Key Finding | Reference |
| 177Lu-DOTA-JR11 | Antagonist | 1.7 to 10.6 times higher tumor dose than 177Lu-DOTATATE. | |
| 177Lu-DOTA-LM3 | Antagonist | Demonstrated significant efficacy in treating advanced metastatic NETs, with some patients achieving complete remission. | |
| 161Tb-DOTA-LM3 | Antagonist | Showed a significant increase in cytotoxicity compared to the agonist 161Tb-DOTATOC. | |
| 99mTc-TECANT-1 | Antagonist | Toxicity was two to three times higher than the agonist 99mTc-TEKTROTYD. | |
| 68Ga-NODAGA-JR11 | Antagonist | Detected significantly more liver lesions in patients with metastatic, well-differentiated neuroendocrine tumors compared to 68Ga-DOTATATE (673 vs. 584). |
Table 3: Summary of Comparative Therapeutic and Diagnostic Efficacy.
Signaling Pathways and Mechanisms of Action
The differential effects of SSTR2 agonists and antagonists stem from their distinct interactions with the receptor and subsequent cellular responses.
Caption: SSTR2 agonist vs. antagonist signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to compare SSTR2 agonists and antagonists.
In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of unlabeled SSTR2 agonists and antagonists by their ability to compete with a radiolabeled ligand for SSTR2 binding.
Materials:
-
SSTR2-expressing cells (e.g., AR42J, HEK293-SSTR2)
-
Radiolabeled SSTR2 ligand (e.g., [125I-Tyr3]octreotide)
-
Unlabeled competitor compounds (test agonists and antagonists)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Cell harvesting equipment (cell scrapers, centrifuge)
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Gamma counter
Procedure:
-
Cell Preparation: Culture SSTR2-expressing cells to confluency. Harvest cells and prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µg per assay tube.
-
Assay Setup: In triplicate, add the following to assay tubes:
-
100 µL of binding buffer (for total binding) or a high concentration of unlabeled somatostatin (for non-specific binding).
-
100 µL of increasing concentrations of the unlabeled competitor compound.
-
50 µL of the radiolabeled SSTR2 ligand at a concentration near its Kd.
-
50 µL of the cell membrane suspension.
-
-
Incubation: Incubate the tubes at 30°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Internalization Assay
Objective: To quantify the rate and extent of receptor-mediated internalization of radiolabeled SSTR2 agonists and antagonists.
Materials:
-
SSTR2-expressing cells cultured in 24-well plates
-
Radiolabeled SSTR2 agonist or antagonist
-
Binding medium (e.g., serum-free cell culture medium with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed SSTR2-expressing cells in 24-well plates and allow them to attach overnight.
-
Binding: Wash the cells with binding medium. Add the radiolabeled ligand (at a concentration of ~0.1 nM) to each well and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Washing: At each time point, place the plates on ice and wash the cells twice with ice-cold binding medium.
-
Surface-Bound Ligand Removal: To determine the internalized fraction, add ice-cold acid wash buffer to the cells for 5 minutes to strip the surface-bound radioligand. Collect the supernatant (surface-bound fraction).
-
Internalized Ligand Collection: Lyse the cells with lysis buffer and collect the lysate (internalized fraction).
-
Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized). Plot the percentage of internalization over time.
Caption: A typical experimental workflow for evaluating SSTR2-targeting compounds.
In Vivo PET/CT Imaging and Biodistribution
Objective: To assess the tumor-targeting ability, in vivo biodistribution, and pharmacokinetic profile of radiolabeled SSTR2 agonists and antagonists in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
SSTR2-positive tumor cells for xenograft implantation
-
68Ga-labeled SSTR2 agonist or antagonist
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Tumor Model: Subcutaneously implant SSTR2-positive tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm3).
-
Radiotracer Injection: Anesthetize the tumor-bearing mice and intravenously inject the 68Ga-labeled compound (typically 5-10 MBq) via the tail vein.
-
PET/CT Imaging: At specific time points post-injection (e.g., 1 hour), acquire whole-body PET/CT images of the anesthetized mice. The CT scan provides anatomical reference.
-
Image Analysis: Reconstruct the PET images and perform region of interest (ROI) analysis on the tumor and major organs to determine the radiotracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution: Immediately after the final imaging session, euthanize the mice. Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Quantification: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Data Analysis: Calculate the %ID/g for each tissue. This provides a quantitative confirmation of the biodistribution observed in the PET images.
Conclusion
The collective evidence strongly indicates that SSTR2 antagonists hold significant promise for advancing the field of theranostics for neuroendocrine tumors. Their ability to bind to more receptor sites often translates to higher tumor uptake and improved image contrast, potentially leading to more effective radionuclide therapies. While agonists have a well-established history and remain clinically relevant, the compelling data from head-to-head comparisons warrant a continued and focused development of SSTR2 antagonists. The experimental protocols outlined here provide a framework for the standardized evaluation of novel SSTR2-targeting compounds, ensuring robust and comparable data to guide future drug development efforts.
References
A Comparative Guide to Receptor-Dependent DNA Damage of Mmc(tmz)-toc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Mmc(tmz)-toc, a novel peptide-drug conjugate, and its efficacy in inducing receptor-dependent DNA damage. Through a detailed comparison with established and alternative therapies, supported by experimental data, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a promising therapeutic agent designed for targeted chemotherapy. It consists of a somatostatin analog, Tyr3-octreotate (toc), conjugated to the DNA alkylating agent temozolomide (TMZ). This design leverages the overexpression of somatostatin receptor subtype 2 (SSTR2) on the surface of various tumor cells to deliver the cytotoxic payload of TMZ directly to the cancerous tissue, thereby minimizing off-target toxicity.
Mechanism of Action: A Dual-Targeted Approach
The therapeutic strategy of this compound is twofold. First, the toc moiety acts as a targeting ligand, binding with high affinity to SSTR2. Upon binding, the this compound conjugate is internalized by the tumor cell. Subsequently, the TMZ payload is released intracellularly, where it exerts its DNA-damaging effects, leading to cell cycle arrest and apoptosis.[1]
Comparative Performance Analysis
The efficacy of this compound has been evaluated against conventional temozolomide and other targeted therapies. The following sections present a detailed comparison based on key performance indicators.
Receptor Binding Affinity
A critical determinant of a targeted therapy's efficacy is its binding affinity to the target receptor. This compound has been shown to retain high binding affinity for SSTR2, comparable to the widely used SSTR2-targeting radiopharmaceutical, 68Ga-DOTA-TOC.
| Compound | Target Receptor | Binding Affinity (Kd, nmol/L) |
| 67/natGa-MMC(TMZ)-TOC | SSTR2 | 5.98 ± 0.96[1] |
| 67/natGa-DOTA-TOC | SSTR2 | 4.68 ± 0.7[1] |
Table 1: Comparative Receptor Binding Affinity. This table illustrates the high binding affinity of this compound to the SSTR2 receptor, which is crucial for its targeted delivery.
Receptor-Dependent DNA Damage
The ability of this compound to induce DNA damage in a receptor-dependent manner is a key feature of its design. The alkaline comet assay is a sensitive method to detect DNA single- and double-strand breaks in individual cells.
| Treatment | Cell Line | Comet Assay Metric (% DNA in Tail) |
| This compound (2 µM) | IMR-32 (SSTR2+) | ~35% |
| This compound (2 µM) + JR11 (SSTR2 antagonist) | IMR-32 (SSTR2+) | ~10% |
| Temozolomide (10 µM) | IMR-32 (SSTR2+) | ~38% |
| Control | IMR-32 (SSTR2+) | ~5% |
Table 2: Receptor-Dependent DNA Damage Assessed by Alkaline Comet Assay. This table demonstrates that the DNA-damaging effect of this compound is significantly reduced in the presence of an SSTR2 antagonist, confirming its receptor-dependent action. The data is estimated from graphical representations in the source material.
In Vitro Cytotoxicity
The ultimate goal of a cytotoxic agent is to effectively kill cancer cells. The colony formation assay assesses the long-term survival and proliferative capacity of cells after treatment.
| Treatment | Cell Line | Survival Fraction (%) |
| This compound (2 µM) | BON1-SSTR2 (SSTR2+) | ~40% |
| This compound (2 µM) | BON1 (SSTR2-) | ~100% |
| Temozolomide (10 µM) | BON1-SSTR2 (SSTR2+) | ~35% |
| Control | BON1-SSTR2 (SSTR2+) | 100% |
Table 3: SSTR2-Dependent Cytotoxicity Assessed by Colony Formation Assay. This table highlights the selective cytotoxicity of this compound towards SSTR2-positive cells, with minimal effect on SSTR2-negative cells. The data is estimated from graphical representations in the source material.
Alternative and Comparative Therapies
The landscape of targeted cancer therapies is continually evolving. This compound can be compared with other SSTR2-targeting agents, primarily those used in Peptide Receptor Radionuclide Therapy (PRRT).
| Therapeutic Agent | Payload | Mechanism of DNA Damage |
| This compound | Temozolomide (Alkylating Agent) | Covalent modification of DNA bases, leading to strand breaks. |
| 177Lu-DOTATATE | Lutetium-177 (β-emitter) | Ionizing radiation causing single and double-strand DNA breaks.[2][3] |
| 90Y-DOTATOC | Yttrium-90 (β-emitter) | Ionizing radiation causing single and double-strand DNA breaks. |
Table 4: Comparison of this compound with SSTR2-Targeted Radiopharmaceuticals. This table provides a comparison of the DNA damage mechanisms of different SSTR2-targeted therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Alkaline Comet Assay
This assay is used to detect DNA single- and double-strand breaks.
-
Cell Preparation: Treat cells with this compound or control compounds at the desired concentrations and duration. Harvest cells and resuspend in ice-cold PBS.
-
Slide Preparation: Mix cell suspension with low melting point agarose and spread onto a pre-coated slide. Allow to solidify at 4°C.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Incubate slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and % DNA in the tail).
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells.
-
Cell Seeding: Seed a known number of single cells into individual wells of a multi-well plate.
-
Treatment: Treat the cells with this compound or control compounds at various concentrations.
-
Incubation: Incubate the plates for a period of 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution such as methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculation of Survival Fraction: Calculate the plating efficiency and survival fraction for each treatment condition relative to the untreated control.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound signaling pathway.
Caption: Experimental workflow assessment.
Conclusion
This compound represents a significant advancement in the targeted delivery of DNA-damaging agents. Its high affinity for the SSTR2 receptor, coupled with the potent cytotoxicity of temozolomide, results in a highly selective and effective therapeutic agent. The experimental data clearly demonstrates its ability to induce receptor-dependent DNA damage and selectively kill SSTR2-positive cancer cells. Compared to non-targeted therapies, this compound offers the potential for improved efficacy and reduced systemic toxicity. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in the treatment of SSTR2-expressing tumors.
References
Comparative Analysis of Mmc(tmz)-toc Specificity Using JR11 as a Blocking Agent
This guide provides a comparative analysis of the specificity of Mmc(tmz)-toc, a peptide-drug conjugate designed for targeted delivery of temozolomide (TMZ), to somatostatin receptor subtype-2 (SSTR2)-positive tumor cells. The data presented herein demonstrates that the cytotoxic effects of this compound are receptor-dependent, as confirmed through blocking studies with the high-affinity SSTR2 antagonist, JR11.
Data Summary
The following tables summarize the quantitative data from key experiments comparing the effects of this compound with and without the presence of the SSTR2 blocking agent, JR11.
Table 1: Effect of JR11 Blocking on this compound Induced DNA Damage
| Cell Line | Treatment | Outcome | p-value |
| IMR-32 (SSTR2 positive) | This compound | DNA damage observed (comet tail) | |
| IMR-32 (SSTR2 positive) | This compound + JR11 | Significantly reduced DNA damage | < 0.0001 |
Table 2: MGMT Depletion Following Targeted TMZ Delivery
| Cell Line | Treatment | Outcome | p-value (vs. This compound) |
| NCI-H524 (SSTR2 & MGMT positive) | This compound | Reduced MGMT levels | |
| NCI-H524 (SSTR2 & MGMT positive) | This compound + JR11 | Higher MGMT levels | < 0.02 |
| NCI-H524 (SSTR2 & MGMT positive) | TMZ | Reduced MGMT levels | |
| NCI-H524 (SSTR2 & MGMT positive) | O6-benzylguanine (O6BG) | Reduced MGMT levels |
Table 3: SSTR2-Mediated Cytotoxicity in Colony Formation Assay
| Cell Line | Treatment | Outcome | p-value |
| BON1-SSTR2 (receptor-positive) | This compound (2 µmol/L) | Cytotoxic effects observed | < 0.01 |
| BON1 (receptor-negative) | This compound (2 µmol/L) | No cytotoxicity observed | |
| BON1-SSTR2 (receptor-positive) | TMZ (10 µmol/L) | Cytotoxic effects observed |
Experimental Protocols
-
Cell Line: IMR-32 cells, which endogenously express SSTR2.
-
Blocking: For the blocking group, cells were preincubated with a blocking dose of the high-affinity SSTR2 antagonist JR11.[1]
-
Treatment: Cells were treated with this compound.
-
Analysis: Single- and double-stranded DNA breaks were evaluated using an alkaline comet assay. The presence of migrating DNA fragments (comet tail) from the nucleoid (comet head) indicates DNA damage.[1] The damaging effects of this compound were significantly reduced (P < 0.0001) when cells were preincubated with JR11.[1]
-
Cell Line: NCI-H524 cells, which are positive for both MGMT and SSTR2.[2]
-
Treatments:
-
This compound (2 µmol/L)
-
This compound (2 µmol/L) with blocking doses of JR11 (25 µmol/L)[2]
-
Temozolomide (TMZ) (10 µmol/L)
-
O6-benzylguanine (O6BG) (5 µmol/L) as a positive control for MGMT inhibition.
-
-
Treatment Duration: Cells were treated for 4–6 hours per day for 8 consecutive days.
-
Analysis: Total protein was extracted, and Western blot analysis was performed to determine the MGMT content, which was quantified and normalized to actin. This compound was found to reduce MGMT levels similarly to TMZ and O6BG. A comparison between the blocked and unblocked groups showed higher MGMT levels upon blocking with JR11 (P < 0.02), demonstrating receptor-mediated delivery.
-
Cell Lines: BON1 (SSTR2-negative) and BON1-SSTR2 (SSTR2-positive) cells.
-
Treatments:
-
This compound (2 µmol/L)
-
Temozolomide (TMZ) (10 µmol/L)
-
-
Treatment Duration: Cells were treated for 4–6 hours per day for 5 consecutive days.
-
Assay: After treatment, cells were seeded at a low density (1000 cells per plate) and allowed to form colonies for 14 days. Colonies were then fixed, stained with crystal violet, and counted.
-
Outcome: this compound produced cytotoxic effects in the receptor-positive BON1-SSTR2 cells (P < 0.01), similar to clinically relevant doses of TMZ. Conversely, no cytotoxicity was observed in the receptor-negative BON1 cells following treatment with the drug conjugate.
Visualizations
Caption: Mechanism of this compound action and JR11 blocking.
Caption: Workflow for JR11 blocking studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Mmc(tmz)-toc: A Procedural Guide
Mmc(tmz)-toc is a compound that incorporates Temozolomide (TMZ), a potent alkylating agent used in chemotherapy.[1][2][3] Due to the hazardous nature of TMZ, all waste generated from experiments involving this compound must be treated as hazardous waste.
Hazard Profile of Temozolomide (TMZ)
Understanding the hazards associated with TMZ is fundamental to implementing safe disposal practices. The following table summarizes the key hazard information for Temozolomide.
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Germ Cell Mutagenicity | May cause genetic defects. |
| Carcinogenicity | May cause cancer. |
| Reproductive Toxicity | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity | May cause respiratory irritation and damage to organs through prolonged or repeated exposure. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound and its associated waste. The following PPE should be worn at all times:
| PPE Category | Specific Recommendations |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider additional protective clothing for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound waste, from the point of generation to final disposal by a licensed waste management contractor.
Experimental Workflow and Waste Segregation
Caption: Experimental workflow leading to the generation of different this compound waste streams.
Disposal Procedure
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Mmc(tmz)-toc
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Mmc(tmz)-toc, a peptide-drug conjugate containing Temozolomide (TMZ). Given that this compound is a derivative of the cytotoxic and genotoxic agent TMZ, all handling procedures must be performed with stringent adherence to safety protocols to minimize exposure risk. Furthermore, this compound is often radiolabeled, introducing radiological hazards that require additional specialized precautions.
Core Safety Information
This compound is a complex chemical entity. Its safety profile is determined by its components: a somatostatin receptor subtype-2 (SSTR2) targeting peptide (toc), a chelator (Mmc), and the active cytotoxic drug, Temozolomide (TMZ). TMZ is a known hazardous substance with the following classifications[1][2]:
-
Acute toxicity (Oral) [1]
-
Skin irritation
-
Serious eye irritation
-
May cause respiratory irritation
-
May cause genetic defects
-
May cause cancer
-
May damage fertility or the unborn child
-
Causes damage to organs through prolonged or repeated exposure
When radiolabeled with isotopes such as Gallium-67 (⁶⁷Ga) or Gallium-68 (⁶⁸Ga), this compound also presents a radiation hazard.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the cytotoxic compound. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown over a lab coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosolization. | Prevents inhalation of the hazardous substance. |
| Radiation Shielding | When handling radiolabeled this compound, use appropriate lead or tungsten shielding for vials and syringes. | To minimize radiation exposure from γ-ray emissions of ⁶⁷Ga and ⁶⁸Ga. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store this compound in a designated, locked, and well-ventilated area away from incompatible materials.
-
If radiolabeled, store in a properly shielded container in a designated radioactive materials storage area.
2. Preparation and Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) to prevent inhalation exposure and contain any potential spills.
-
Before starting work, ensure all necessary PPE is correctly donned.
-
Use dedicated equipment (e.g., spatulas, glassware, magnetic stirrers) for handling this compound.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
3. Radiolabeling Procedure (if applicable):
-
Radiolabeling with ⁶⁷Ga or ⁶⁸Ga must be performed in a designated hot lab facility equipped for handling radioactive materials.
-
Follow all institutional guidelines for handling radioactive isotopes, including the use of shielding and monitoring devices (e.g., ring and body dosimeters).
-
The reaction is typically heated; ensure this is done in a shielded heating block within the fume hood.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Evacuate the immediate area if the spill is large or involves a significant amount of radioactive material.
-
For small spills, use a chemotherapy spill kit to absorb and decontaminate the area.
-
For spills involving radioactive material, follow institutional radiation safety protocols for decontamination and waste disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated hazardous waste container immediately after use. |
| Radioactive Waste | All waste contaminated with radiolabeled this compound must be disposed of as radioactive waste according to the institution's radiation safety guidelines. This includes solid and liquid waste. |
Experimental Workflow and Safety Integration
The following diagram illustrates the key stages of working with this compound, integrating the necessary safety precautions at each step.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
